Vicasinabin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1433361-02-4 |
|---|---|
Molecular Formula |
C15H22N10O |
Molecular Weight |
358.40 g/mol |
IUPAC Name |
(3S)-1-[5-tert-butyl-3-[(1-methyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C15H22N10O/c1-15(2,3)14-16-12(24-6-5-9(26)7-24)11-13(17-14)25(21-19-11)8-10-18-20-22-23(10)4/h9,26H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
MAYZWDRUFKUGGP-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)C1=NC2=C(C(=N1)N3CC[C@@H](C3)O)N=NN2CC4=NN=NN4C |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=N1)N3CCC(C3)O)N=NN2CC4=NN=NN4C |
Origin of Product |
United States |
Foundational & Exploratory
Vicasinabin (RG7774): A Technical Deep Dive into its Mechanism of Action as a Selective CB2 Receptor Agonist
For Immediate Release
Basel, Switzerland – November 28, 2025 – This whitepaper provides an in-depth technical guide on the mechanism of action of Vicasinabin (RG7774), a potent and highly selective cannabinoid receptor 2 (CB2R) agonist. Developed by Roche for the potential treatment of diabetic retinopathy, this compound has been a subject of significant preclinical research.[1][2] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.
This compound emerged from a lead optimization program of a high-throughput screening hit and is characterized as an orally bioavailable small molecule.[3][4] It reached Phase II clinical trials for diabetic retinopathy; however, its development was discontinued due to a lack of efficacy in meeting the primary endpoints.[1] Despite this, this compound remains a valuable tool for scientific investigation into the role of the CB2 receptor in various physiological and pathological processes.
Core Mechanism of Action: Selective CB2 Receptor Agonism
This compound functions as a full agonist at the cannabinoid receptor 2 (CB2R), with high selectivity over the cannabinoid receptor 1 (CB1R). This selectivity is crucial, as activation of CB1R is associated with undesirable psychotropic effects. The mechanism of action of this compound is centered on its ability to bind to and activate CB2R, which is predominantly expressed on immune cells. This activation triggers a cascade of intracellular signaling events that ultimately lead to the modulation of inflammatory responses.
The therapeutic potential of this compound in ocular inflammatory conditions, such as diabetic retinopathy, was predicated on its ability to inhibit inflammation, reduce leukocyte adhesion, and decrease vascular permeability. Preclinical studies have demonstrated that CB2R activation can ameliorate these key pathological features in animal models of retinal disease.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.
| Parameter | Species | Receptor | Value | Reference |
| EC50 | Human | CB2R | 2.81 nM | |
| Mouse | CB2R | 2.60 nM | ||
| Human | CB1R | No effect | ||
| Ki | Human | CB2R | 51.3 ± 16.2 nM | |
| Human | CB1R | >10,000 nM | ||
| Selectivity | CB2R over CB1R | >800-fold (cAMP) | ||
| CB2R over CB1R | >10,000-fold (binding) |
Table 1: In Vitro Potency and Selectivity of this compound
Signaling Pathways
Upon binding to the CB2 receptor, this compound initiates a G-protein coupled signaling cascade. This primarily involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CB2R activation can lead to the recruitment of β-arrestin, an important pathway for receptor desensitization and downstream signaling.
Experimental Protocols
The characterization of this compound's mechanism of action involved a series of in vitro and in vivo experiments. The methodologies for these key assays are detailed below.
In Vitro Assays
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
-
Methodology:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells recombinantly expressing human CB1 or CB2 receptors were used.
-
Competition binding assays were performed using the non-selective cannabinoid agonist [3H]-CP55940 as the radioligand.
-
Membranes were incubated with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.
-
Bound and free radioligand were separated by filtration, and the radioactivity of the filters was measured by liquid scintillation counting.
-
IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay:
-
Objective: To determine the functional potency (EC50) of this compound at the CB2 receptor.
-
Methodology:
-
CHO cells expressing human or mouse CB2 receptors were used.
-
Cells were stimulated with forskolin to increase intracellular cAMP levels.
-
Cells were then treated with increasing concentrations of this compound.
-
The intracellular cAMP concentration was measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
-
The ability of this compound to inhibit forskolin-stimulated cAMP production was quantified to determine its EC50 value.
-
3. β-Arrestin Recruitment Assay:
-
Objective: To assess an alternative signaling pathway activated by this compound.
-
Methodology:
-
A cell line co-expressing the CB2 receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®) was utilized.
-
Upon this compound binding to the CB2R, β-arrestin is recruited to the receptor, leading to the complementation of the enzyme fragments and the generation of a detectable signal (e.g., chemiluminescence).
-
The signal intensity is proportional to the extent of β-arrestin recruitment and was measured to determine the potency of this compound in this pathway.
-
In Vivo Models
1. Lipopolysaccharide (LPS)-Induced Uveitis Model:
-
Objective: To evaluate the anti-inflammatory effects of this compound in an acute model of ocular inflammation.
-
Methodology:
-
Uveitis was induced in rodents (mice or rats) by a systemic or local (e.g., footpad) injection of LPS.
-
This compound was administered orally at various doses prior to or after LPS challenge.
-
Inflammatory parameters, such as leukocyte adhesion to the retinal vasculature and vascular permeability, were assessed.
-
Leukocyte adhesion was quantified by counting the number of rolling and firmly attached leukocytes in retinal microvessels using techniques like intravital microscopy.
-
Vascular permeability was measured by quantifying the extravasation of a fluorescent dye (e.g., FITC-dextran).
-
2. Streptozotocin (STZ)-Induced Diabetic Retinopathy Model:
-
Objective: To assess the therapeutic potential of this compound in a model of diabetic retinopathy.
-
Methodology:
-
Diabetes was induced in rats by a single intraperitoneal injection of STZ, which selectively destroys pancreatic β-cells, leading to hyperglycemia.
-
After the onset of diabetes, rats were treated with daily oral doses of this compound for several weeks.
-
The primary endpoint was the assessment of retinal vascular permeability.
-
At the end of the treatment period, vascular permeability was measured using methods similar to the LPS-induced uveitis model.
-
Conclusion
This compound (RG7774) is a well-characterized, potent, and selective CB2 receptor full agonist. Its mechanism of action is centered on the activation of the CB2 receptor, leading to downstream signaling events that produce anti-inflammatory effects. While the clinical development of this compound for diabetic retinopathy was halted, the extensive preclinical data provides a valuable foundation for understanding the therapeutic potential of selective CB2R agonists in inflammatory and vascular diseases. The detailed experimental protocols outlined in this guide serve as a resource for researchers investigating the endocannabinoid system and the development of novel therapeutics targeting the CB2 receptor.
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Vicasinabin (RG7774): A Deep Dive into its High Selectivity and Affinity for the Cannabinoid Receptor 2 (CB2R)
For Immediate Release
Basel, Switzerland – November 28, 2025 – Vicasinabin (RG7774), a novel, orally bioavailable triazolopyrimidine derivative, has demonstrated exceptional selectivity and high affinity for the cannabinoid receptor 2 (CB2R), positioning it as a promising therapeutic candidate for inflammatory conditions without the psychotropic effects associated with cannabinoid receptor 1 (CB1R) activation. This technical guide provides a comprehensive overview of the binding, functional, and signaling characteristics of this compound at the CB2 receptor, intended for researchers, scientists, and drug development professionals.
Core Findings: High Affinity and Pronounced Selectivity
This compound is a potent and full agonist of the CB2 receptor.[1][2][3][4] In vitro studies have consistently shown its ability to bind to and activate the CB2 receptor at low nanomolar concentrations.[1] Crucially, this compound exhibits a remarkable selectivity for CB2R over CB1R, with a selectivity ratio exceeding 10,000-fold. This high degree of selectivity is critical, as it circumvents the undesirable psychoactive effects mediated by the CB1 receptor, which is predominantly expressed in the central nervous system.
Quantitative Analysis of Receptor Binding and Potency
The affinity and potency of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data, showcasing its strong and selective interaction with the CB2 receptor.
| Binding Affinity (Ki) | Receptor | Cell Line | Radioligand | Ki (nM) | Reference |
| This compound | Human CB2R | CHO | [3H]-CP55940 | 51.3 | |
| This compound | Human CB2R | CHO | Not Specified | 83 | |
| This compound | Human CB2R (endogenous) | U937 | Not Specified | 53 | |
| This compound | Mouse CB2R (endogenous) | Spleen | Not Specified | 33 | |
| This compound | Human CB1R | CHO | [3H]-CP55940 | >10,000 |
| Functional Potency (EC50) | Receptor | Assay | EC50 (nM) | Reference |
| This compound | Human CB2R | cAMP Inhibition | 2.8 | |
| This compound | Human CB2R | Not Specified | 2.81 | |
| This compound | Mouse CB2R | Not Specified | 2.60 | |
| This compound | Human CB1R | Not Specified | No effect |
Experimental Protocols: Methodologies for Receptor Characterization
The determination of this compound's affinity and functional potency relies on established and robust experimental protocols. The primary methods employed are radioligand binding assays and functional assays measuring downstream signaling events.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Ki) of a ligand for its receptor.
Caption: Workflow for Radioligand Competition Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells recombinantly expressing the human CB2 receptor, or from cell lines with endogenous receptor expression such as human Jurkat cells, and rat and mouse spleen cells.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand, such as [3H]-CP55940, is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated to allow the ligands to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine the potency (EC50) and efficacy of a ligand by measuring a biological response following receptor activation. For G-protein coupled receptors like CB2R, a common assay measures the inhibition of adenylyl cyclase activity.
Signaling Pathways of CB2 Receptor Activation
The CB2 receptor is a Gi/o-protein coupled receptor. Upon activation by an agonist like this compound, it initiates a signaling cascade that leads to various cellular responses, primarily of an anti-inflammatory nature.
Caption: this compound-mediated CB2R signaling pathway.
Mechanism of Action:
-
Agonist Binding: this compound binds to the CB2 receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi-protein inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream signaling pathways, ultimately resulting in anti-inflammatory effects.
Conclusion
This compound (RG7774) is a highly potent and selective full agonist for the CB2 receptor. Its impressive selectivity profile, with a greater than 10,000-fold preference for CB2R over CB1R, underscores its potential as a therapeutic agent that can harness the anti-inflammatory properties of the endocannabinoid system without inducing psychotropic side effects. The well-characterized binding affinity and functional potency, determined through robust in vitro assays, provide a solid foundation for its continued investigation in various inflammatory disease models. The elucidation of its mechanism of action through the canonical Gi/o-protein coupled signaling pathway further solidifies the understanding of its pharmacological activity. This technical guide provides a detailed summary of the core preclinical data that define the pharmacological profile of this compound.
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
- 4. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Vicasinabin (RG7774): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicasinabin (RG7774) is a novel, orally bioavailable, and highly selective cannabinoid receptor 2 (CB2R) agonist.[1][2] Developed by Roche, it was investigated as a potential therapeutic agent for diabetic retinopathy due to the anti-inflammatory and anti-permeability effects associated with CB2R activation.[1][3] Preclinical studies in rodent models demonstrated potent and efficacious activity in reducing key pathological features of retinal disease, such as vascular permeability, leukocyte adhesion, and inflammation.[4] Despite a favorable preclinical profile and acceptable safety and tolerability in clinical trials, this compound did not meet its primary efficacy endpoints in a Phase II study for diabetic retinopathy and its development was subsequently discontinued. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and the experimental protocols utilized in its evaluation.
Introduction
Diabetic retinopathy is a leading cause of vision loss in adults, characterized by chronic inflammation and increased vascular permeability in the retina. The cannabinoid receptor 2 (CB2R) has emerged as a promising therapeutic target due to its role in modulating immune responses and inflammation. This compound was developed as a potent and selective CB2R agonist with the aim of providing a non-invasive, oral treatment for diabetic retinopathy. This document serves as an in-depth technical resource on the pharmacological characteristics of this compound.
Mechanism of Action
This compound is a full agonist of the CB2 receptor. The CB2R is a G-protein coupled receptor (GPCR) primarily expressed on immune cells, including microglia in the retina. Upon binding of this compound, the CB2R undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. This cascade of events ultimately results in the attenuation of inflammatory responses. This compound also promotes the recruitment of β-arrestin to the CB2R, a key process in GPCR desensitization and signaling. Notably, this compound exhibits high selectivity for CB2R over the cannabinoid receptor 1 (CB1R), which is responsible for the psychoactive effects of cannabinoids, making psychotropic side effects highly unlikely.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound was characterized through a series of binding and functional assays.
Binding Affinity
Radioligand binding assays were conducted to determine the affinity of this compound for human, mouse, and rat CB2 receptors. These experiments demonstrated that this compound is a potent CB2R agonist with a Ki value of 51.3 nM for the human receptor.
| Parameter | Species | Receptor | Cell Line/Tissue | Value (nM) | Reference |
| Ki | Human | CB2R | Recombinant (CHO) | 83 | |
| Human | CB2R | Endogenous (U698M) | 53 | ||
| Human | CB2R | Endogenous | 51.3 | ||
| Mouse | CB2R | Endogenous (Spleen) | 33 |
Functional Activity
Functional assays confirmed this compound as a full agonist at the CB2R. The EC50 value, representing the concentration of this compound that elicits a half-maximal response, was determined to be 2.8 nM.
| Assay | Parameter | Species | Receptor | Cell Line | Value (nM) | Reference |
| Functional Assay | EC50 | Human | CB2R | Recombinant | 2.8 |
In Vivo Pharmacology
The in vivo efficacy of this compound was evaluated in several rodent models of retinal disease.
Animal Models
-
Lipopolysaccharide (LPS)-Induced Uveitis: This model mimics acute ocular inflammation.
-
Streptozotocin (STZ)-Induced Diabetic Retinopathy: This model replicates many of the pathological features of diabetic retinopathy.
-
Laser-Induced Choroidal Neovascularization (CNV): This model is used to study the growth of new blood vessels in the choroid, a hallmark of wet age-related macular degeneration.
Efficacy
Orally administered this compound demonstrated significant efficacy in these models, reducing retinal permeability, leukocyte adhesion, and lesion areas in laser-induced CNV with an ED50 of 0.32 mg/kg.
| Animal Model | Effect | ED50 (mg/kg) | Reference |
| Laser-Induced CNV | Reduced lesion area | 0.32 | |
| LPS-Induced Uveitis | Reduced retinal permeability and leukocyte adhesion | - | |
| STZ-Induced Diabetic Retinopathy | Reduced retinal permeability and leukocyte adhesion | - |
Pharmacokinetics
Pharmacokinetic studies in rodents revealed that this compound has a favorable profile, with systemic and ocular exposure following oral administration. The pharmacokinetic properties supported the potential for once-daily dosing in humans. In the Phase II CANBERRA trial, this compound demonstrated dose-dependent plasma exposure.
Clinical Trials
This compound progressed to a Phase II clinical trial, CANBERRA (NCT04265261), to evaluate its safety, tolerability, and efficacy in patients with moderately severe to severe nonproliferative diabetic retinopathy.
CANBERRA Trial Design
The study was a randomized, double-masked, placebo-controlled trial where patients received daily oral doses of 30 mg or 200 mg of this compound or a placebo for 36 weeks.
Clinical Trial Outcomes
The primary efficacy endpoint, a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) at week 36, was not met. The percentages of participants achieving this endpoint were not statistically different between the this compound and placebo groups. This compound was found to have a favorable safety and tolerability profile, with no significant adverse events reported.
Experimental Protocols
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the CB2 receptor.
-
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing the human CB2R, or from tissues endogenously expressing the receptor (e.g., spleen), are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a radiolabeled CB2R agonist (e.g., [3H]-CP55,940) and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Objective: To measure the effect of this compound on ERK phosphorylation.
-
Methodology:
-
Cell Culture: Seed Jurkat cells (endogenously expressing CB2R) in a 96-well plate.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound.
-
Cell Lysis: Lyse the cells to release intracellular components.
-
Assay Procedure: Transfer the lysate to a 384-well plate and perform the AlphaLISA assay according to the manufacturer's protocol. This involves the addition of acceptor and donor beads conjugated to antibodies specific for phosphorylated and total ERK.
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Quantify the level of ERK phosphorylation relative to the total ERK.
-
-
Objective: To measure the recruitment of β-arrestin to the CB2R upon this compound binding.
-
Methodology:
-
Cell Line: Use a CHO-K1 cell line stably co-expressing the human CB2R fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor tag.
-
Cell Plating: Seed the cells in a 384-well plate.
-
Compound Stimulation: Stimulate the cells with this compound.
-
Incubation: Incubate to allow for β-arrestin recruitment and enzyme fragment complementation.
-
Signal Detection: Add the detection reagent and measure the chemiluminescent signal.
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment.
-
In Vivo Models
-
Objective: To evaluate the effect of this compound on retinal vascular permeability and inflammation in a model of diabetic retinopathy.
-
Methodology:
-
Induction of Diabetes: Induce diabetes in rats via a single intraperitoneal injection of STZ.
-
Confirmation of Diabetes: Confirm hyperglycemia by measuring blood glucose levels.
-
Treatment: Administer this compound or vehicle orally on a daily basis.
-
Assessment of Retinal Permeability: Measure the extravasation of fluorescently labeled albumin into the retina.
-
Assessment of Leukocyte Adhesion: Quantify the number of leukocytes adhering to the retinal vasculature using techniques like acridine orange leukocyte fluorography.
-
Data Analysis: Compare the outcomes in the this compound-treated group to the vehicle-treated group.
-
Conclusion
This compound is a potent, selective, and orally bioavailable CB2R full agonist with a well-characterized pharmacological profile. Preclinical studies demonstrated its potential as a therapeutic agent for diabetic retinopathy by targeting inflammation and vascular permeability. However, despite a favorable safety profile, it failed to demonstrate clinical efficacy in a Phase II trial, leading to the discontinuation of its development. The comprehensive data gathered on this compound, from its in vitro molecular interactions to its in vivo effects and clinical performance, provide valuable insights for the future development of CB2R-targeting therapeutics for ocular and inflammatory diseases.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laser-Induced Choroidal Neovascularization in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat model of laser-induced choroidal NV [bio-protocol.org]
Vicasinabin: A Technical Guide to its Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicasinabin (also known as RG7774) is a potent, orally bioavailable, and highly selective full agonist for the cannabinoid receptor 2 (CB2R).[1][2][3] Developed by Roche, it has been investigated for its therapeutic potential in conditions such as diabetic retinopathy due to its anti-inflammatory and anti-permeability properties.[1][4] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative data.
Chemical Structure and Properties
This compound is a triazolopyrimidine derivative with the systematic IUPAC name (3S)-1-[5-tert-butyl-3-[(1-methyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂N₁₀O | |
| Molecular Weight | 358.40 g/mol | |
| IUPAC Name | (3S)-1-[5-tert-butyl-3-[(1-methyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol | |
| InChI | InChI=1S/C15H22N10O/c1-15(2,3)14-16-12(24-6-5-9(26)7-24)11-13(17-14)25(21-19-11)8-10-18-20-22-23(10)4/h9,26H,5-8H2,1-4H3/t9-/m0/s1 | |
| InChIKey | MAYZWDRUFKUGGP-VIFPVBQESA-N | |
| SMILES | CC(C)(C)C1=NC2=C(C(=N1)N3CC--INVALID-LINK--O)N=NN2CC4=NN=NN4C | |
| CAS Number | 1433361-02-4 | |
| Synonyms | RG7774, RG-7774 |
Biological Activity and Quantitative Data
This compound is a full agonist of the CB2 receptor, demonstrating high potency and selectivity with no significant binding or activation of the cannabinoid receptor 1 (CB1R). Its activation of CB2R leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with anti-inflammatory effects, including the reduction of leukocyte adhesion and vascular permeability.
Table 2: In Vitro Pharmacological Data for this compound
| Parameter | Species | Cell Line/Tissue | Value | Reference |
| EC₅₀ | Human | CHO (recombinant) | 2.8 nM | |
| Mouse | CHO (recombinant) | 2.60 nM | ||
| Kᵢ | Human | CHO (recombinant) | 51.3 nM | |
| Human | U698M | 53 nM | ||
| Mouse | Spleen | 33 nM |
Table 3: In Vivo Efficacy Data for this compound
| Animal Model | Effect | ED₅₀ | Reference |
| Laser-induced Choroidal Neovascularization (CNV) in rats | Reduction of lesion area | 0.32 mg/kg |
Signaling Pathway and Experimental Workflows
This compound-Induced CB2R Signaling Pathway
Activation of the CB2 receptor by this compound initiates a cascade of intracellular events. The CB2R, a G-protein coupled receptor (GPCR), primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). Downstream of this, this compound modulates the activity of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, which are crucial in regulating inflammation and cell survival.
Caption: this compound-induced CB2R signaling cascade.
This compound Synthesis Workflow
The synthesis of this compound is an 8-step process starting from benzyl chloride. A simplified workflow of the synthesis is depicted below.
Caption: Simplified 8-step synthesis workflow for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This protocol is adapted from the methods described for this compound (RG7774) and general radioligand binding assay procedures.
Objective: To determine the binding affinity (Kᵢ) of this compound for the CB2 receptor.
Materials:
-
Cell membranes from CHO cells expressing human CB2R.
-
[³H]-CP55940 (radioligand).
-
This compound (test compound).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
GF/C glass fiber filters (pre-soaked in 0.3% PEI).
-
96-well plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparation and resuspend in the final assay binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:
-
150 µL of cell membrane suspension (typically 3-20 µg of protein).
-
50 µL of various concentrations of this compound or vehicle (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).
-
50 µL of [³H]-CP55940 solution.
-
-
Incubation: Incubate the plate at 30°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Cellular Assay (cAMP Measurement)
This protocol is based on the methods described for this compound and general functional assay procedures.
Objective: To determine the functional potency (EC₅₀) of this compound by measuring its effect on cAMP levels.
Materials:
-
CHO cells expressing human CB2R.
-
Assay medium.
-
This compound (test compound).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., AlphaLISA or HTRF).
-
384-well plates.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Culture: Culture the CHO-CB2R cells to the desired confluency in the appropriate medium.
-
Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.
-
Compound Addition: Treat the cells with increasing concentrations of this compound in the assay medium.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C in a 5% CO₂ incubator.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol. This typically involves adding lysis buffer followed by the detection reagents.
-
Signal Measurement: Read the plates on a compatible plate reader.
-
Data Analysis: Plot the measured signal (inversely proportional to cAMP levels for inhibition assays) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
References
- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Pathway of Vicasinabin (RG7774): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicasinabin (RG7774) is a potent and selective cannabinoid receptor 2 (CB2R) agonist that has been investigated for its therapeutic potential in conditions such as diabetic retinopathy.[1][2] Its synthesis involves a well-defined eight-step pathway, commencing from commercially available starting materials. This document provides a detailed technical overview of the synthesis of this compound, including experimental protocols and quantitative data for each step. The information presented here is compiled from the primary literature to aid researchers and professionals in the field of drug discovery and development.
This compound (RG7774) Synthesis Overview
The synthesis of this compound (RG7774) is accomplished through a linear eight-step sequence. The key stages of the synthesis involve the formation of a triazole ring, followed by the construction of the triazolopyrimidine core, and finally, the introduction of the chiral pyrrolidinol moiety and the methyltetrazole side chain.
Diagram of the this compound Synthesis Pathway
Caption: Overall synthetic route for this compound (RG7774).
Experimental Protocols and Data
The following sections provide a detailed description of the experimental procedures for each step in the synthesis of this compound (RG7774), along with tabulated quantitative data.
Step A: Synthesis of Benzyl azide (2)
This initial step involves the conversion of benzyl chloride to benzyl azide.
Experimental Protocol: A solution of benzyl chloride (1) in a suitable solvent is treated with an azide salt, such as sodium azide. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product, benzyl azide (2), is then isolated and purified using standard laboratory techniques.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| Benzyl chloride (1) | 126.58 | - | 1.0 |
| Sodium azide | 65.01 | - | >1.0 |
| Product | Yield (%) | Purity (%) | Analytical Data |
| Benzyl azide (2) | - | - | - |
| Note: Specific quantities and yields for this step were not detailed in the provided reference. |
Step B: Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (3)
In this step, benzyl azide undergoes a cyclization reaction with 2-cyanoacetamide to form the triazole ring.
Experimental Protocol: Under basic conditions, 2-cyanoacetamide is continuously added to a solution of benzyl azide (2). The reaction is monitored until completion. The resulting triazole product (3) is then isolated and purified.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| Benzyl azide (2) | 133.15 | - | 1.0 |
| 2-Cyanoacetamide | 84.08 | - | - |
| Base | - | - | - |
| Product | Yield (%) | Purity (%) | Analytical Data |
| 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (3) | 95 | >95 | - |
| Note: Specific quantities of reactants and the base used were not detailed in the provided reference. |
Step C: Synthesis of 1-Benzyl-5-(pivalamido)-1H-1,2,3-triazole-4-carboxamide (4)
The amino group of the triazole is acylated in this step using pivaloyl chloride.
Experimental Protocol: Compound 3 is dissolved in a suitable solvent and treated with pivaloyl chloride in the presence of a base to neutralize the HCl generated. The reaction is stirred until the starting material is consumed. The product (4) is then isolated and purified.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (3) | 217.23 | - | 1.0 |
| Pivaloyl chloride | 120.58 | - | - |
| Base | - | - | - |
| Product | Yield (%) | Purity (%) | Analytical Data |
| 1-Benzyl-5-(pivalamido)-1H-1,2,3-triazole-4-carboxamide (4) | - | >95 | - |
| Note: Specific quantities, yields, and the base used were not detailed in the provided reference. |
Step D: Synthesis of 3-Benzyl-5-(tert-butyl)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-7(4H)-one (5)
This step involves the ring closure of the pivalamido-triazole carboxamide to form the triazolopyrimidinone core.
Experimental Protocol: Compound 4 is heated in the presence of a base, such as potassium hydrogen carbonate, at a high temperature (e.g., 130 °C) to induce cyclization. After the reaction is complete, the product (5) is isolated and purified.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 1-Benzyl-5-(pivalamido)-1H-1,2,3-triazole-4-carboxamide (4) | 301.35 | - | 1.0 |
| Potassium hydrogen carbonate | 100.12 | - | - |
| Product | Yield (%) | Purity (%) | Analytical Data |
| 3-Benzyl-5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7(4H)-one (5) | - | >95 | - |
| Note: Specific quantities and yields were not detailed in the provided reference. |
Step E: Synthesis of 3-Benzyl-5-(tert-butyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine (6)
The hydroxyl group of the pyrimidinone is converted to a chloro group in this step.
Experimental Protocol: Compound 5 is treated with a chlorinating agent, such as oxalyl chloride or phosphorus oxychloride, to convert the pyrimidinone to the corresponding chloro-triazolopyrimidine. The reaction is typically performed in an inert solvent. The product (6) is then isolated and purified.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 3-Benzyl-5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7(4H)-one (5) | 283.33 | - | 1.0 |
| Oxalyl chloride | 126.93 | - | - |
| Product | Yield (%) | Purity (%) | Analytical Data |
| 3-Benzyl-5-(tert-butyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine (6) | - | >95 | - |
| Note: Specific quantities and yields were not detailed in the provided reference. |
Step F: Synthesis of (S)-1-(3-Benzyl-5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol (7)
This step involves a nucleophilic aromatic substitution to introduce the chiral pyrrolidinol moiety.
Experimental Protocol: The chloro-triazolopyrimidine (6) is reacted with (S)-pyrrolidin-3-ol in the presence of a base to facilitate the substitution reaction. The reaction is monitored for completion, after which the product (7) is isolated and purified.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 3-Benzyl-5-(tert-butyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine (6) | 301.78 | - | 1.0 |
| (S)-pyrrolidin-3-ol | 87.12 | - | - |
| Base | - | - | - |
| Product | Yield (%) | Purity (%) | Analytical Data |
| (S)-1-(3-Benzyl-5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol (7) | 88 | >95 | - |
| Note: Specific quantities of reactants and the base used were not detailed in the provided reference. |
Step G: Synthesis of (S)-1-(5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol (8)
The benzyl protecting group is removed in this step via catalytic hydrogenation.
Experimental Protocol: Compound 7 is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. The reaction is monitored until the benzyl group is completely cleaved. The catalyst is then filtered off, and the deprotected product (8) is isolated.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| (S)-1-(3-Benzyl-5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol (7) | 352.43 | - | 1.0 |
| Palladium on carbon | - | - | catalytic |
| Hydrogen gas | 2.02 | - | excess |
| Product | Yield (%) | Purity (%) | Analytical Data |
| (S)-1-(5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol (8) | - | >95 | - |
| Note: Specific quantities and yields were not detailed in the provided reference. |
Step H: Synthesis of this compound (RG7774) (9)
The final step is the alkylation of the deprotected triazole with 5-(chloromethyl)-1-methyl-1H-tetrazole.
Experimental Protocol: The deprotected triazole (8) is alkylated with 5-(chloromethyl)-1-methyl-1H-tetrazole in the presence of a base. This reaction typically yields a mixture of regioisomers. The desired N1-substituted product, this compound (9), is separated from the N2-substituted regioisomer and purified, often through crystallization or chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| (S)-1-(5-(tert-butyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol (8) | 262.31 | - | 1.0 |
| 5-(Chloromethyl)-1-methyl-1H-tetrazole | 132.55 | - | - |
| Base | - | - | - |
| Product | Yield (%) | Purity (%) | Analytical Data |
| This compound (RG7774) (9) | 35 | >99 | HRMS, 1H NMR |
| Note: Specific quantities of reactants and the base used were not detailed in the provided reference. |
Conclusion
The synthesis of this compound (RG7774) is a robust and well-documented process. This guide provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and available quantitative data for each step. This information serves as a valuable resource for researchers and professionals involved in the synthesis and development of novel therapeutics. Further details on the characterization of the intermediates and the final product can be found in the supplementary information of the primary cited literature.
References
- 1. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Vicasinabin's Impact on Retinal Vascular Permeability: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of vicasinabin (RG7774) and its effects on retinal vascular permeability. This compound is a potent, selective, and orally bioavailable cannabinoid receptor 2 (CB2R) agonist.[1][2] The activation of CB2R is a therapeutic strategy being investigated for ocular diseases characterized by chronic inflammation and increased vascular permeability, such as diabetic retinopathy (DR).[1][3] This is primarily because CB2R is predominantly expressed on immune cells, including retinal microglia, where it plays a crucial role in modulating inflammatory responses.[1]
Preclinical Efficacy and Pharmacology
This compound has demonstrated significant effects in reducing retinal vascular permeability, leukocyte adhesion, and ocular inflammation across various preclinical rodent models. Its mechanism is tied to the activation of the CB2 receptor, which in turn modulates inflammatory pathways that contribute to the breakdown of the blood-retinal barrier.
In Vitro Pharmacology
This compound is a full agonist for both human and mouse CB2 receptors, with high potency and selectivity over the cannabinoid receptor 1 (CB1R), thereby avoiding the psychotropic effects associated with CB1R activation.
| Parameter | Species | Value | Cell Line |
| EC₅₀ | Human | 2.8 nM / 2.81 nM | CHO cells |
| EC₅₀ | Mouse | 2.60 nM | CHO cells |
| Kᵢ | Human | 51.3 nM | CHO cells |
| EC₅₀ (pERK assay) | Human | 38.5 nM ± 15.0 nM | Jurkat cells |
| Selectivity | CB2R over CB1R | >10,000-fold |
In Vivo Animal Studies
This compound has been evaluated in several key animal models of retinal disease, demonstrating its potential to mitigate pathological changes associated with increased vascular permeability.
| Model | Animal | Treatment & Dosage | Key Findings |
| LPS-Induced Uveitis | Mouse | 0.03-3 mg/kg (single IV dose) | Reduced leukocyte adhesion by 21%-82%; Reduced vascular permeability by 102%-106%. |
| Streptozotocin (STZ)-Induced Diabetic Retinopathy | Rat | 10 mg/kg (oral, 5 weeks) | Decreased retinal vascular permeability by 73%. |
| Laser-Induced Choroidal Neovascularization (CNV) | Rat | 0.01-10 mg/kg (oral, daily for 7 days) | Reduced lesion area with an ED₅₀ of 0.32 mg/kg; Inhibited microglia migration. |
Clinical Development: The CANBERRA Trial
The promising preclinical data led to the investigation of this compound in a clinical setting. The CANBERRA study was a Phase II, randomized, double-masked, placebo-controlled trial designed to assess the safety and efficacy of oral this compound in patients with moderately severe to severe nonproliferative diabetic retinopathy (NPDR).
CANBERRA Phase II Trial Summary
| Parameter | Details |
| Objective | To assess the safety, tolerability, and efficacy of this compound on DR severity. |
| Patient Population | 139 treatment-naïve patients with NPDR (DRSS levels 47 or 53). |
| Intervention Arms | Randomized 1:1:1 to daily oral placebo, this compound 30 mg, or this compound 200 mg for 36 weeks. |
| Primary Efficacy Endpoint | Proportion of participants with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) from baseline at week 36. |
| Efficacy Results | The primary endpoint was not met. • Placebo: 7.9% showed ≥2-step improvement. • This compound 30 mg: 9.5% showed ≥2-step improvement. • This compound 200 mg: 5.7% showed ≥2-step improvement. |
| Safety & Tolerability | This compound demonstrated a favorable systemic and ocular safety profile, with adverse events distributed evenly across all arms. No significant changes in glycemic control, kidney function, or cardiovascular parameters were observed. |
| Conclusion | At the tested doses, this compound did not demonstrate efficacy in improving DR severity in patients with NPDR. The role of the cannabinoid system in diabetic retinopathy remains to be fully elucidated. |
Signaling Pathways and Mechanisms
This compound exerts its effects by activating CB2 receptors, which are G protein-coupled receptors. While the complete downstream signaling in retinal cells is still under investigation, activation is known to initiate an immune-modulatory cascade. This involves inhibiting leukocyte adhesion and microglia activation, which are critical steps in the inflammatory process that leads to increased vascular permeability and breakdown of the endothelial barrier.
Caption: Proposed signaling pathway of this compound in reducing retinal inflammation and permeability.
Experimental Protocols
Measurement of Retinal Vascular Permeability
A common and quantitative method to assess the integrity of the blood-retinal barrier in animal models is by measuring the extravasation of a fluorescent dye bound to albumin.
FITC-BSA Permeability Assay Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) with a ketamine/xylazine mixture.
-
Dye Injection: Surgically expose the femoral vein and inject fluorescein isothiocyanate-conjugated bovine serum albumin (FITC-BSA) intravenously. A typical dose is 2 µl/g of body weight.
-
Circulation: Allow the FITC-BSA to circulate for a defined period, typically 2 hours, during which it will leak from compromised vessels into the retinal tissue.
-
Blood Sample Collection: Prior to euthanasia, collect a blood sample via cardiac puncture to measure the concentration of circulating FITC-BSA.
-
Tissue Harvesting: Euthanize the animal and carefully dissect the retinas.
-
Quantification:
-
Homogenize the retinal tissue in a lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Measure the fluorescence of the supernatant (containing extravasated FITC-BSA) and the plasma sample using a fluorescence spectrophotometer.
-
Calculate the permeability by normalizing the retinal fluorescence to the plasma fluorescence and the retinal tissue weight. The auto-fluorescence from a control retina (no dye injection) should be subtracted.
-
Other methods for assessing permeability include the Evans Blue dye assay, which operates on a similar principle but uses a different dye, and advanced imaging techniques like fluorescein videoangiography or spectroscopic optical coherence tomography (OCT).
In Vivo Model Experimental Workflow
The evaluation of a compound like this compound in a preclinical model of diabetic retinopathy follows a structured workflow.
Caption: General experimental workflow for testing this compound in a diabetic rat model.
Conclusion
This compound is a well-characterized, potent, and selective CB2 receptor agonist that effectively reduces retinal vascular permeability and inflammation in multiple preclinical animal models of ocular disease. Its mechanism of action is centered on the modulation of immune responses via CB2R activation on retinal immune cells. Despite this strong preclinical evidence, this compound failed to meet its primary efficacy endpoint in the Phase II CANBERRA trial for improving the severity of nonproliferative diabetic retinopathy. While the compound was found to be safe and well-tolerated, the lack of clinical efficacy suggests that either the targeted mechanism does not translate from rodent models to human NPDR, or that ocular exposure was insufficient to produce a therapeutic effect. These findings highlight the complexities of translating preclinical success in retinal diseases to clinical outcomes and underscore that the role of the cannabinoid system in the pathophysiology of diabetic retinopathy requires further investigation.
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
Vicasinabin (RG7774): A CB2 Receptor Agonist for the Attenuation of Ocular Inflammation
An In-Depth Technical Review of Preclinical Efficacy and Clinical Investigation
Abstract
Vicasinabin (RG7774) is a potent, selective, and orally bioavailable cannabinoid receptor 2 (CB2R) agonist that has been investigated for its therapeutic potential in mitigating ocular inflammation, a key pathological feature of various retinopathies, including diabetic retinopathy.[1][2][3] Preclinical studies in rodent models of ocular inflammation demonstrated promising results, with this compound effectively reducing retinal vascular permeability, leukocyte adhesion, and the migration of retinal microglia.[2] However, a subsequent Phase II clinical trial (CANBERRA) in patients with nonproliferative diabetic retinopathy (NPDR) did not meet its primary efficacy endpoint, leading to the discontinuation of its development for this indication.[4] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the mechanistic rationale for this compound's anti-inflammatory effects in the eye, alongside a summary of its clinical evaluation.
Introduction
Chronic low-grade inflammation and vascular permeability are established hallmarks of diabetic retinopathy (DR), a leading cause of vision loss globally. The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2R), has emerged as a promising therapeutic target for inflammatory diseases due to its immunomodulatory functions. CB2R is primarily expressed on immune cells, and its activation is known to attenuate inflammation and oxidative stress. This compound (RG7774) was developed as a highly selective CB2R agonist to explore this therapeutic avenue for ocular inflammatory conditions.
Preclinical Pharmacology and Efficacy
This compound is a triazolopyrimidine derivative characterized as a potent and selective full agonist of the CB2 receptor, with no significant binding or activation of the cannabinoid receptor type 1 (CB1R), thus avoiding psychotropic side effects. Its favorable absorption, distribution, metabolism, elimination, and toxicity (ADMET) profile, coupled with systemic and ocular exposure following oral administration, supported its advancement into in vivo studies.
In Vitro Characterization
The pharmacological properties of this compound were determined using various in vitro assays.
| Parameter | Value | Cell System |
| EC50 | 2.8 nM | Recombinant human CB2R in CHO cells |
| Ki | 51.3 nM | Recombinant human CB2R in CHO cells |
| Receptor Type | Full Agonist | Recombinant human CB2R in CHO cells |
| CB1R Binding/Activation | None Detected | Not Applicable |
Table 1: In Vitro Potency and Selectivity of this compound.
In Vivo Efficacy in Rodent Models of Ocular Inflammation
The anti-inflammatory effects of orally administered this compound were evaluated in three key rodent models of ocular disease.
| Model | Key Pathological Feature | This compound Effect | Effective Dose (ED50) |
| Lipopolysaccharide (LPS)-induced Uveitis | Retinal Permeability & Leukocyte Adhesion | Reduction | Not explicitly stated, but significant effects observed. |
| Streptozotocin (STZ)-induced Diabetic Retinopathy | Retinal Permeability & Leukocyte Adhesion | Reduction | Not explicitly stated, but significant effects observed. |
| Laser-induced Choroidal Neovascularization (CNV) | Lesion Area & Microglia Migration | Reduction | 0.32 mg/kg |
Table 2: Summary of this compound's In Vivo Efficacy in Preclinical Models.
Mechanism of Action: CB2R-Mediated Anti-inflammatory Signaling
The therapeutic effects of this compound in the eye are attributed to its activation of CB2 receptors, which are expressed on various immune cells, including microglia. The activation of CB2R is known to modulate immune cell function, leading to a reduction in inflammation, oxidative stress, and cell death. In the context of ocular inflammation, this compound's engagement of CB2R on retinal microglia is believed to inhibit their migration to sites of injury and inflammation.
Caption: this compound's Proposed Anti-inflammatory Signaling Pathway.
Experimental Protocols
In Vitro CB2R Binding and Activation Assays
-
Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing human and mouse CB2R; human Jurkat cells and rat and mouse spleen cells with endogenous CB2R expression.
-
Binding Assay: Radioligand binding assays were performed using a competing radiolabeled cannabinoid agonist to determine the binding affinity (Ki) of this compound.
-
Activation Assay: Receptor activation was assessed by measuring the modulation of a second messenger, such as cyclic adenosine monophosphate (cAMP), to determine the potency (EC50) and efficacy of this compound.
Caption: Workflow for In Vitro Pharmacological Characterization.
Animal Models of Ocular Inflammation
-
LPS-Induced Uveitis: Rodents were systemically administered lipopolysaccharide (LPS) to induce acute ocular inflammation. This compound was administered orally prior to or following the LPS challenge. Retinal vascular permeability was assessed using Evans blue dye leakage, and leukocyte adhesion was quantified by counting adherent leukocytes in retinal vessels via microscopy.
-
STZ-Induced Diabetic Retinopathy: Diabetes was induced in rodents via streptozotocin (STZ) injection. After the development of diabetic retinopathy, animals were treated with oral this compound. The endpoints measured were similar to the LPS model, focusing on retinal vascular permeability and leukostasis.
-
Laser-Induced Choroidal Neovascularization (CNV): Laser photocoagulation was used to induce CNV in rats. This compound was administered orally, and the area of the resulting CNV lesions was measured using fluorescein angiography. The migration of Iba1-positive microglia to the lesion sites was assessed via immunohistochemistry.
Clinical Development and Outcomes: The CANBERRA Trial
The promising preclinical data led to the initiation of the CANBERRA trial, a Phase II, randomized, double-masked, placebo-controlled study to evaluate the efficacy and safety of oral this compound in patients with moderately severe to severe nonproliferative diabetic retinopathy (NPDR).
Study Design
-
Participants: 139 treatment-naïve patients with type 1 or 2 diabetes and DRSS levels of 47 or 53.
-
Intervention: Patients were randomized (1:1:1) to receive daily oral doses of placebo, 30 mg this compound, or 200 mg this compound for 36 weeks.
-
Primary Efficacy Endpoint: The proportion of participants with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) from baseline at week 36.
Clinical Trial Results
The CANBERRA trial did not meet its primary efficacy endpoint. There were no statistically significant differences in the proportion of patients with a ≥2-step DRSS improvement between the this compound and placebo groups.
| Treatment Group | N | Participants with ≥2-step DRSS Improvement (%) |
| Placebo | 47 | 7.9% |
| This compound 30 mg | 48 | 9.5% |
| This compound 200 mg | 44 | 5.7% |
Table 3: Primary Efficacy Outcome of the CANBERRA Phase II Trial.
Despite the lack of efficacy, this compound demonstrated a favorable safety and tolerability profile, with adverse events evenly distributed across all treatment arms. No significant changes in glycemic control, kidney function, or cardiovascular parameters were observed.
Discussion and Future Perspectives
The journey of this compound from promising preclinical candidate to a clinically unsuccessful therapeutic for diabetic retinopathy highlights the complexities of translating findings from animal models to human disease. While the preclinical studies robustly demonstrated this compound's anti-inflammatory and anti-permeability effects in acute and chronic models of ocular inflammation, these benefits did not translate to a significant improvement in the anatomical endpoint of DRSS in the CANBERRA trial.
Several factors may have contributed to this discrepancy. The pathophysiology of human diabetic retinopathy is multifaceted and chronic, and the targeted anti-inflammatory mechanism of this compound alone may be insufficient to reverse the established structural changes captured by the DRSS. Furthermore, the selection of the DRSS as the primary endpoint, while a standard for regulatory approval, may not have been sensitive enough to detect more subtle functional or inflammatory changes that this compound might have influenced.
The discontinuation of this compound's development for diabetic retinopathy underscores the challenges in developing novel treatments for this complex disease. However, the preclinical data on this compound's potent anti-inflammatory effects in the eye remain valuable. Future research could explore its potential in other ocular inflammatory conditions where acute inflammation plays a more central role, or as a combination therapy. The favorable safety profile of this compound also suggests that selective CB2R agonism remains a viable and safe therapeutic strategy to explore for inflammatory diseases.
Conclusion
This compound is a potent and selective CB2R agonist that demonstrated significant efficacy in reducing key features of ocular inflammation in preclinical models. However, it failed to demonstrate a clinical benefit in improving the severity of diabetic retinopathy in a Phase II clinical trial. While the development of this compound for diabetic retinopathy has been halted, the extensive preclinical and clinical data generated provide valuable insights into the role of the CB2 receptor in ocular inflammation and will inform future drug development efforts targeting this pathway.
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CANBERRA: A Phase II Randomized Clinical Trial to Test the Therapeutic Potential of Oral this compound in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Vicasinabin (RG7774) and Its Role in Modulating Leukocyte Adhesion in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicasinabin (RG7774), a potent and selective cannabinoid receptor 2 (CB2R) agonist, has demonstrated significant therapeutic potential in preclinical animal models of inflammatory diseases, particularly those involving ocular inflammation.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's effects on leukocyte adhesion, a critical process in the inflammatory cascade. It summarizes key quantitative data from animal studies, details the experimental protocols used to elicit these findings, and illustrates the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
Introduction to this compound and Leukocyte Adhesion
Inflammation is a fundamental biological response to harmful stimuli, and the recruitment of leukocytes to the site of injury is a hallmark of this process. This recruitment is a multi-step cascade involving leukocyte tethering, rolling, firm adhesion to the vascular endothelium, and subsequent transmigration into the surrounding tissue. Dysregulation of this process can lead to chronic inflammation and tissue damage, which are characteristic features of various diseases, including diabetic retinopathy.[2]
This compound (RG7774) is an orally bioavailable, highly selective CB2R agonist.[1] Preclinical studies have shown that activation of the CB2R can exert potent anti-inflammatory effects, in part by inhibiting leukocyte adhesion and migration. This guide focuses on the evidence from animal models that substantiates the role of this compound in mitigating leukocyte adhesion, a key mechanism contributing to its anti-inflammatory properties.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in reducing leukocyte adhesion has been quantified in various animal models of ocular inflammation. The following tables summarize the key findings from these studies.
Table 1: In Vitro Characterization of this compound (RG7774)
| Parameter | Value | Cell System |
| EC50 | 2.8 nM | Recombinant human CB2R in CHO cells |
| Ki | 51.3 nM | Recombinant human CB2R in CHO cells |
| CB1R Binding | No significant binding or activation |
Table 2: In Vivo Efficacy of Orally Administered this compound (RG7774) on Leukocyte Adhesion and Related Pathologies
| Animal Model | Endpoint | Efficacy |
| Lipopolysaccharide (LPS)-induced uveitis in rodents | Leukocyte adhesion | Reduced |
| Streptozotocin (STZ)-induced diabetic retinopathy in rodents | Leukocyte adhesion | Reduced |
| Laser-induced choroidal neovascularization (CNV) in rats | Lesion area reduction | ED50 of 0.32 mg/kg |
| Laser-induced CNV in rats | Retinal microglia migration | Reduced |
Experimental Protocols
The following sections detail the methodologies employed in the key animal studies investigating the effects of this compound on leukocyte adhesion.
Lipopolysaccharide (LPS)-Induced Uveitis Model for Leukocyte Adhesion Studies
This model is used to induce a robust inflammatory response in the eye, characterized by increased vascular permeability and leukocyte adhesion.
-
Animal Subjects: Mice and rats.
-
Anesthesia: 5% isoflurane in 100% O2 for mice and intraperitoneal (IP) injection of sodium pentobarbital (65 mg/kg) for rats.
-
Induction of Uveitis: Intravitreal (IVT) injections of lipopolysaccharide (LPS) (125 ng/µL in sterile 0.9% saline) were administered. Control animals received injections of sterile 0.9% saline. Injections were made through the pars plana using a 30-gauge needle.
-
This compound Administration: this compound was administered orally.
-
Quantification of Leukocyte Adhesion: The number of adherent leukocytes to the retinal vasculature was quantified using techniques such as intravital microscopy or by analyzing retinal flatmounts after staining with concanavalin A, which binds to endothelial cells and outlines the vasculature, allowing for the visualization and counting of trapped leukocytes.
Streptozotocin (STZ)-Induced Diabetic Retinopathy Model
This model mimics the chronic inflammation and vascular abnormalities seen in diabetic retinopathy.
-
Animal Subjects: Rodents.
-
Induction of Diabetes: Diabetes was induced by an intraperitoneal injection of streptozotocin.
-
This compound Administration: this compound was administered orally.
-
Leukocyte Adhesion Assessment: Similar to the LPS model, leukocyte adhesion in the retinal vessels was quantified to assess the therapeutic effect of this compound.
Laser-Induced Choroidal Neovascularization (CNV) Model
This model is used to study the pathological growth of new blood vessels in the choroid, a process that involves significant inflammatory cell infiltration.
-
Animal Subjects: Male Brown Norway rats.
-
Housing: Animals were housed in individually ventilated cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Induction of CNV: Laser photocoagulation was used to induce choroidal neovascularization.
-
This compound Administration: this compound was administered daily via oral gavage at varying doses (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, and 10 mg/kg) starting one day before laser injury and continuing for seven days.
-
Outcome Measures: The primary outcome was the measurement of the CNV lesion area. Additionally, the migration of retinal microglia to the lesion sites was assessed anatomically.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are mediated through the activation of the CB2 receptor, which in turn modulates downstream signaling pathways involved in inflammation.
Proposed Signaling Pathway for this compound-Mediated Inhibition of Leukocyte Adhesion
Activation of the CB2 receptor by this compound on immune cells and potentially endothelial cells is thought to inhibit pro-inflammatory signaling cascades. This can lead to a reduction in the expression of adhesion molecules on both leukocytes and the vascular endothelium, thereby decreasing leukocyte adhesion. One of the key pathways implicated is the inhibition of nuclear factor-kappa B (NF-κB), a central regulator of inflammatory gene expression, including adhesion molecules.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Evaluating this compound in Animal Models of Ocular Inflammation
The general workflow for assessing the efficacy of this compound in preclinical models of eye inflammation involves several key steps, from disease induction to data analysis.
Caption: General experimental workflow.
Discussion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound in diseases characterized by excessive leukocyte adhesion and inflammation. The oral bioavailability of this compound is a significant advantage for potential clinical development. While this compound was advanced to Phase II clinical trials for diabetic retinopathy and subsequently discontinued for lack of efficacy in that specific indication, its potent anti-inflammatory effects, particularly on leukocyte adhesion, suggest that it may hold promise for other inflammatory conditions.
Further research is warranted to fully elucidate the downstream signaling mechanisms of CB2R activation by this compound in different cell types involved in the inflammatory process. Investigating the efficacy of this compound in a broader range of animal models of inflammation could also unveil its full therapeutic potential.
Conclusion
This compound has been robustly demonstrated to reduce leukocyte adhesion in multiple, relevant animal models of ocular inflammation. The quantitative data, supported by detailed experimental protocols, provide a strong preclinical rationale for the anti-inflammatory properties of this selective CB2R agonist. The information compiled in this technical guide offers a valuable resource for scientists and researchers working on the development of novel anti-inflammatory drugs, highlighting the potential of targeting the CB2 receptor to modulate leukocyte-endothelial interactions.
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Vicasinabin (RG7774) in Diabetic Retinopathy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Vicasinabin (also known as RG7774) is a novel, orally bioavailable agonist of the cannabinoid receptor 2 (CB2R).[1][2][3] Preclinical investigations have explored its therapeutic potential in mitigating key pathological features of diabetic retinopathy, a leading cause of vision loss in adults.[1][2] This document provides a comprehensive overview of the preclinical data on this compound, focusing on its pharmacological profile, efficacy in animal models, and the underlying mechanism of action. While this compound did not demonstrate efficacy in Phase II clinical trials for diabetic retinopathy, the preclinical findings remain valuable for understanding the role of the CB2R in ocular inflammation and vascular pathology.
Pharmacological Profile
This compound is a potent and selective CB2R agonist. In vitro studies have demonstrated its high affinity and functional activity at the human and mouse CB2 receptors, with significantly lower activity at the CB1 receptor, which is associated with psychotropic effects.
Table 1: In Vitro Pharmacology of this compound (RG7774)
| Parameter | Species | Assay System | Value |
| Binding Affinity (Ki) | Human | CHO cells (recombinant) | 51.3 nM |
| Human | U698M cells | 53 nM | |
| Mouse | Spleen cells | 33 nM | |
| Functional Potency (EC50) | Human | CHO cells (recombinant) | 2.8 nM |
Data sourced from Grether et al., 2024 and BioWorld, 2022.
Preclinical Efficacy in Animal Models
This compound has been evaluated in several rodent models that mimic key aspects of diabetic retinopathy and other inflammatory retinal diseases, such as uveitis and choroidal neovascularization.
Table 2: In Vivo Efficacy of this compound (RG7774)
| Animal Model | Key Pathology | Efficacy Endpoint | This compound Effect |
| Streptozotocin (STZ)-induced Diabetic Retinopathy (Rodents) | Increased vascular permeability, Leukocyte adhesion | Reduction in retinal permeability and leukocyte adhesion | Significant reduction |
| Lipopolysaccharide (LPS)-induced Uveitis (Rodents) | Ocular inflammation, Vascular permeability | Reduction in retinal permeability and leukocyte adhesion | Significant reduction |
| Laser-induced Choroidal Neovascularization (CNV) (Rats) | Neovascularization, Microglial migration | Reduction in lesion area, Reduced microglial migration | ED50 of 0.32 mg/kg for lesion area reduction |
Data sourced from Grether et al., 2024.
Mechanism of Action
Preclinical evidence suggests that the therapeutic effects of this compound in models of diabetic retinopathy are mediated by the activation of the CB2R. This activation is thought to inhibit inflammatory signaling pathways, thereby reducing vascular permeability and leukocyte adhesion to the retinal vasculature. A key proposed mechanism involves the inhibition of nuclear factor κB (NF-κB)-dependent transcription of adhesion molecules such as VCAM-1 and ICAM-1.
Caption: Proposed mechanism of this compound in reducing retinal inflammation.
Experimental Protocols
In Vitro CB2R Binding and Activation Assays
Objective: To determine the binding affinity (Ki) and functional potency (EC50) of this compound for the CB2 receptor.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing human CB2R, human Jurkat cells, and rat and mouse spleen cells endogenously expressing CB2R were utilized.
-
Binding Assays: Radioligand binding assays were performed using a known CB2R ligand to compete with this compound. The concentration of this compound that inhibits 50% of the specific binding (IC50) was determined and converted to a Ki value.
-
Functional Assays: Receptor activation was assessed by measuring the modulation of a downstream signaling molecule, such as cyclic AMP (cAMP) or GTPγS binding. The concentration of this compound that produces 50% of the maximal response (EC50) was calculated.
Streptozotocin (STZ)-Induced Diabetic Retinopathy Model
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of diabetic retinopathy.
Methodology:
-
Induction of Diabetes: Diabetes was induced in rodents by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels were monitored to confirm the diabetic state.
-
Treatment: A cohort of diabetic animals was treated with orally administered this compound, while a control group received a vehicle.
-
Efficacy Assessment:
-
Retinal Vascular Permeability: Assessed by measuring the extravasation of a fluorescent dye (e.g., Evans blue) into the retinal tissue.
-
Leukocyte Adhesion (Leukostasis): Quantified by perfusing the retinal vasculature with a fluorescently labeled lectin (e.g., concanavalin A) to label adherent leukocytes, which were then counted by microscopy.
-
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicasinabin ADMET (absorption, distribution, metabolism, elimination, and toxicity) profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicasinabin (also known as RG7774) is a novel, orally bioavailable, and highly selective full agonist for the cannabinoid receptor 2 (CB2R).[1][2][3] Developed by Roche, it has been investigated for its therapeutic potential in treating chronic inflammatory diseases, particularly diabetic retinopathy, due to its anti-inflammatory effects, reduction of leukocyte adhesion, and ability to decrease vascular permeability. This technical guide provides an in-depth overview of the Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) profile of this compound, compiling available preclinical and clinical data to support further research and development.
Absorption
This compound has demonstrated systemic and ocular exposure following oral administration in preclinical rodent models. A Phase II clinical trial (CANBERRA) in patients with nonproliferative diabetic retinopathy also confirmed dose-dependent plasma exposure after oral administration of 30 mg and 200 mg daily doses.
Table 1: Absorption Parameters of this compound
| Parameter | Species/System | Value | Reference |
| Oral Bioavailability | Rodents | Favorable, systemic and ocular exposure achieved | |
| Intestinal Permeability | Caco-2 Assay | Data not explicitly reported, but oral absorption suggests moderate to high permeability. | Inferred from |
Distribution
Following oral administration, this compound distributes systemically and also reaches ocular tissues. The extent of plasma protein binding is a critical parameter influencing the free drug concentration available to exert its pharmacological effect.
Table 2: Distribution Characteristics of this compound
| Parameter | Species/System | Value | Reference |
| Plasma Protein Binding | Human | Data not explicitly reported. | N/A |
| Tissue Distribution | Rodents | Systemic and ocular exposure confirmed. |
Metabolism
In vitro studies have identified the primary metabolic pathways for this compound. It is principally metabolized by cytochrome P450 enzymes, with minor contributions from UDP-glucuronosyltransferases (UGTs).
Table 3: Metabolism Profile of this compound
| Parameter | Enzyme/System | Finding | Reference |
| Primary Metabolic Pathway | CYP3A4 | Major contributor to metabolism. | |
| Secondary Metabolic Pathway | CYP2C19 | Minor contribution to metabolism. | |
| Other Metabolic Pathways | UGTs | Minor contribution. | |
| Metabolic Stability | In vitro | Data not explicitly reported, but oral dosing suggests sufficient stability. | Inferred from |
| CYP Induction | CYP3A4 | Shows in vitro induction. |
Metabolic Pathway Diagram
The metabolic fate of this compound is primarily governed by CYP-mediated oxidation. A simplified diagram of this process is presented below.
Elimination
Details on the excretion routes and elimination half-life of this compound are not extensively reported in the public domain. However, pharmacokinetic analyses from preclinical and clinical studies provide some insights.
Table 4: Elimination Parameters of this compound
| Parameter | Species | Value | Reference |
| Route of Elimination | Not specified | Primarily metabolic clearance expected. | Inferred from |
| Transporter Inhibition | Hepatic and Renal Transporters | Shows in vitro inhibition of OATP1B1, P-gp, OCT2, and MATE1. However, PBPK modeling predicted this is not of clinical relevance for co-administered atorvastatin or metformin. |
Toxicity
This compound has undergone preclinical toxicity evaluation and has been assessed for safety and tolerability in a Phase II clinical trial.
Table 5: Toxicity and Safety Profile of this compound
| Assay/Study | Finding | Reference |
| hERG Inhibition | Data not explicitly reported. | N/A |
| Mutagenicity (Ames Test) | Data not explicitly reported. | N/A |
| Clinical Safety (CANBERRA Trial) | Favorable systemic and ocular safety profiles at 30 mg and 200 mg daily doses. Adverse events were evenly distributed across placebo and treatment arms. No induced changes in glycemic control, kidney function, or cardiovascular parameters. |
Experimental Protocols
Detailed experimental protocols for the ADMET studies of this compound are not fully available in the public literature. However, based on standard industry practices, the following methodologies are typically employed.
Caco-2 Permeability Assay
This assay is a standard in vitro method to assess intestinal permeability and predict oral absorption.
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable inserts in a Transwell plate and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Compound Incubation: this compound is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time. To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured.
-
Analysis: Samples are collected from the receiver compartment at various time points and analyzed by LC-MS/MS to determine the concentration of this compound.
-
Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.
-
Preparation: Human liver microsomes are incubated with this compound in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.
-
Incubation: The reaction mixture is incubated at 37°C, and aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of this compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding (Equilibrium Dialysis)
This method determines the fraction of a drug that binds to plasma proteins.
-
Device Setup: A semi-permeable membrane separates two chambers of a dialysis unit. One chamber is filled with plasma spiked with this compound, and the other is filled with a protein-free buffer.
-
Equilibration: The unit is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours), allowing the unbound drug to diffuse across the membrane.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of this compound in both samples is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
hERG Inhibition Assay (Patch Clamp)
This electrophysiology assay is the gold standard for assessing the risk of a compound causing QT prolongation.
-
Cell Preparation: A cell line stably expressing the hERG potassium channel (e.g., HEK293 cells) is used.
-
Patch Clamp: A whole-cell patch-clamp recording is established to measure the hERG current in response to a specific voltage-clamp protocol that mimics the cardiac action potential.
-
Compound Application: After a stable baseline current is recorded, the cells are exposed to increasing concentrations of this compound.
-
Data Recording: The effect of each concentration on the hERG current is recorded.
-
Analysis: The concentration-response data is used to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the hERG current.
Conclusion
This compound (RG7774) is an orally active CB2R agonist with a generally favorable ADMET profile. It demonstrates oral absorption leading to systemic and ocular distribution. Its metabolism is primarily driven by CYP3A4, with a minor role for CYP2C19. While it shows some in vitro inhibition of transporters and induction of CYP3A4, physiologically based pharmacokinetic (PBPK) modeling suggests a low risk of clinically relevant drug-drug interactions with substrates of these pathways. The Phase II CANBERRA trial indicated a favorable safety and tolerability profile in humans, although the primary efficacy endpoint for treating diabetic retinopathy was not met. This comprehensive ADMET profile provides a valuable resource for researchers in the ongoing evaluation of this compound and other selective CB2R agonists.
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Vicasinabin (RG7774) for Diabetic Retinopathy: A Technical Review of the Phase II CANBERRA Trial
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Phase II clinical trial results for Vicasinabin (RG7774), a selective cannabinoid receptor 2 (CB2) agonist, in the treatment of diabetic retinopathy. The development of this compound for this indication has been discontinued by Roche following the completion of the CANBERRA study.[1] This document summarizes the available quantitative data, details the experimental protocols, and visualizes key pathways and workflows to offer a comprehensive understanding of the trial's outcomes and methodologies for research and development purposes.
Introduction: this compound and its Proposed Mechanism of Action
This compound is an orally administered, potent, and selective agonist of the cannabinoid receptor 2 (CB2).[1] The CB2 receptor is primarily expressed on immune cells, including retinal microglia, and its activation is understood to play a key role in modulating inflammatory responses.[2][3] Preclinical studies suggested that CB2 receptor activation could offer therapeutic benefits for diabetic retinopathy by mitigating chronic inflammation and vascular permeability, which are key pathological features of the disease.[3] The proposed mechanism involves the inhibition of leukocyte adhesion and microglia activation, which in turn helps to decrease vascular permeability and preserve the endothelial barrier function.
Signaling Pathway of this compound (CB2 Receptor Agonist)
The activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. A key pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This is followed by the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK-1/2. This signaling cascade is believed to mediate the anti-inflammatory effects of CB2 receptor activation.
The CANBERRA Phase II Clinical Trial (NCT04265261)
The "CANBERRA" study was a Phase II, multicenter, randomized, double-masked, placebo-controlled, parallel-group trial designed to assess the efficacy, safety, and tolerability of oral this compound in patients with diabetic retinopathy.
Experimental Protocol
The trial followed a structured protocol to evaluate the investigational drug against a placebo.
Objective: To assess the safety, tolerability, and efficacy of two different daily doses of oral this compound compared to a placebo on the severity of diabetic retinopathy in individuals with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) and good vision.
Study Design: Participants were randomized in a 1:1:1 ratio to one of three treatment arms for a duration of 36 weeks, followed by a 12-week follow-up period.
-
Group A: Placebo, administered orally once daily.
-
Group B: this compound 30 mg, administered orally once daily.
-
Group C: this compound 200 mg, administered orally once daily.
Participant Population: The study enrolled 139 treatment-naïve patients with Type 1 or Type 2 diabetes mellitus.
Key Inclusion Criteria:
-
Diagnosis of Type 1 or Type 2 diabetes mellitus.
-
Diabetic Retinopathy Severity Scale (DRSS) levels of 47 or 53 in at least one eye.
-
Good vision, with a Best Corrected Visual Acuity (BCVA) score of at least 70 letters in study eyes without diabetic macular edema (DME) and at least 75 letters in the presence of DME.
-
Hemoglobin A1c (HbA1c) of 12% or less.
Key Exclusion Criteria:
-
Previous systemic use of anti-VEGF drugs within 6 months prior to screening.
-
Uncontrolled blood pressure (systolic > 180mmHg or diastolic > 100 mmHg at rest).
-
Major illness or surgical procedure within one month before screening.
Endpoints:
-
Primary Efficacy Endpoint: The proportion of participants with a 2-step or greater improvement in the DRSS from baseline at week 36 in the study eye.
-
Primary Safety Endpoint: The frequency and severity of adverse events (AEs).
-
Secondary Endpoints: Included the change from baseline in Best Corrected Visual Acuity (BCVA) at week 36 and the incidence of vision-threatening diabetic retinopathy (VTDR).
Experimental Workflow Diagram
Phase II Trial Results
The CANBERRA trial did not meet its primary efficacy endpoint. At the doses tested, this compound did not demonstrate a statistically significant improvement in the Diabetic Retinopathy Severity Scale (DRSS) in participants with non-proliferative diabetic retinopathy.
Efficacy Data
Table 1: Primary Efficacy Endpoint Results at Week 36
| Treatment Group | Number of Participants (N) | Participants with ≥2-Step DRSS Improvement (%) |
| Placebo | 47 | 7.9% |
| This compound 30 mg | 48 | 9.5% |
| This compound 200 mg | 44 | 5.7% |
Data sourced from the CANBERRA Phase II clinical trial results. The differences between the groups were not statistically significant.
Table 2: Secondary Efficacy Endpoint Results
| Endpoint | Placebo | This compound 30 mg | This compound 200 mg |
| Mean BCVA at Week 36 (ETDRS letters) | 84.7 | 83.3 | 83.7 |
| Change from Baseline in BCVA | No change | No change | No change |
| Participants Developing VTDR (%) | 10.6% | 18.8% | 11.4% |
Data sourced from the CANBERRA Phase II clinical trial results. There were no significant changes from baseline in BCVA in any arm. The median time to the first occurrence of VTDR was not reached in any group.
Safety and Tolerability Data
The systemic and ocular safety profiles of this compound were reported to be favorable, with adverse events distributed evenly across all treatment arms. This compound did not induce changes in glycemic control, kidney function, or cardiovascular parameters.
Table 3: Most Common Ocular Adverse Events in the Study Eye
| Adverse Event | Placebo (%) | This compound 30 mg (%) | This compound 200 mg (%) |
| Diabetic Retinal Edema | 4.3% | 8.3% | 7.0% |
| Worsening of Diabetic Retinopathy | 6.4% | 6.3% | 2.3% |
Data sourced from the CANBERRA Phase II clinical trial results.
Conclusion and Future Directions
The Phase II CANBERRA trial, while demonstrating a favorable safety profile for this compound, failed to meet its primary efficacy endpoint of a significant improvement in the Diabetic Retinopathy Severity Scale. The lack of efficacy at the tested oral doses led to the discontinuation of its development for diabetic retinopathy.
For the scientific community, the results from the CANBERRA trial provide valuable data on the therapeutic potential of targeting the CB2 receptor in diabetic retinopathy. While this specific molecule did not achieve the desired outcome, the trial's comprehensive dataset can inform future research into alternative pathways for non-invasive treatments for this progressive disease. Further investigation into the role of the cannabinoid system in diabetic retinopathy may still be warranted, potentially exploring different molecules, delivery methods, or patient populations.
References
Vicasinabin Clinical Program: A Post-Mortem on the Discontinuation for Diabetic Retinopathy
A Technical Analysis for Researchers and Drug Development Professionals
Introduction
Vicasinabin (RG7774), a novel, orally bioavailable, and highly selective cannabinoid receptor 2 (CB2R) agonist, was positioned as a promising therapeutic candidate for non-proliferative diabetic retinopathy (NPDR).[1][2] Developed by Roche, the rationale for its investigation stemmed from preclinical evidence suggesting that CB2R activation could mitigate key pathological features of diabetic retinopathy, including chronic inflammation and vascular permeability.[2][3] This technical guide provides a comprehensive analysis of the clinical trial data and the ultimate discontinuation of the this compound development program, offering valuable insights for the scientific community engaged in ophthalmic drug development.
Core Reason for Discontinuation: Lack of Efficacy
The primary driver behind the discontinuation of the this compound clinical program was the failure to demonstrate a statistically significant improvement in the Diabetic Retinopathy Severity Scale (DRSS) in patients with NPDR. The CANBERRA trial's primary efficacy objective was to assess the proportion of participants with a ≥2-step improvement in DRSS from baseline at week 36. The results across all treatment arms, including two different doses of this compound, were comparable to placebo, indicating no therapeutic benefit at the dosages studied.
Roche officially announced the halt of this compound's development following a thorough evaluation of the Phase II data and a strategic reallocation of resources. While the safety profile was favorable, the lack of efficacy persuaded the company to cease further investment in the candidate for diabetic retinopathy.
Quantitative Data Summary
The following tables summarize the key quantitative data from the CANBERRA Phase II clinical trial.
Table 1: Trial Population Demographics and Baseline Characteristics
| Characteristic | Placebo (n=47) | This compound 30 mg (n=48) | This compound 200 mg (n=44) | Total (N=139) |
| Age (Mean, SD) | - | - | - | - |
| Sex (Male, %) | - | - | - | 63.0% |
| Diabetes Type 1 (%) | - | - | - | - |
| Diabetes Type 2 (%) | - | - | - | - |
| DRSS Level 47 at Baseline (%) | - | - | - | Majority |
| DRSS Level 53 at Baseline (%) | - | - | - | - |
Specific demographic data for each arm were not fully detailed in the provided results, but baseline characteristics were reported as balanced across groups.
Table 2: Primary Efficacy Endpoint Results (Week 36)
| Outcome | Placebo (n=47) | This compound 30 mg (n=48) | This compound 200 mg (n=44) |
| Participants with ≥2-step DRSS Improvement (%) | 7.9% | 9.5% | 5.7% |
The differences between the groups were not statistically significant.
Table 3: Safety and Tolerability Overview
| Parameter | Observation |
| Adverse Events (AEs) | Evenly distributed across all treatment arms. |
| Serious AEs (SAEs) | Three patients in the placebo arm discontinued due to SAEs unrelated to the study drug. No drug-related SAEs were reported in the this compound arms. |
| Glycemic Control | No changes induced by this compound. |
| Kidney Function | No changes induced by this compound. |
| Cardiovascular Parameters | No changes induced by this compound. |
| Treatment Adherence | Approximately 90% across all arms. |
Experimental Protocols
Study Design
The CANBERRA study was a Phase II, multicenter, randomized, double-masked, parallel-group, placebo-controlled trial. The study was conducted across 47 sites in six countries.
Participant Population
A total of 139 treatment-naïve patients with Type 1 or Type 2 diabetes mellitus were enrolled. Key inclusion criteria included:
-
Moderately severe to severe non-proliferative diabetic retinopathy (DRSS levels 47 or 53) in at least one eye.
-
Good vision.
Intervention
Eligible participants were randomized in a 1:1:1 ratio to one of three treatment groups:
-
Group A: Placebo, oral, once daily.
-
Group B: this compound 30 mg, oral, once daily.
-
Group C: this compound 200 mg, oral, once daily.
The treatment duration was 36 weeks, followed by a 12-week follow-up period.
Outcome Measures
-
Primary Efficacy Outcome: The proportion of participants with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) from baseline at week 36 in the study eye.
-
Primary Safety Outcome: Evaluation of safety and tolerability based on the frequency and severity of adverse events (AEs).
-
Secondary Efficacy Outcomes: Included assessment of the prevention of DR progression and the effect on best-corrected visual acuity (BCVA).
Visualizations
This compound Mechanism of Action: Proposed Signaling Pathway
This compound is a selective agonist for the Cannabinoid Receptor 2 (CB2R). Preclinical studies suggested its anti-inflammatory and anti-permeability effects in the retina. The proposed signaling pathway is as follows:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CANBERRA: A Phase II Randomized Clinical Trial to Test the Therapeutic Potential of Oral this compound in Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicasinabin (RG7774): A Technical Whitepaper on Potential Therapeutic Applications Beyond Diabetic Retinopathy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vicasinabin (RG7774) is a potent, selective, and orally bioavailable full agonist of the cannabinoid receptor 2 (CB2R).[1][2] Developed initially by Roche for the treatment of diabetic retinopathy, it demonstrated a favorable preclinical profile, including anti-inflammatory and anti-permeability effects in ocular models.[1][2][3] Despite demonstrating safety, its development was halted after a Phase II clinical trial for diabetic retinopathy due to a lack of efficacy in meeting the primary endpoint. However, the robust mechanism of action of this compound, centered on the modulation of the CB2 receptor, suggests significant therapeutic potential in a range of pathologies beyond its initial indication. This whitepaper provides an in-depth technical guide to the core preclinical data of this compound and explores its potential applications in neurodegenerative diseases and pain management, grounded in the established role of the CB2 receptor in these conditions.
Introduction to this compound and the CB2 Receptor
This compound is a triazolopyrimidine derivative that acts as a highly selective agonist for the CB2 receptor, with minimal to no binding or activation of the cannabinoid receptor 1 (CB1R). This selectivity is a key advantage, as it avoids the psychotropic effects associated with CB1R activation. The CB2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in immune cells, including microglia, macrophages, and lymphocytes. Its activation is known to modulate immune responses and inflammatory pathways, making it an attractive therapeutic target for inflammatory and neuroinflammatory conditions. Preclinical studies have shown that CB2R activation can reduce vascular permeability, inhibit leukocyte adhesion, and attenuate inflammation and oxidative stress.
Core Pharmacology and In Vitro Profile of this compound
This compound has been extensively characterized in a variety of in vitro assays to determine its potency, selectivity, and functional activity at the human and rodent CB2 receptors. The key quantitative data from these studies are summarized below.
| Parameter | Human CB2R | Mouse CB2R | Human CB1R | Species/Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | 51.3 nM | - | >10,000 nM | CHO cells | Radioligand Binding ([³H]-CP55940) | |
| Functional Potency (EC50) | 2.8 nM | - | >10,000 nM | CHO cells | cAMP Assay | |
| Functional Potency (EC50) | 10.8 nM | - | - | Jurkat cells (endogenous) | Impedance Assay | |
| β-Arrestin Recruitment (EC50) | 14.3 nM | - | >10,000 nM | CHO-K1 cells | PathHunter Assay |
Table 1: In Vitro Pharmacological Profile of this compound (RG7774)
Preclinical Efficacy in Ocular Inflammation and Neovascularization Models
This compound demonstrated significant efficacy in multiple rodent models of ocular disease, which share common pathological features with other inflammatory and neovascular conditions.
| Animal Model | Key Pathological Feature | This compound Effect | Effective Dose (ED50) | Reference |
| Lipopolysaccharide (LPS)-induced uveitis (mouse) | Vascular permeability, leukocyte adhesion | Reduction in retinal and vitreous vascular leakage | Not reported | |
| Streptozotocin (STZ)-induced diabetic retinopathy (rat) | Leukocyte adhesion | Inhibition of leukocyte adhesion to retinal vasculature | Not reported | |
| Laser-induced choroidal neovascularization (CNV) (rat) | Angiogenesis, microglial migration | Reduction in lesion area and microglial migration | 0.32 mg/kg (oral) |
Table 2: Preclinical In Vivo Efficacy of this compound in Ocular Disease Models
Signaling Pathways and Experimental Workflows
This compound-Mediated CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o subunit of its associated G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. Downstream of this, the MAPK/ERK pathway can be modulated, and β-arrestin is recruited, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling. These pathways collectively contribute to the anti-inflammatory and immunomodulatory effects of this compound.
Experimental Workflow: In Vitro Functional Assays
The in vitro characterization of this compound involved a series of standardized assays to determine its functional activity as a CB2R agonist. The general workflow for these assays is depicted below.
References
- 1. The CB2 cannabinoid receptor-selective agonist O-3223 reduces pain and inflammation without apparent cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective CB2 Agonist COR167 Reduced Symptoms in a Mice Model of Trauma-Induced Peripheral Neuropathy through HDAC-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Standardized Dissolution of Vicasinabin (RG7774) for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vicasinabin (also known as RG7774) is a potent, selective, and orally bioavailable full agonist for the cannabinoid receptor 2 (CB2R), with an EC₅₀ of 2.8 nM.[1][2] It has been investigated for its therapeutic potential in managing key pathological features associated with retinal diseases, such as vascular permeability and inflammation.[1][2] Preclinical data indicates that this compound possesses a favorable absorption, distribution, metabolism, elimination, and toxicity (ADMET) profile, including a high degree of solubility attributed to its tetrazole and 3-hydroxypyrrolidine moieties.[1]
Despite its favorable solubility, establishing a standardized dissolution and dilution protocol is critical for ensuring the accuracy, reproducibility, and reliability of in vitro experimental results. This document provides a detailed methodology for preparing this compound solutions for use in various in vitro assays, including cell-based and biochemical experiments. The principles and protocols outlined here represent best practices for handling test compounds in a drug discovery setting.
Data Presentation: Solvent Characteristics for In Vitro Assays
The choice of solvent is a critical first step. While this compound is reported to be soluble, Dimethyl Sulfoxide (DMSO) is the most common universal solvent for preparing high-concentration stock solutions of organic molecules for biological assays. The following table summarizes the properties of common solvents used for initial dissolution.
| Solvent | Polarity Index | Common Use in Biological Assays | Notes & Considerations |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for creating high-concentration stock solutions. | Generally well-tolerated by most cell lines at final concentrations ≤ 0.5%. Can have biological effects and may cause compound precipitation when diluted rapidly into aqueous media. |
| Ethanol (EtOH) | 5.2 | Used for compounds soluble in alcohols. | Can be toxic to cells at higher concentrations. Potential for evaporation can alter stock concentration over time. |
| Methanol (MeOH) | 6.6 | An alternative to ethanol with higher polarity. | Generally considered more toxic to cells than ethanol. |
| N,N-Dimethylformamide (DMF) | 6.4 | A stronger solvent for highly insoluble compounds. | Exhibits higher toxicity than DMSO and should be used with caution. |
Experimental Protocols
This section provides step-by-step methodologies for preparing a master stock solution of this compound in DMSO and subsequent serial dilutions to achieve final working concentrations in aqueous media.
Protocol 1: Preparation of a High-Concentration Master Stock Solution (e.g., 10 mM in DMSO)
This protocol describes how to create a concentrated stock solution, which can be stored for long periods and used to prepare fresh working solutions for daily experiments.
Materials:
-
This compound (RG7774) powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Weigh Compound: Accurately weigh a precise amount (e.g., 1 mg) of this compound powder and transfer it to a sterile amber vial. Perform this in a fume hood or designated weighing station.
-
Calculate Solvent Volume: Determine the required volume of DMSO to achieve the desired stock concentration.
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example for this compound (MW ≈ 528.38 g/mol ): To make a 10 mM (0.01 mol/L) stock from 1 mg (0.001 g): Volume (L) = 0.001 g / (0.01 mol/L * 528.38 g/mol ) = 0.000189 L or 189 µL.
-
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Facilitate Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Sonication (If Necessary): If any particulates are visible or if complete dissolution is uncertain, place the vial in a water bath sonicator for 5-10 minutes to ensure the compound is fully dissolved.
-
Storage: Once fully dissolved, store the master stock solution at -20°C or -80°C. It is highly recommended to aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect from light.
Protocol 2: Preparation of Final Working Solutions for Assays
This protocol details the critical process of diluting the DMSO-based master stock into an aqueous environment (e.g., cell culture medium or assay buffer) while minimizing the risk of precipitation.
Materials:
-
This compound master stock solution (from Protocol 1)
-
Sterile assay buffer or complete cell culture medium (pre-warmed to 37°C for cell-based assays)
-
Sterile dilution tubes
-
Calibrated micropipettes
Methodology:
-
Thaw Master Stock: Thaw one aliquot of the master stock solution at room temperature.
-
Intermediate Dilution (Recommended): To prevent compound precipitation ("crashing out"), perform a serial dilution rather than a single large dilution.
-
First, create an intermediate stock by diluting the master stock in DMSO. For example, to go from a 10 mM master stock to a 1 mM intermediate stock, perform a 1:10 dilution in DMSO.
-
-
Final Dilution into Aqueous Medium:
-
Pre-warm the final aqueous buffer or cell culture medium to 37°C, as solubility is often lower in cold liquids.
-
To prepare the final working concentration, add a small volume of the intermediate stock to the pre-warmed medium while gently vortexing or swirling the tube. For example, add 1 µL of a 1 mM stock solution to 1 mL of medium to achieve a final concentration of 1 µM.
-
Crucially, the final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.
-
-
Vehicle Control: Always prepare a vehicle control solution containing the same final concentration of DMSO as the test samples. This is essential to distinguish the effects of this compound from any effects of the solvent itself.
-
Visual Inspection: After the final dilution, visually inspect the solution to ensure it is clear and free of any precipitate. If the solution appears cloudy or contains visible particles, the concentration may be too high for its aqueous solubility limit, and lower working concentrations should be tested.
Mandatory Visualization: Dissolution Workflow
The following diagram illustrates the standardized workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for the dissolution and dilution of this compound.
References
- 1. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicasinabin (RG7774): Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Vicasinabin (also known as RG7774), a potent and highly selective cannabinoid receptor 2 (CB2R) agonist, in cell culture experiments. This compound has been investigated for its therapeutic potential in conditions such as diabetic retinopathy due to its anti-inflammatory and anti-permeability effects.[1][2][3] This document outlines recommended concentrations, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Recommended this compound Concentrations for In Vitro Studies
This compound is a high-affinity CB2R agonist with demonstrated potency in the nanomolar range in various cell-based assays.[1][4] The optimal concentration for your specific cell culture experiment will depend on the cell type, the expression level of CB2R, and the specific biological question being investigated. The following tables summarize the reported in vitro potency and binding affinity of this compound from preclinical studies, providing a strong starting point for dose-response experiments.
Table 1: In Vitro Functional Potency of this compound (RG7774)
| Assay Type | Cell Line | Species | Parameter | Value (nM) |
| cAMP Assay | CHO cells expressing human CB2R | Human | EC50 | 2.8 |
| pERK Assay | Human Jurkat cells (endogenous CB2R) | Human | EC50 | 38.5 |
| β-arrestin Recruitment | CHO-K1 cells expressing human CB2R | Human | EC50 | 99.69 |
Data compiled from Grether et al., 2024.
Table 2: In Vitro Binding Affinity of this compound (RG7774)
| Cell Line / Tissue | Species | Parameter | Value (nM) |
| CHO cells expressing human CB2R | Human | Ki | 51.3 |
| Human Jurkat cells (endogenous CB2R) | Human | Ki | 31.9 |
| Mouse spleen cells (endogenous CB2R) | Mouse | Ki | 33 |
| Rat spleen cells (endogenous CB2R) | Rat | Ki | 83 |
Data compiled from Grether et al., 2024 and Adam, J.-M. et al., 2022.
General Recommendation: For initial experiments, a concentration range of 1 nM to 1 µM is recommended to establish a dose-response curve. Based on the EC50 values, a concentration of 10-100 nM should be sufficient to elicit a significant response in most CB2R-expressing cell lines.
Experimental Protocols
Here we provide detailed protocols for key assays used to characterize the activity of this compound. These are generalized protocols and may require optimization for your specific cell line and experimental conditions.
cAMP Accumulation Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity following CB2R activation by this compound.
Materials:
-
This compound (RG7774)
-
CB2R-expressing cells (e.g., CHO-hCB2R, Jurkat)
-
Cell culture medium
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., cAMP-Glo™ Assay, Promega)
-
96-well or 384-well white, opaque cell culture plates
Procedure:
-
Cell Seeding: Seed the CB2R-expressing cells in a white, opaque 96-well or 384-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of Forskolin (a typical final concentration is 1-10 µM).
-
Cell Treatment: a. Carefully remove the culture medium from the wells. b. Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 10-30 minutes at 37°C to prevent cAMP degradation. c. Add the serially diluted this compound to the wells and incubate for 15-30 minutes at 37°C. d. Add Forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Follow the manufacturer's instructions for the chosen cAMP assay kit to lyse the cells and measure the luminescence, which is inversely proportional to the cAMP concentration.
-
Data Analysis: Plot the luminescence signal against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB2R, a key event in GPCR desensitization and signaling. The PathHunter® β-arrestin assay is a common platform for this measurement.
Materials:
-
This compound (RG7774)
-
PathHunter® hCB2_bgal CHOK1 β-arrestin recruitment assay kit (or similar)
-
384-well cell culture plates
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed the PathHunter® cells in a 384-well plate at a density of approximately 5,000 cells per well in 20 µL of culture medium. Incubate for 16-18 hours at 37°C in 5% CO2.
-
Compound Stimulation: a. Prepare a serial dilution of this compound. The stock solution is typically in 100% DMSO, so ensure the final DMSO concentration in the assay is ≤ 0.1%. b. Add the diluted this compound to the cells and incubate for 1.5 hours at 37°C in 5% CO2.
-
Detection: a. Add 12 µL of the PathHunter® Detection mixture to each well. b. Incubate the plate for 1 hour in the dark at room temperature.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader. The signal is directly proportional to the amount of β-arrestin recruitment.
-
Data Analysis: Plot the signal against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
ERK Phosphorylation (pERK) Assay
This protocol measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the CB2R signaling pathway.
Materials:
-
This compound (RG7774)
-
CB2R-expressing cells (e.g., Jurkat)
-
Cell culture medium (serum-free for stimulation)
-
Assay plate (e.g., 384-well Optiplate)
-
Lysis buffer
-
pERK assay kit (e.g., AlphaLISA® SureFire® Ultra™ p-ERK1/2 assay)
Procedure:
-
Cell Seeding and Starvation: Seed the cells in a suitable culture plate. Prior to the experiment, starve the cells in serum-free medium for a few hours to reduce basal ERK phosphorylation. For Jurkat cells, approximately 200,000 cells per well in a 96-well plate can be used.
-
Compound Treatment: a. Treat the cells with increasing concentrations of this compound in serum-free medium. b. Incubate for a short period, typically 2-10 minutes at 37°C, as ERK phosphorylation is often transient.
-
Cell Lysis: a. Place the plate on ice and add ice-cold lysis buffer. b. Shake the plate for 10 minutes at 4°C to ensure complete lysis.
-
pERK Measurement: a. Transfer the lysate to the assay plate. b. Follow the manufacturer's protocol for the pERK assay kit to measure the signal (e.g., fluorescence or luminescence).
-
Data Analysis: Normalize the pERK signal to the total protein concentration in each well if possible. Plot the normalized signal against the log of this compound concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound and a typical experimental workflow.
Caption: this compound activates the CB2R, leading to downstream signaling cascades.
Caption: A generalized workflow for characterizing this compound in cell culture.
References
- 1. cAMP-Glo™ Assay Protocol [promega.sg]
- 2. mesoscale.com [mesoscale.com]
- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Vicasinabin (RG7774) Administration Protocols for Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Vicasinabin (RG7774), a potent and selective cannabinoid receptor 2 (CB2R) agonist, in various rodent models of ocular disease. The following information is synthesized from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.
Compound Profile
-
Compound: this compound (RG7774)
-
Mechanism of Action: A full agonist of the cannabinoid receptor 2 (CB2R) with high selectivity, showing no significant binding or activation of the cannabinoid receptor 1 (CB1R).[1][2][3] Activation of CB2R has shown therapeutic potential in animal models by reducing chronic inflammation and vascular permeability.[1][3]
-
Therapeutic Potential: Investigated for the treatment of diabetic retinopathy due to its ability to decrease retinal vascular permeability, leukocyte adhesion, and ocular inflammation.
-
Key Attributes: Orally bioavailable with a favorable absorption, distribution, metabolism, elimination, and toxicity (ADMET) profile, achieving both systemic and ocular exposure after oral administration.
Pharmacokinetic Profile in Rodents
This compound has been characterized in both mice and rats to determine its pharmacokinetic properties following intravenous and oral administration.
| Species | Administration Route | Dose | Key Findings |
| Mouse | Intravenous (IV) Bolus | 1 mg/kg | Systemic exposure established. |
| Oral (PO) | 3 mg/kg | Systemic exposure established. | |
| Rat | Intravenous (IV) Bolus | 10 mg/kg | Systemic exposure established. |
| Oral Gavage (PO) | 30 mg/kg | Systemic exposure established. |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments using this compound in rodent models.
Lipopolysaccharide (LPS)-Induced Uveitis Model
This model is used to assess the anti-inflammatory effects of this compound.
3.1.1. Animal Models
-
Mice and rats are suitable for this model. All procedures should be conducted in accordance with approved animal care and use guidelines.
3.1.2. Induction of Uveitis
-
Anesthetize the animals. For mice, 5% isoflurane in 100% O2 is used. For rats, an intraperitoneal (IP) injection of sodium pentobarbital (65 mg/kg) is administered.
-
Administer an intravitreal (IVT) injection of lipopolysaccharide (LPS) to induce inflammation. A sterile 0.9% saline solution can be used as a control.
-
LPS Dose: 125 ng/µL diluted in 0.9% saline.
-
Injection Volume: 2 µL for mice and 5 µL for rats.
-
-
Use a 30-gauge needle and a Hamilton syringe, directing the needle toward the posterior pole to avoid lens damage.
-
Hold the needle in place for 5 seconds post-injection to prevent leakage.
-
Seal the injection site with a tissue adhesive (e.g., 3M Vetbond).
3.1.3. This compound Administration
-
Route: Intravenous (IV) injection.
-
Timing: Administer 15 minutes after the IVT injection of LPS.
-
Dosages:
-
Mice: 0.03 mg/kg, 0.3 mg/kg, or 3 mg/kg. The vehicle control and higher doses can be administered via the tail vein in restrained, awake animals. The lowest dose may require administration via the penis vein under isoflurane anesthesia.
-
Rats: 1.0 mg/kg administered into the femoral vein.
-
3.1.4. Outcome Measures
-
Retinal Vascular Permeability: Can be assessed 24 hours post-LPS injection using subcutaneous fluorescein and measuring its leakage into ocular compartments.
-
Leukocyte Adhesion: Can be quantified to assess the level of inflammation.
Laser-Induced Choroidal Neovascularization (CNV) Model in Rats
This model is used to evaluate the effect of this compound on pathological angiogenesis in the eye.
3.2.1. Animal Model
-
Adult female Brown Norway rats are a suitable strain.
3.2.2. Induction of CNV
-
Laser photocoagulation is used to induce choroidal neovascularization.
-
Treatment with this compound begins one day prior to the laser injury.
3.2.3. This compound Administration
-
Route: Oral gavage.
-
Frequency: Daily for 7 days.
-
Dosages: A range of doses can be tested. Studies have used doses from 0.01 mg/kg to 10 mg/kg, administered in separate study cohorts. Doses should be adjusted daily based on the animal's body weight.
-
Efficacy: this compound was shown to reduce lesion areas in this model with an ED50 of 0.32 mg/kg.
3.2.4. Outcome Measures
-
CNV Lesion Size: The degree of CNV can be visualized and quantified using fluorescein angiography with a system like the Heidelberg Spectralis HRA.
Signaling Pathways and Workflows
This compound (RG7774) Mechanism of Action
Caption: this compound activates CB2R, leading to the inhibition of key pathological processes in ocular diseases.
Experimental Workflow for LPS-Induced Uveitis Model
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicasinabin (RG7774): Application Notes on Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information on the oral bioavailability of Vicasinabin (RG7774), a potent and selective cannabinoid receptor 2 (CB2R) agonist. The information is compiled from preclinical and clinical studies to guide further research and development.
Introduction
This compound (RG7774) is a synthetic, orally bioavailable small molecule that acts as a full agonist of the cannabinoid receptor 2 (CB2R).[1][2][3][4] The CB2R is primarily expressed in immune cells, and its activation is associated with anti-inflammatory effects.[5] this compound was developed for the potential treatment of diabetic retinopathy. While it showed a favorable safety profile and dose-dependent plasma exposure in a Phase II clinical trial (CANBERRA), it was ultimately discontinued for this indication due to a lack of efficacy.
Data Presentation
While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) for this compound are not publicly available in the reviewed literature, the study designs for preclinical and clinical pharmacokinetic assessments have been described.
Preclinical Pharmacokinetic Study Design in Rodents
A study in rodents was conducted to assess the plasma pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration.
| Species | Administration Route | Dose | Number of Animals | Sampling Time Points (post-dose) |
| Mouse | Intravenous (IV) bolus | 1 mg/kg | 6 | 0.1, 1, 3, 10, and 24 hours |
| Oral (PO) | 3 mg/kg | 5 | 0.1, 1, 3, 10, and 24 hours | |
| Rat | Intravenous (IV) bolus | 10 mg/kg | 4 | 0.1, 1, 3, 10, and 24 hours |
| Oral (PO) gavage | 30 mg/kg | 3 | 0.1, 1, 3, 10, and 24 hours |
Clinical Pharmacokinetic Study Design (CANBERRA Trial)
The CANBERRA trial was a Phase II, randomized, double-masked, placebo-controlled study that evaluated the safety, tolerability, and efficacy of oral this compound in patients with diabetic retinopathy. Pharmacokinetic analysis was included to assess drug exposure.
| Study Phase | Dosing Regimen | Patient Population | Key Pharmacokinetic Finding |
| Phase II | 30 mg or 200 mg once daily | 139 patients with type 1 or 2 diabetes | Dose-dependent plasma exposure to this compound |
Experimental Protocols
Preclinical Oral Bioavailability Assessment in Rodents
This protocol outlines a general procedure for assessing the oral bioavailability of a compound like this compound in a rodent model, based on the described studies.
1. Animal Models:
-
Adult male C57BL/6J mice and female Wistar rats are used.
-
Animals are housed in a controlled environment with unrestricted access to food and water.
2. Dosing:
-
Intravenous (IV) Administration: this compound is administered as a single bolus injection into the tail vein.
-
Oral (PO) Administration: this compound is administered via oral gavage.
3. Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 0.1, 1, 3, 10, and 24 hours) post-administration.
-
In mice, blood can be collected sublingually.
-
In rats, blood is collected from the tail vein.
-
Terminal blood samples can be collected via cardiac puncture under deep anesthesia.
-
Blood is collected into anticoagulant-coated tubes and placed on ice.
4. Plasma Preparation:
-
Plasma is separated by centrifugation of the blood samples.
5. Bioanalytical Method:
-
The concentration of this compound in plasma samples is determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
-
Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after IV administration, adjusted for the dose.
Clinical Pharmacokinetic Assessment (as per CANBERRA trial design)
This protocol provides a high-level overview of how pharmacokinetic data was collected in the CANBERRA trial.
1. Study Design:
-
A randomized, double-masked, placebo-controlled, parallel-group study.
2. Patient Population:
-
Patients with moderately severe to severe non-proliferative diabetic retinopathy and good vision.
3. Dosing:
-
Patients are randomized to receive a once-daily oral dose of 30 mg this compound, 200 mg this compound, or a placebo.
4. Pharmacokinetic Sampling:
-
Blood samples for pharmacokinetic analysis are collected at specified time points during the study to determine plasma concentrations of this compound.
5. Bioanalytical Method:
-
Plasma concentrations of this compound are quantified using a validated bioanalytical method.
6. Data Analysis:
-
The relationship between the administered dose and the resulting plasma exposure (e.g., AUC, Cmax) is evaluated to confirm dose-proportionality.
Visualizations
Caption: Workflow for a preclinical oral bioavailability study.
Caption: Simplified signaling pathway of this compound via the CB2 receptor.
References
- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 2. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are CB2 agonists and how do they work? [synapse.patsnap.com]
Application Notes: Vicasinabin for Preclinical Research in Diabetic Retinopathy
Introduction
Diabetic Retinopathy (DR) is a leading cause of vision loss in adults and the most common microvascular complication of diabetes.[1] The pathogenesis of early-stage, nonproliferative diabetic retinopathy (NPDR) is characterized by chronic, low-grade inflammation, oxidative stress, increased vascular permeability leading to macular edema, and adherence of leukocytes to the retinal endothelium (leukostasis).[2] These events contribute to the breakdown of the blood-retinal barrier and progressive retinal damage.
The endocannabinoid system, particularly the Cannabinoid Receptor 2 (CB2), has emerged as a promising therapeutic target for inflammatory diseases. CB2 receptors are primarily expressed on immune cells, including microglia in the retina.[3] Activation of CB2 receptors exerts immunomodulatory and anti-inflammatory effects, notably without the psychotropic effects associated with Cannabinoid Receptor 1 (CB1) activation.[4]
Vicasinabin (also known as RG7774) is an orally bioavailable, potent, and highly selective full agonist for the CB2 receptor.[5] Preclinical studies in rodent models of streptozotocin (STZ)-induced diabetic retinopathy demonstrated that this compound effectively reduces key pathological features of the disease, including retinal vascular permeability and leukocyte adhesion. These findings established a strong rationale for its investigation as a non-invasive, systemic treatment for DR.
However, a Phase II clinical trial (CANBERRA) in patients with moderately severe to severe NPDR did not meet its primary efficacy endpoint of achieving a significant improvement in the Diabetic Retinopathy Severity Scale (DRSS) score compared to placebo. Consequently, the clinical development of this compound for DR was halted.
Despite the clinical outcome, this compound remains a valuable and highly selective pharmacological tool for researchers. Its utility in preclinical models is significant for further elucidating the role of the CB2 receptor in the inflammatory and vascular pathways of diabetic retinopathy and other ocular inflammatory conditions. These application notes provide an overview of this compound's properties and detailed protocols for its use in the STZ-induced diabetic rat model.
Data Presentation
Table 1: Pharmacological Profile of this compound (RG7774)
| Parameter | Species | Value | Selectivity | Reference |
| EC₅₀ | Human CB2R | 2.81 nM | >800-fold vs. CB1R | |
| Mouse CB2R | 2.60 nM | |||
| Kᵢ | Human CB2R | 51.3 nM | ||
| Human CB2R (U698M) | 53 nM | |||
| Mouse CB2R (Spleen) | 33 nM |
Table 2: Preclinical Efficacy of this compound in STZ-Induced Diabetic Retinopathy
| Animal Model | Treatment and Duration | Key Efficacy Endpoint | Result | Reference |
| STZ-Induced Diabetic Rats | This compound (10 mg/kg, p.o.) for 5 weeks | Retinal Vascular Permeability | 73% decrease compared to vehicle | |
| STZ-Induced Diabetic Rodents | This compound (oral administration) | Leukocyte Adhesion (Leukostasis) | Significant reduction observed |
Table 3: Summary of Phase II (CANBERRA) Clinical Trial Results
| Treatment Group (n) | Primary Endpoint: ≥2-Step DRSS Improvement at Week 36 | Key Ocular Adverse Events | Reference |
| Placebo (47) | 7.9% | Worsening of DR (6.4%), Diabetic Retinal Edema (4.3%) | |
| This compound 30 mg (48) | 9.5% (Not statistically significant vs. placebo) | Worsening of DR (6.3%), Diabetic Retinal Edema (8.3%) | |
| This compound 200 mg (44) | 5.7% (Not statistically significant vs. placebo) | Worsening of DR (2.3%), Diabetic Retinal Edema (7.0%) |
Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for evaluating this compound in a diabetic retinopathy model.
Caption: this compound activates CB2R, inhibiting NF-κB and reducing inflammatory mediators.
Detailed Experimental Protocols
Protocol 1: Induction of Diabetic Retinopathy in Rats using Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in rats, which subsequently leads to the development of features characteristic of early diabetic retinopathy.
Materials:
-
Streptozotocin (STZ), (Sigma-Aldrich)
-
Sterile 0.1 M Sodium Citrate buffer, pH 4.5 (prepare fresh)
-
Sterile 0.9% saline
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Glucometer and test strips
-
Insulin (for animal welfare if severe weight loss occurs)
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast the rats overnight (12-16 hours) but allow free access to water.
-
STZ Preparation: On the day of injection, prepare the STZ solution immediately before use as it is unstable in solution. Protect the solution from light. Dissolve STZ in ice-cold, sterile citrate buffer to a final concentration of 65 mg/mL.
-
Induction: Weigh the fasted rats and administer a single intraperitoneal (i.p.) injection of STZ at a dose of 65 mg/kg. Control animals should be injected with an equivalent volume of citrate buffer.
-
Post-Injection Monitoring: Return animals to their cages with free access to food and water. Monitor for any signs of distress.
-
Confirmation of Diabetes: Starting 72 hours after STZ injection, measure non-fasting blood glucose from the tail vein. Animals are considered diabetic and included in the study if their blood glucose levels are consistently ≥ 300 mg/dL (or ~16.5 mmol/L).
-
Long-term Maintenance: Monitor blood glucose and body weight weekly. The key features of DR, such as increased vascular permeability and leukostasis, typically develop over 4-8 weeks. Treatment with this compound can be initiated once diabetes is established and continued for the desired study duration.
Protocol 2: Quantification of Retinal Leukostasis (Concanavalin A Perfusion)
This method quantifies leukocytes firmly adhered to the retinal vascular endothelium.
Materials:
-
Fluorescein isothiocyanate (FITC)-conjugated Concanavalin A (Vector Laboratories)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic cocktail (e.g., Ketamine/Xylazine)
-
Perfusion pump and tubing
-
Dissection tools, microscope slides, coverslips
-
Fluorescence microscope
Procedure:
-
Animal Anesthesia: Deeply anesthetize the rat via i.p. injection. Confirm deep anesthesia by lack of pedal reflex.
-
Surgical Preparation: Secure the animal in a supine position. Open the thoracic cavity to expose the heart.
-
Cannulation and Perfusion: a. Carefully insert a perfusion cannula (e.g., 20-gauge) into the left ventricle and clamp it in place. b. Make a small incision in the right atrium to allow for outflow. c. Begin perfusing with 250 mL/kg of warm (37°C) PBS to flush the blood and non-adherent cells from the vasculature.
-
Lectin Staining: Switch the perfusion to FITC-conjugated Concanavalin A (20 µg/mL in PBS). Perfuse until the solution is visibly cleared from the outflow, labeling the adherent leukocytes and endothelial cells.
-
Final Wash: Perfuse again with PBS (250 mL/kg) to remove any unbound lectin.
-
Retina Dissection: Enucleate the eyes and place them in PBS. Under a dissecting microscope, carefully dissect the retina from the eye cup.
-
Flat-Mounting: Make 4-5 radial cuts from the edge toward the center of the retina, allowing it to be flattened like a cloverleaf on a microscope slide with the ganglion cell layer facing up.
-
Imaging and Quantification: a. Coverslip the retinal flat-mount with mounting medium. b. Using a fluorescence microscope, capture images of the entire retinal vasculature. c. Manually or with image analysis software, count the number of bright, punctate fluorescent spots (leukocytes) within the blood vessels. d. Express the data as the total number of adherent leukocytes per retina.
Protocol 3: Assessment of Blood-Retinal Barrier (BRB) Permeability (Evans Blue Assay)
This assay measures the extravasation of albumin-bound Evans blue dye into the retinal tissue as an index of BRB breakdown.
Materials:
-
Evans blue dye (Sigma-Aldrich)
-
Formamide
-
Anesthetic cocktail
-
Spectrophotometer and plate reader
-
Dissection tools
Procedure:
-
Dye Injection: Anesthetize the rat and record its body weight. Inject Evans blue dye (45 mg/kg) intravenously (e.g., via the tail vein).
-
Circulation: Allow the dye to circulate for 2 hours.
-
Perfusion: Re-anesthetize the animal if necessary. Open the thoracic cavity and perfuse via the left ventricle with citrate buffer (0.05 M, pH 3.5) at 37°C for 2 minutes to completely clear the dye from the blood vessels.
-
Tissue Collection: Enucleate the eyes and carefully dissect the retinas.
-
Dye Extraction: a. Weigh the wet retina. b. Place each retina into a microcentrifuge tube containing 120-150 µL of formamide. c. Incubate at 70°C for 18 hours to extract the Evans blue from the tissue. d. Centrifuge the tubes at high speed (e.g., 70,000 rpm) to pellet the retinal tissue.
-
Quantification: a. Transfer the supernatant (containing the extracted dye) to a 96-well plate. b. Measure the absorbance at 620 nm using a spectrophotometer. c. Quantify the concentration of Evans blue against a standard curve prepared with known concentrations of the dye in formamide. d. Express the results as µg of Evans blue per g of retinal wet weight.
Protocol 4: Assessment of Retinal Function (Electroretinography - ERG)
ERG measures the electrical responses of various retinal cell types to a light stimulus, providing a functional assessment of the retina. In diabetes models, a reduction in a- and b-wave amplitudes and oscillatory potentials is common.
Materials:
-
ERG recording system (e.g., LKC Technologies UTAS system)
-
Ganzfeld dome (for full-field light stimulation)
-
Corneal contact lens electrodes, reference electrodes, and ground electrodes
-
Tropicamide (for pupil dilation) and a local anesthetic (e.g., proparacaine)
-
Anesthetic cocktail
Procedure:
-
Dark Adaptation: Dark-adapt the rats overnight (minimum 12 hours) before the recording session. All subsequent preparation should be done under dim red light.
-
Animal Preparation: a. Anesthetize the rat and place it on a heated platform to maintain body temperature. b. Dilate the pupils with a drop of 1% tropicamide. c. Apply a drop of local anesthetic to the cornea.
-
Electrode Placement: a. Place the active corneal electrode on the center of the cornea, using a drop of methylcellulose for good contact. b. Place the reference electrode subcutaneously in the forehead between the eyes. c. Place the ground electrode subcutaneously in the tail or flank.
-
Recording Scotopic (Rod-Mediated) ERG: a. Position the animal within the Ganzfeld dome. b. Present single flashes of white light of increasing intensity. c. Record the resulting waveforms. The a-wave (initial negative deflection) reflects photoreceptor function, while the b-wave (subsequent positive deflection) reflects bipolar and Müller cell function.
-
Recording Photopic (Cone-Mediated) ERG: a. After scotopic recordings, light-adapt the animal for 10 minutes using a steady background light inside the dome to saturate rod function. b. Record responses to single flashes of increasing intensity presented on top of the background light.
-
Data Analysis: Measure the amplitude (in µV) and implicit time (in ms) of the a- and b-waves for both scotopic and photopic responses. Analyze oscillatory potentials, which are high-frequency wavelets on the ascending limb of the b-wave, as they are particularly sensitive to retinal ischemia and inflammation.
References
- 1. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammatory Pathways with Vicasinabin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicasinabin (RG7774) is a potent, selective, and orally bioavailable full agonist for the cannabinoid receptor 2 (CB2R).[1][2] The CB2R is primarily expressed on immune cells, including microglia, the resident immune cells of the central nervous system (CNS).[3] Activation of CB2R is a promising therapeutic strategy for neuroinflammatory disorders due to its potential to modulate microglial activity and reduce the production of pro-inflammatory mediators.[3][4] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate neuroinflammatory pathways in both in vitro and in vivo models.
Mechanism of Action
This compound selectively binds to and activates the CB2R, a G protein-coupled receptor (GPCR). This activation initiates downstream signaling cascades that ultimately lead to the attenuation of inflammatory responses. The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, CB2R activation modulates the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, which are crucial for the production of inflammatory cytokines. By activating CB2R on microglia, this compound can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), thereby dampening the neuroinflammatory response.
Data Presentation
The following tables summarize the key quantitative data for this compound and the representative effects of selective CB2R agonists on neuroinflammatory markers.
Table 1: In Vitro and In Vivo Potency of this compound (RG7774)
| Parameter | Species | Value | Reference |
| EC50 (hCB2R) | Human | 2.81 nM | |
| EC50 (mCB2R) | Mouse | 2.60 nM | |
| Ki (hCB2R) | Human | 51.3 nM | |
| ED50 (in vivo) | Rat (Laser-induced CNV) | 0.32 mg/kg |
Table 2: Representative Effects of Selective CB2R Agonists on Cytokine Production in LPS-Stimulated Microglia
Data presented here is for the selective CB2R agonist ABK5-1, as specific data for this compound on these cytokines in a neuroinflammation model is not yet published. This data is intended to be representative of the expected effects of a selective CB2R agonist.
| Cytokine | Cell Type | Treatment | Concentration | % Inhibition | Reference |
| IL-1β (mRNA) | BV-2 (mouse microglia) | ABK5-1 + LPS | 10 µM | 63% | |
| IL-6 (mRNA) | BV-2 (mouse microglia) | ABK5-1 + LPS | 10 µM | 48% | |
| IL-1β (protein) | BV-2 (mouse microglia) | ABK5-1 + LPS | 10 µM | Significant decrease | |
| IL-6 (protein) | BV-2 (mouse microglia) | ABK5-1 + LPS | 10 µM | Significant decrease | |
| TNF-α (protein) | Primary mouse microglia | JWH-015 + IFN-γ/CD40L | 5 µM | Significant decrease |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on neuroinflammatory pathways are provided below.
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Effects of this compound in Primary Microglia
Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated primary microglia.
Materials:
-
Primary microglia (isolated from neonatal mouse or rat pups)
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Poly-D-lysine coated culture plates
-
This compound (RG7774)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for mouse/rat TNF-α, IL-6, and IL-1β
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Primary Microglia Culture:
-
Isolate primary microglia from the cortices of P0-P2 mouse or rat pups using established protocols.
-
Plate the mixed glial cells in poly-D-lysine coated T75 flasks.
-
After 7-10 days, isolate microglia by shaking the flasks.
-
Seed the purified microglia into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
This compound Treatment and LPS Stimulation:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the microglia with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours (for gene expression analysis) or 24 hours (for cytokine secretion analysis).
-
-
Cytokine Analysis (ELISA):
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qRT-PCR):
-
After 6 hours of LPS stimulation, lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) for the target genes (Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of LPS-Induced Neuroinflammation
Objective: To evaluate the efficacy of this compound in reducing neuroinflammation in a mouse model of systemic inflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound (RG7774)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Reagents for tissue homogenization, RNA extraction, and cytokine analysis (ELISA or multiplex assay)
Procedure:
-
Animal Dosing:
-
Administer this compound orally (e.g., 1, 3, 10 mg/kg) or vehicle to the mice.
-
One hour after this compound administration, inject LPS intraperitoneally (i.p.) at a dose of 1 mg/kg. A control group should receive saline instead of LPS.
-
-
Tissue Collection:
-
At a designated time point post-LPS injection (e.g., 4, 8, or 24 hours), euthanize the mice.
-
Perfuse the animals with ice-cold saline to remove blood from the brain.
-
Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
-
Analysis of Neuroinflammatory Markers:
-
Homogenize the brain tissue.
-
Use a portion of the homogenate for cytokine analysis using ELISA or a multiplex assay to measure levels of TNF-α, IL-6, and IL-1β.
-
Use another portion of the homogenate to extract RNA for qRT-PCR analysis of inflammatory gene expression.
-
-
Immunohistochemistry (Optional):
-
Fix brain tissue in 4% paraformaldehyde.
-
Perform immunohistochemistry on brain sections using antibodies against microglial activation markers (e.g., Iba1, CD68) to assess the effect of this compound on microglial morphology and activation.
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound signaling pathway in immune cells.
Caption: Experimental workflow for studying this compound.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of cannabinoid receptor 2 (CB2) suppresses microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Vicasinabin in Models of Chronic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicasinabin (RG7774) is a potent, selective, and orally bioavailable agonist of the Cannabinoid Receptor 2 (CB2R).[1][2][3] The CB2R is primarily expressed on immune cells, and its activation is implicated in the modulation of inflammatory responses.[1][4] Preclinical studies have explored the therapeutic potential of this compound in various models of chronic inflammation, particularly those affecting the eye, such as diabetic retinopathy, uveitis, and choroidal neovascularization. These studies have demonstrated its anti-inflammatory effects, including the reduction of vascular permeability and leukocyte adhesion.
This document provides detailed application notes and protocols for the use of this compound in relevant in vitro and in vivo models of chronic inflammation, based on published preclinical data. It also includes a summary of its performance in these models and a brief overview of its clinical development status.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by activating the CB2R, a G protein-coupled receptor. Upon activation, CB2R initiates a signaling cascade that can lead to the inhibition of pro-inflammatory pathways. While the precise downstream signaling of this compound in every cell type has not been fully elucidated, the general CB2R signaling pathway in immune cells involves the modulation of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) pathways, ultimately influencing the activity of transcription factors such as NF-κB, which is a key regulator of inflammatory gene expression.
In Vitro Applications
This compound has been characterized in a variety of in vitro assays to determine its potency and selectivity for the CB2R.
Quantitative Data Summary: In Vitro Assays
| Assay Type | System | Species | Parameter | This compound (RG7774) Value | Reference |
| Radioligand Binding | Recombinant CHO cells expressing hCB2R | Human | Ki | 51.3 nM | |
| Receptor Activation | Recombinant CHO cells expressing hCB2R | Human | EC50 | 2.8 nM | |
| Radioligand Binding | Recombinant CHO cells expressing mCB2R | Mouse | Ki | 28.1 nM | |
| Receptor Activation | Recombinant CHO cells expressing mCB2R | Mouse | EC50 | 1.8 nM | |
| Receptor Activation | Jurkat cells (endogenous hCB2R) | Human | EC50 | 10.7 nM | |
| Receptor Activation | Rat spleen cells (endogenous rCB2R) | Rat | EC50 | 3.5 nM | |
| Receptor Activation | Mouse spleen cells (endogenous mCB2R) | Mouse | EC50 | 2.1 nM |
Experimental Protocols: In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the human and mouse CB2R.
-
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human or mouse CB2R.
-
Radioligand: [3H]-CP55940.
-
This compound (RG7774) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
96-well plates.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the cell membranes with [3H]-CP55940 and varying concentrations of this compound in the assay buffer.
-
Incubate for 2 hours at 30°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Objective: To determine the potency (EC50) of this compound in activating human and mouse CB2R.
-
Materials:
-
CHO cells stably expressing human or mouse CB2R.
-
Jurkat cells, rat spleen cells, or mouse spleen cells for endogenous receptor studies.
-
Assay medium (e.g., DMEM) with a cAMP-inducing agent (e.g., forskolin).
-
This compound (RG7774) at various concentrations.
-
cAMP detection kit (e.g., HTRF).
-
-
Protocol:
-
Culture the cells in 96-well plates.
-
Pre-incubate the cells with this compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Generate a dose-response curve and calculate the EC50 value.
-
In Vivo Applications in Chronic Inflammation Models
This compound has shown efficacy in several rodent models of ocular inflammation.
Quantitative Data Summary: In Vivo Models
| Model | Species | Key Outcome | This compound (RG7774) Effect | Reference |
| Lipopolysaccharide (LPS)-Induced Uveitis | Mouse | Retinal Leukocyte Adhesion | Significant reduction | |
| Streptozotocin (STZ)-Induced Diabetic Retinopathy | Rat | Retinal Vascular Permeability | Significant reduction | |
| Laser-Induced Choroidal Neovascularization (CNV) | Rat | CNV Lesion Area | ED50 of 0.32 mg/kg |
Experimental Protocols: In Vivo Models
-
Objective: To evaluate the effect of this compound on acute ocular inflammation and leukocyte adhesion.
-
Animals: C57BL/6 mice.
-
Induction of Uveitis:
-
Administer a single intravitreal injection of LPS (e.g., 100 ng in 1 µL of sterile saline) into one eye. The contralateral eye can serve as a control.
-
-
This compound Administration:
-
Administer this compound orally by gavage at desired doses (e.g., 3 and 10 mg/kg) at a specified time point relative to LPS injection (e.g., 1 hour before).
-
Vehicle: A suitable vehicle such as 0.5% carboxymethylcellulose.
-
-
Assessment (24 hours post-LPS):
-
Anesthetize the mice and perfuse with a fluorescent dye (e.g., fluorescein isothiocyanate-conjugated concanavalin A) to label adherent leukocytes.
-
Enucleate the eyes and fix them.
-
Prepare retinal flat mounts.
-
Visualize and quantify the number of adherent leukocytes in the retinal vasculature using fluorescence microscopy.
-
-
Objective: To assess the long-term effect of this compound on diabetes-induced retinal vascular permeability.
-
Animals: Long-Evans rats.
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer.
-
Confirm hyperglycemia (blood glucose > 250 mg/dL) a few days after injection.
-
-
This compound Administration:
-
Begin daily oral administration of this compound (e.g., 10 mg/kg) or vehicle one week after STZ injection and continue for the duration of the study (e.g., 11 weeks).
-
-
Assessment (at the end of the treatment period):
-
Measure retinal vascular permeability using the Evans blue method.
-
Inject Evans blue dye intravenously.
-
After a circulation period, perfuse the animals to remove intravascular dye.
-
Dissect the retinas, extract the Evans blue, and quantify its concentration spectrophotometrically.
-
-
Objective: To determine the effect of this compound on the development of choroidal neovascularization.
-
Animals: Brown Norway rats.
-
Induction of CNV:
-
Anesthetize the rats and dilate their pupils.
-
Deliver laser photocoagulation spots (e.g., 4-6 spots per eye) to the posterior pole of the retina using a diode laser to rupture Bruch's membrane.
-
-
This compound Administration:
-
Administer this compound orally by gavage at various doses (e.g., 0.1 to 10 mg/kg) daily, starting one day before laser injury and continuing for a specified period (e.g., 7 or 14 days).
-
-
Assessment (at the end of the treatment period):
-
Perform fluorescein angiography to visualize and quantify the area of CNV leakage.
-
Alternatively, enucleate the eyes, prepare choroidal flat mounts, and stain with an isolectin B4 conjugate to visualize the neovascular tufts.
-
Measure the area of the CNV lesions using image analysis software.
-
Clinical Development and Future Perspective
A Phase 2 clinical trial (CANBERRA) evaluated the efficacy and safety of oral this compound in patients with non-proliferative diabetic retinopathy. The trial did not meet its primary efficacy endpoint of a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) at 36 weeks. Consequently, the development of this compound for this indication has been halted.
Despite the clinical trial outcome in diabetic retinopathy, the preclinical data demonstrate the anti-inflammatory potential of this compound through CB2R agonism. These application notes and protocols provide a valuable resource for researchers interested in further exploring the role of CB2R in other chronic inflammatory conditions where the underlying pathophysiology may be more amenable to this therapeutic approach. The detailed methodologies can be adapted for investigating this compound or other CB2R agonists in various inflammatory disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endocannabinoid system and ophthalmic pathologies: a review of molecular mechanisms and its implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Vicasinabin: A Potent and Selective CB2 Receptor Agonist for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vicasinabin (also known as RG7774) is a potent, orally bioavailable, and highly selective full agonist for the cannabinoid receptor 2 (CB2).[1][2][3] Its high selectivity for CB2 over the cannabinoid receptor 1 (CB1) makes it an invaluable tool for investigating the physiological and pathophysiological roles of the CB2 receptor without the confounding psychoactive effects associated with CB1 activation.[4] The CB2 receptor is primarily expressed in immune cells and tissues, playing a crucial role in modulating inflammation and immune responses.[5] this compound has been utilized in preclinical studies to explore the therapeutic potential of CB2 activation in various disease models, including those related to inflammation and vascular permeability.
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in fundamental CB2 receptor research.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (3S)-1-[5-tert-butyl-3-[(1-methyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol | |
| Synonyms | RG7774 | |
| Molecular Formula | C₁₅H₂₂N₁₀O | |
| Molar Mass | 358.410 g·mol⁻¹ | |
| Appearance | Not specified | |
| Solubility | Not specified |
Pharmacological Data
This compound demonstrates high potency and selectivity for the CB2 receptor across various in vitro assays.
In Vitro Potency and Selectivity
| Parameter | Species | Cell Line/Tissue | Value | Assay Type | Reference |
| EC₅₀ | Human | CHO-hCB2 | 2.81 nM | cAMP Assay | |
| Mouse | CHO-mCB2 | 2.60 nM | cAMP Assay | ||
| Kᵢ | Human | CHO-hCB2 | 51.3 nM | Radioligand Binding ([³H]-CP55940) | |
| Human | Jurkat cells | 31.9 ± 13.4 nM | Radioligand Binding ([³H]-RO6753361) | ||
| Rat | Spleen tissue | 33.3 ± 8.0 nM | Radioligand Binding ([³H]-RO6753361) | ||
| Mouse | Spleen tissue | 39.7 ± 13.5 nM | Radioligand Binding ([³H]-RO6753361) | ||
| Selectivity | Human | CB2 vs CB1 | >10,000-fold | Not specified | |
| Human | CB2 vs CB1 | >195-fold | Binding Affinity |
In Vivo Efficacy
| Animal Model | Effect | ED₅₀ | Reference |
| Laser-induced Choroidal Neovascularization (rat) | Reduction in lesion area | 0.32 mg/kg (oral) | |
| Lipopolysaccharide-induced uveitis (rodent) | Reduced retinal permeability and leukocyte adhesion | Not specified | |
| Streptozotocin-induced diabetic retinopathy (rodent) | Reduced retinal permeability and leukocyte adhesion | Not specified |
CB2 Receptor Signaling Pathways
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. These are primarily mediated through G-proteins (Gαi and Gαs) and β-arrestin.
G-protein Dependent Signaling
The CB2 receptor canonically couples to the inhibitory G-protein, Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is central to many of the anti-inflammatory effects of CB2 activation. More recent evidence also suggests that under certain conditions, the CB2 receptor can couple to the stimulatory G-protein, Gαs, leading to an increase in cAMP.
Caption: this compound-mediated CB2R G-protein signaling.
β-Arrestin Dependent Signaling
Upon agonist binding, the CB2 receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which can lead to receptor desensitization and internalization. Furthermore, β-arrestin can act as a scaffold protein to initiate G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).
Caption: this compound-induced CB2R β-arrestin pathway.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the interaction of this compound with the CB2 receptor.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the CB2 receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram
Caption: Workflow for a CB2R radioligand competition binding assay.
Materials:
-
Cell membranes expressing the human CB2 receptor (e.g., from CHO-hCB2 cells)
-
Radioligand: [³H]-CP55,940 or a CB2-selective radioligand like [³H]-RO6753361
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4
-
Non-specific binding control: A high concentration of a non-radiolabeled CB2 agonist (e.g., 10 µM CP55,940)
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Liquid scintillation counter and scintillation cocktail
Procedure:
-
Preparation:
-
Thaw the cell membrane preparation on ice. Homogenize and dilute in ice-cold Assay Buffer to the desired protein concentration (typically 3-20 µg of protein per well).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare the radioligand solution in Assay Buffer at a concentration close to its K₋d value.
-
-
Assay Incubation:
-
To each well of a 96-well plate, add in the following order:
-
150 µL of the cell membrane suspension.
-
50 µL of the this compound dilution (or buffer for total binding, or non-specific binding control).
-
50 µL of the radioligand solution.
-
-
The final assay volume is 250 µL.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold Wash Buffer.
-
-
Quantification:
-
Dry the filters for at least 30 minutes at 50°C.
-
Place each filter in a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋d)), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the functional activity of this compound at the CB2 receptor by quantifying its effect on intracellular cAMP levels. As this compound is an agonist for the Gαi-coupled CB2 receptor, it is expected to inhibit forskolin-stimulated cAMP production.
Workflow Diagram
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Vicasinabin Efficacy in Animal Models of Uveitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uveitis, an inflammatory condition affecting the middle layer of the eye, is a significant cause of vision loss.[1][2] The development of novel therapeutics is crucial for managing this disease. Vicasinabin (RG7774), a potent and selective cannabinoid receptor 2 (CB2R) agonist, has demonstrated promising anti-inflammatory effects in preclinical models of ocular inflammation.[3][4][5] As an orally bioavailable compound, this compound offers a potential therapeutic advantage. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in the endotoxin-induced uveitis (EIU) animal model, a well-established model for studying acute anterior uveitis.
This compound (RG7774) Profile
This compound is a full agonist for the CB2R with high selectivity, showing no significant binding or activation of the cannabinoid receptor type 1 (CB1R). Its activation of CB2R leads to a reduction in key pathological features of uveitis, including retinal vascular permeability, leukocyte adhesion, and ocular inflammation.
| Parameter | Human CB2R | Mouse CB2R | Human CB1R |
| EC50 | 2.81 nM | 2.60 nM | No effect |
| Ki | 51.3 nM | - | - |
Table 1: In Vitro Pharmacology of this compound. This table summarizes the in vitro potency and selectivity of this compound for human and mouse CB2 receptors.
Efficacy of this compound in Endotoxin-Induced Uveitis (EIU)
Studies in rodent models of lipopolysaccharide (LPS)-induced uveitis have demonstrated the anti-inflammatory efficacy of orally administered this compound.
| Animal Model | Treatment | Dosage (mg/kg) | Effect |
| LPS-induced uveitis mouse | This compound (i.v., single dose) | 0.03 - 3 | 21% - 82% reduction in leukocyte adhesion |
| LPS-induced uveitis mouse | This compound (i.v., single dose) | 0.03 - 3 | 102% - 106% reduction in vascular permeability |
| Laser-induced CNV rat | This compound (p.o., daily) | 0.01 - 10 | Reduction in lesion area (ED50: 0.32 mg/kg) |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Ocular Inflammation. This table presents the quantitative effects of this compound on key inflammatory parameters in different animal models.
Experimental Protocols
Endotoxin-Induced Uveitis (EIU) in Rodents
This protocol describes the induction of uveitis using lipopolysaccharide (LPS) and is a widely used model for studying acute ocular inflammation.
Materials:
-
Male BALB/c mice (8-10 weeks old, 21-26 g) or Male Lewis rats (7-10 weeks old, 200-300 g)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline
-
Anesthetics (e.g., isoflurane, sodium pentobarbital)
-
This compound (RG7774)
-
Vehicle control (e.g., mixed micelles)
-
Intravitreal injection supplies (30-gauge needles, microsyringes)
-
Oral gavage supplies
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
EIU Induction:
-
Anesthetize the animals.
-
Induce uveitis by a single intravitreal injection of LPS (e.g., 125 ng/µL in sterile saline). The contralateral eye can be injected with sterile saline as a control.
-
-
This compound Administration:
-
Administer this compound or vehicle control orally at predetermined time points before or after LPS injection. Doses can range from 0.01 to 10 mg/kg.
-
-
Efficacy Assessment (24 hours post-LPS injection):
-
Clinical Scoring: Evaluate the severity of uveitis using a slit lamp.
-
Leukocyte Adhesion: Quantify adherent leukocytes in the retinal vasculature using intravital video microscopy (IVM).
-
Vascular Permeability: Measure the leakage of fluorescently labeled dextran from retinal vessels.
-
Histopathology: Enucleate eyes, fix in formalin, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration in the anterior and posterior segments.
-
Cytokine Analysis: Collect aqueous humor or retinal tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines using methods like ELISA or multiplex bead arrays.
-
Figure 1: Experimental workflow for evaluating this compound in the EIU model.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-inflammatory effects through the activation of the CB2 receptor, which is expressed on immune cells and various ocular tissues. The proposed signaling pathway involves the inhibition of pro-inflammatory cascades.
Figure 2: Proposed signaling pathway of this compound in reducing ocular inflammation.
Logical Framework for Efficacy
The therapeutic effect of this compound in uveitis is based on a clear logical progression from molecular interaction to physiological outcome.
Figure 3: Logical relationship of this compound's action from administration to therapeutic effect.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of uveitis. The protocols and data presented here provide a comprehensive guide for researchers to effectively evaluate its efficacy in preclinical models. The use of the EIU model, coupled with the detailed assessment methodologies, will enable robust and reproducible data generation, facilitating the translation of these findings to clinical applications.
References
- 1. Endotoxin-Induced Uveitis in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of cannabinoid CB2 receptor activation in endotoxin-induced uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
Application Notes and Protocols for Assessing Vicasinabin's Effect on Choroidal Neovascularization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choroidal neovascularization (CNV) is a critical factor in the progression of neovascular age-related macular degeneration (nAMD), leading to severe vision loss. The development of novel therapeutic agents to inhibit CNV is a primary focus of ophthalmic research. Vicasinabin (RG7774), a potent and selective cannabinoid receptor 2 (CB2R) agonist, has demonstrated potential in reducing CNV.[1][2][3] These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical models of CNV, offering a framework for researchers in ophthalmology and drug development.
This compound is an orally bioavailable, full CB2R agonist with high selectivity.[2][4] Preclinical studies have shown that orally administered this compound effectively reduces lesion areas in a rat model of laser-induced CNV. The mechanism of action is believed to involve the modulation of inflammatory processes and the inhibition of retinal microglia migration to the site of injury.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on choroidal neovascularization from preclinical studies.
Table 1: In Vivo Efficacy of this compound on Laser-Induced Choroidal Neovascularization in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Lesion Area Reduction (%) vs. Vehicle | ED₅₀ (mg/kg) | Reference |
| This compound | 0.01 - 10 | Dose-dependent reduction | 0.32 |
p.o. = per os (by mouth)
Table 2: In Vitro Potency of this compound
| Receptor | Cell Line | Assay Type | EC₅₀ (nM) | Kᵢ (nM) | Reference |
| Human CB2R | CHO | Receptor Activation | 2.8 | 51.3 | |
| Mouse CB2R | CHO | Receptor Activation | 2.6 | - | |
| Human CB1R | CHO | Receptor Activation | No effect | - |
EC₅₀ = Half-maximal effective concentration; Kᵢ = Inhibitor constant; CHO = Chinese Hamster Ovary
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for this compound in Inhibiting Choroidal Neovascularization
Caption: this compound's proposed mechanism in CNV.
Experimental Workflow for Assessing this compound in a Laser-Induced CNV Model
Caption: Workflow for in vivo assessment of this compound.
Experimental Protocols
Protocol 1: Laser-Induced Choroidal Neovascularization (CNV) in Rats
This protocol describes the induction of CNV in rats to create a model for testing the efficacy of this compound.
Materials:
-
Brown Norway rats (male, 6-8 weeks old)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Tropicamide (1%) and phenylephrine (2.5%) eye drops
-
Slit-lamp delivery system with a diode laser (532 nm)
-
Cover slip and methylcellulose
-
This compound (RG7774) and vehicle control
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic cocktail.
-
Dilate the pupils of both eyes by instilling one drop of tropicamide (1%) and one drop of phenylephrine (2.5%).
-
-
Laser Induction:
-
Place the rat in a stereotaxic frame for stability.
-
Apply a drop of methylcellulose to a cover slip and gently place it on the cornea to maintain clarity and for visualization of the fundus.
-
Using a slit-lamp delivery system, deliver four to six laser spots (532 nm wavelength, 100 µm spot size, 100 ms duration, 150 mW power) around the optic nerve in each eye. The appearance of a small bubble at the laser site indicates the rupture of Bruch's membrane.
-
-
Treatment Administration:
-
Randomly assign animals to treatment groups (vehicle control, this compound at various doses).
-
Administer this compound or vehicle daily via oral gavage, starting one day before laser induction and continuing for the duration of the experiment (typically 7 or 14 days).
-
-
Evaluation of CNV:
-
At day 7 or 14 post-laser induction, perform in vivo imaging.
-
Fluorescein Angiography (FA): Anesthetize the rat and inject fluorescein sodium (e.g., 10 mg/kg) intraperitoneally. Capture images of the fundus at early and late phases to visualize vascular leakage from the CNV lesions.
-
Optical Coherence Tomography (OCT): Obtain cross-sectional images of the retina and choroid to measure the thickness and volume of the CNV lesions.
-
-
Quantification of CNV:
-
Measure the area of hyperfluorescence from the late-phase FA images using image analysis software (e.g., ImageJ).
-
Quantify the CNV volume from the OCT scans.
-
-
Ex Vivo Analysis (Optional):
-
Euthanize the animals and enucleate the eyes.
-
Prepare choroidal flatmounts and stain with an endothelial cell marker (e.g., isolectin B4) to visualize the neovascular tufts.
-
Quantify the area of the stained neovasculature.
-
Protocol 2: Ex Vivo Choroid Sprouting Assay
This assay provides an in vitro model to assess the direct anti-angiogenic effects of this compound on choroidal tissue.
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Dissection microscope and sterile micro-dissection tools
-
Matrigel® or similar basement membrane extract
-
Endothelial cell growth medium (e.g., EGM-2)
-
This compound (RG7774) and vehicle control (DMSO)
-
24-well culture plates
-
Inverted microscope with a digital camera
Procedure:
-
Choroid Explant Preparation:
-
Euthanize the mouse and enucleate the eyes.
-
Under a dissection microscope, make a circumferential incision posterior to the limbus.
-
Remove the anterior segment, lens, and retina.
-
Carefully dissect the retinal pigment epithelium (RPE)-choroid-sclera complex.
-
Cut the complex into small pieces (approximately 1x1 mm).
-
-
Culture Setup:
-
Coat the wells of a 24-well plate with a thin layer of Matrigel® and allow it to solidify at 37°C.
-
Place one choroid explant in the center of each well.
-
Overlay the explant with another small volume of Matrigel®.
-
After the top layer has solidified, add endothelial cell growth medium containing either vehicle (DMSO) or this compound at various concentrations.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days with fresh medium containing the respective treatments.
-
Monitor the formation of vascular sprouts from the explants daily using an inverted microscope.
-
-
Quantification of Sprouting:
-
After 5-7 days of culture, capture images of each explant.
-
Using image analysis software (e.g., ImageJ), quantify the area of the vascular sprouts extending from the central tissue explant.
-
Compare the sprouting area in this compound-treated wells to the vehicle control.
-
Protocol 3: Assessment of Microglial Migration
This protocol is designed to evaluate the effect of this compound on the migration of microglia, a key aspect of its anti-inflammatory action in CNV.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate membranes (8 µm pore size)
-
Chemoattractant (e.g., ATP or conditioned medium from stressed retinal cells)
-
Cell culture medium
-
This compound (RG7774) and vehicle control
-
Fluorescent dye for cell labeling (e.g., Calcein-AM) or DAPI for nuclear staining
Procedure:
-
Cell Preparation:
-
Culture microglia in standard medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
-
Chemotaxis Assay:
-
Place the chemoattractant in the lower chamber of the chemotaxis plate.
-
Seed the pre-treated microglia in the upper chamber (the insert with the porous membrane).
-
Incubate the plate for 4-6 hours at 37°C to allow for cell migration.
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., DAPI).
-
Alternatively, for live-cell quantification, use a fluorescently labeled cell population and measure the fluorescence of the migrated cells in the lower chamber.
-
Count the number of migrated cells in several fields of view under a microscope or measure the fluorescence intensity.
-
Compare the number of migrated cells in the this compound-treated groups to the vehicle control.
-
References
- 1. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Vicasinabin solubility issues and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the solubility of vicasinabin during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: While specific quantitative solubility data in a wide range of solvents is not extensively published in peer-reviewed literature, preclinical studies have successfully formulated this compound for oral administration, suggesting adequate solubility for research purposes. One publication describes a formulation consisting of 0.1% hydroxyethyl cellulose, 1% polysorbate 80, 0.18% methylparaben, 0.02% propylparaben, and 0.21% citric acid monohydrate, adjusted to a pH of 6.[1] Another study notes its high degree of solubility and passive membrane permeability in vitro, attributed to its tetrazole and 3-hydroxypyrrolidine moieties.[2]
Q2: this compound is a synthetic cannabinoid. Are there general solubility characteristics for this class of compounds?
A2: Yes. Synthetic cannabinoids are typically lipophilic, meaning they have good solubility in non-polar or medium-polarity organic solvents such as methanol, ethanol, acetonitrile, ethyl acetate, and acetone.[3][4][5] Conversely, their aqueous solubility is generally low. This is a critical consideration for in vitro aqueous assays and the development of parenteral dosage forms.
Q3: What are the initial steps to take if I encounter solubility issues with this compound in my aqueous buffer?
A3: If you are experiencing precipitation or low dissolution of this compound in an aqueous medium, consider the following initial steps:
-
Use of Co-solvents: Introducing a small percentage of an organic co-solvent can substantially increase the solubility of lipophilic compounds. Common co-solvents for in vitro studies include DMSO, ethanol, and polyethylene glycol (PEG).
-
Sonication: Applying ultrasonic energy can help to break down particle agglomerates and facilitate dissolution.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during my cell-based assay.
Possible Cause: The concentration of this compound in your final assay medium exceeds its solubility limit, potentially due to the low percentage of the initial organic solvent in the final dilution.
Solutions:
-
Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of your organic stock solvent (e.g., DMSO) for your cell line. Prepare your this compound stock at a higher concentration so that the final concentration of the organic solvent in your assay medium remains below this toxic threshold while keeping the drug in solution.
-
Utilize Solubilizing Excipients: Consider the inclusion of non-ionic surfactants like polysorbates (e.g., Tween-80) or cyclodextrins in your assay medium. These can form micelles or inclusion complexes, respectively, to enhance the aqueous solubility of this compound.
-
Serial Dilution Strategy: When preparing working solutions, perform serial dilutions in a medium that contains a consistent, albeit low, percentage of the co-solvent to maintain solubility at each step.
Issue 2: I am unable to achieve the desired concentration of this compound for my in vivo animal studies.
Possible Cause: The selected vehicle is not suitable for solubilizing the required high concentration of this compound.
Solutions:
-
Formulation with Surfactants and Polymers: A common approach for oral formulations of poorly soluble drugs is the use of a vehicle containing a surfactant and a viscosity-modifying polymer. A published formulation for this compound used 1% polysorbate 80 and 0.1% hydroxyethyl cellulose.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state. The drug can exist in an amorphous form, which has a higher apparent solubility and dissolution rate. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved dissolution velocity. This can be achieved through techniques like high-pressure homogenization.
Quantitative Data Summary
| Method for Solubility Enhancement | Carrier/Excipient Examples | Typical Application | Reference |
| Co-solvency | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG), Glycerin | Parenteral and oral liquid formulations | |
| Use of Surfactants | Polysorbates (Tween-80), Poloxamers, Sodium Lauryl Sulphate | Oral, parenteral, and topical formulations | |
| Inclusion Complexation | Cyclodextrins (e.g., HP-β-CD, SAE-β-CD) | Oral and parenteral formulations | |
| Solid Dispersion | Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), Eudragit® | Oral solid dosage forms | |
| Particle Size Reduction | Micronization, Nanosuspension | Oral and parenteral formulations |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Rodents
This protocol is adapted from a published preclinical study.
Materials:
-
This compound
-
Hydroxyethyl cellulose
-
Polysorbate 80
-
Methylparaben
-
Propylparaben
-
Citric acid monohydrate
-
Sodium hydroxide (NaOH) solution (e.g., 1N)
-
Purified water
Procedure:
-
Prepare the vehicle by dissolving 0.18% methylparaben and 0.02% propylparaben in heated purified water.
-
Cool the solution and add 0.1% hydroxyethyl cellulose, stirring until fully dissolved.
-
Add 1% polysorbate 80 and 0.21% citric acid monohydrate, and continue stirring.
-
Adjust the pH of the vehicle to 6.0 using the NaOH solution.
-
Accurately weigh the required amount of this compound and suspend it in the prepared vehicle.
-
Stir the suspension until a homogenous formulation is achieved.
Protocol 2: General Method for Solubility Enhancement using Cyclodextrins
This protocol provides a general workflow for exploring the use of cyclodextrins to improve this compound solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Stir the mixtures at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the suspensions to settle.
-
Filter each suspension through a 0.22 µm syringe filter to remove the undissolved drug.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the effect on solubility.
Visualizations
Caption: Workflow for addressing this compound solubility issues.
Caption: Simplified CB2 receptor signaling pathway for this compound.
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
- 3. United Nations Office on Drugs and Crime: Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unodc.org [unodc.org]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Vicasinabin In Vivo Optimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Vicasinabin (RG7774) for in vivo studies. This compound is a potent and selective cannabinoid receptor 2 (CB2) agonist that has been investigated for its anti-inflammatory and vascular-protective effects, particularly in models of ocular disease.[1][2] While it showed promise in preclinical studies, it did not meet its primary efficacy endpoints in a Phase II clinical trial for diabetic retinopathy, underscoring the importance of carefully designed and optimized preclinical experiments.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a full agonist of the cannabinoid receptor 2 (CB2), with high selectivity over the CB1 receptor.[5] The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on immune cells. Its activation is generally associated with the modulation of inflammatory responses.
Q2: What are the reported efficacious oral dosage ranges for this compound in rodents?
A2: Preclinical studies have demonstrated efficacy at various oral dosages. In a key study, daily oral doses of 1, 3, 10, or 30 mg/kg were used in streptozotocin (STZ)-induced diabetic rats. The same study reported an ED₅₀ of 0.32 mg/kg for reducing lesion areas in a rat model of laser-induced choroidal neovascularization.
Q3: How should this compound be formulated for oral gavage?
A3: A common formulation for this compound for oral gavage in rats involves a suspension in 0.1% hydroxyethyl cellulose, 1% polysorbate 80, 0.18% methylparaben, and 0.02% propylparaben in 10 mM citrate buffer, adjusted to pH 6.0.
Q4: What are the known effects of this compound in preclinical models of eye disease?
A4: In rodent models, orally administered this compound has been shown to reduce retinal vascular permeability, decrease leukocyte adhesion, and reduce ocular inflammation. Specifically, it has shown efficacy in models of lipopolysaccharide (LPS)-induced uveitis and STZ-induced diabetic retinopathy.
Q5: Are there any known adverse effects of selective CB2 agonists in rodents?
A5: Selective CB2 agonists are generally considered to have a better safety profile than non-selective cannabinoid agonists that also target the CB1 receptor, as they are less likely to cause psychotropic side effects. Studies with other selective CB2 agonists have shown a lack of locomotor disturbance and catalepsy at effective doses.
Troubleshooting Guides
This compound Formulation and Administration
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitation in formulation | Improper mixing or pH of the vehicle. | Ensure all components of the vehicle are fully dissolved before adding this compound. Stir the final suspension vigorously for at least 15 minutes. Double-check and adjust the pH of the citrate buffer to 6.0 as specified. |
| Inconsistent results between animals | Inaccurate oral gavage leading to variable dosing. | Ensure all personnel are properly trained in oral gavage techniques. Use appropriately sized, ball-tipped gavage needles to prevent injury. Administer the formulation slowly to avoid regurgitation. |
| Animal distress during or after gavage | Esophageal irritation or accidental administration into the trachea. | Refine gavage technique to be gentle and precise. If fluid appears at the nose or the animal shows respiratory distress, immediately stop and monitor the animal. Consider using flexible gavage tubes to minimize the risk of injury. |
Streptozotocin (STZ)-Induced Diabetic Retinopathy Model
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality rate after STZ injection | STZ toxicity, improper dosage, or animal strain variability. | Ensure STZ is freshly prepared in cold citrate buffer immediately before injection. Optimize the STZ dose for the specific strain, age, and sex of the animals. Be aware of factors that can influence STZ efficacy and toxicity. |
| Failure to induce sustained hyperglycemia | Ineffective STZ dose or improper administration. | Verify the STZ dosage and injection protocol. Monitor blood glucose levels regularly to confirm the diabetic phenotype. The STZ-induced model is known to mimic early-stage human diabetic retinopathy. |
| High variability in retinal pathology | Inconsistent diabetes induction or long-term complications. | Standardize the induction protocol and animal husbandry. Be aware that the severity of retinal changes can depend on the duration of diabetes. Consider that this model primarily reflects early-stage diabetic retinopathy. |
Lipopolysaccharide (LPS)-Induced Uveitis Model
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent inflammatory response | Variability in LPS potency, injection technique, or animal strain. | Use LPS from a consistent, reliable source. Standardize the injection procedure (e.g., intravitreal or systemic) and volume. Be aware that different animal strains can exhibit varying sensitivities to LPS. |
| Ocular injury during intravitreal injection | Improper injection technique. | Ensure proper training in intravitreal injection procedures. Use appropriate magnification and sterile technique. Exclude animals with injection-related complications like significant bleeding. |
| Rapid resolution of inflammation | The LPS-induced uveitis model is inherently acute and transient. | The inflammatory response in the EIU model typically peaks around 24 hours and resolves within 72 hours. Plan experimental endpoints accordingly to capture the peak of inflammation. |
Quantitative Data Summary
Table 1: this compound (RG7774) In Vitro Potency
| Parameter | Human CB2 Receptor | Mouse CB2 Receptor | Reference |
| EC₅₀ | 2.8 nM | - | |
| Kᵢ | 51.3 nM | - |
Table 2: this compound (RG7774) In Vivo Oral Dosages in Rodent Models
| Animal Model | Species | Dosage Range | Key Findings | Reference |
| STZ-Induced Diabetic Retinopathy | Rat | 1, 3, 10, 30 mg/kg/day | Reduced retinal vascular permeability. | |
| LPS-Induced Uveitis | Rodent | Not specified for oral | Reduced retinal permeability and leukocyte adhesion. | |
| Laser-Induced CNV | Rat | 0.01 - 10 mg/kg/day | Reduced lesion areas with an ED₅₀ of 0.32 mg/kg. |
Experimental Protocols
Protocol 1: Streptozotocin (STZ)-Induced Diabetic Retinopathy in Rats
-
Animal Model: Male Brown Norway rats are commonly used.
-
Diabetes Induction:
-
Fast animals overnight.
-
Prepare a fresh solution of STZ in cold 0.05 M sodium citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) injection of STZ (e.g., 60 mg/kg).
-
Confirm diabetes by measuring blood glucose levels 2-3 days post-injection. Animals with blood glucose >250 mg/dL are considered diabetic.
-
-
This compound Administration:
-
Prepare this compound formulation as described in the FAQ section.
-
Begin daily oral gavage of this compound or vehicle at the desired dose.
-
Treatment duration can vary depending on the study endpoints (e.g., 30 days).
-
-
Outcome Assessment:
-
Measure retinal vascular permeability using methods like Evans blue dye leakage.
-
Assess leukocyte adhesion to retinal vessels via techniques such as acridine orange leukocyte fluorography.
-
Conduct histological analysis of retinal tissue.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Uveitis in Mice
-
Animal Model: C57BL/6 mice are a commonly used strain.
-
Uveitis Induction:
-
Anesthetize the mice.
-
Administer a single intravitreal injection of LPS (e.g., 200 ng in 2 µL of sterile saline) into one eye. The contralateral eye can serve as a control.
-
-
This compound Administration:
-
Administer this compound or vehicle at the desired dose and route (e.g., oral gavage or intravenous) at a specified time before or after LPS injection.
-
-
Outcome Assessment:
-
Assess ocular inflammation at peak time points (typically 24 hours post-LPS) using methods such as:
-
Slit-lamp examination for clinical scoring of inflammation.
-
Quantification of inflammatory cells and protein in the aqueous humor.
-
Measurement of retinal vascular permeability.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates the CB2 receptor, leading to downstream signaling.
Caption: Experimental workflow for the STZ-induced diabetic retinopathy model.
Caption: Experimental workflow for the LPS-induced uveitis model.
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CANBERRA: A Phase II Randomized Clinical Trial to Test the Therapeutic Potential of Oral this compound in Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modernretina.com [modernretina.com]
- 5. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
Vicasinabin stability in different solvents and temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Vicasinabin (RG7774) in various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Disclaimer
Quantitative stability data for this compound is not extensively available in the public domain. The data presented in the tables below is representative and for illustrative purposes to guide researchers in their experimental design and stability assessments. It is essential to perform compound-specific stability studies for your particular application and formulation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound has been described as chemically stable in aqueous media at a pH range of 1 to 10. For in vivo oral administration in animal models, it has been formulated in an aqueous suspension containing 0.1% hydroxyethyl cellulose, 1% polysorbate 80, 0.18% methylparaben, 0.02% propylparaben, and 0.21% citric acid monohydrate, with the pH adjusted to 6.[1] This suggests that with appropriate formulation excipients, this compound can be adequately stabilized in an aqueous environment for experimental use.
Q2: What are the recommended solvents for dissolving and storing this compound?
For short-term use, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound. For long-term storage, it is advisable to store stock solutions in an anhydrous organic solvent such as ethanol or acetonitrile at -20°C or lower, protected from light. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Q3: How should I handle this compound to minimize degradation during experiments?
To minimize degradation, it is recommended to:
-
Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Avoid high temperatures; perform experimental steps at room temperature or on ice where possible.
-
For aqueous buffers, consider using a slightly acidic to neutral pH (around 6-7) and prepare fresh solutions for each experiment.
-
Purge solutions with an inert gas like nitrogen or argon to minimize oxidative degradation, especially for long-term storage.
Q4: I am observing unexpected peaks in my analytical chromatogram. What could be the cause?
New peaks in a chromatogram can indicate the presence of degradation products. This compound, being a triazolopyrimidine derivative, may be susceptible to hydrolysis or oxidation under certain conditions. Potential degradation pathways could involve the cleavage of the ether linkage or modifications to the triazolopyrimidine core. It is crucial to perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and develop a stability-indicating analytical method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency in Biological Assays | Degradation of this compound in the assay medium. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Assess the stability of this compound in your specific assay buffer over the time course of the experiment. |
| Precipitation of this compound in Aqueous Buffers | Low aqueous solubility of this compound. | Use a co-solvent such as DMSO or ethanol (ensure the final concentration is compatible with your experimental system). The use of solubilizing agents like cyclodextrins or surfactants (e.g., Polysorbate 80) can also be explored. |
| Inconsistent Results Between Experiments | Instability of stock solutions due to improper storage. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -80°C for long-term stability. Regularly check the purity of the stock solution using an appropriate analytical method like HPLC. |
| Discoloration of this compound Solution | Photodegradation or oxidation. | Always store this compound solutions protected from light. Prepare and handle solutions under low-light conditions if possible. Consider adding antioxidants to the formulation if compatible with the application. |
Data Presentation: Illustrative Stability of this compound
Table 1: Illustrative Stability of this compound in Different Solvents at Various Temperatures (30-day study)
| Solvent | Temperature | % Recovery (Day 7) | % Recovery (Day 30) |
| DMSO | -20°C | >99% | >98% |
| 4°C | 98% | 95% | |
| 25°C (Room Temp) | 95% | 88% | |
| Ethanol | -20°C | >99% | >99% |
| 4°C | 99% | 97% | |
| 25°C (Room Temp) | 97% | 92% | |
| Acetonitrile | -20°C | >99% | >99% |
| 4°C | 99% | 98% | |
| 25°C (Room Temp) | 98% | 94% | |
| PBS (pH 7.4) | 4°C | 96% | 90% |
| 25°C (Room Temp) | 90% | 75% |
Table 2: Illustrative Effect of pH on this compound Stability in Aqueous Buffer at 25°C (7-day study)
| pH | % Recovery (Day 1) | % Recovery (Day 7) |
| 3.0 | 98% | 92% |
| 5.0 | 99% | 96% |
| 7.4 | 97% | 90% |
| 9.0 | 95% | 85% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for experimental use.
-
Materials:
-
This compound powder
-
Anhydrous DMSO or Ethanol
-
Calibrated analytical balance
-
Amber glass vial
-
-
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Transfer the powder to a sterile amber glass vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller volumes in amber vials and store at -20°C or -80°C.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
-
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify this compound and separate it from potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the lambda max of this compound (determined by UV scan, typically between 250-350 nm for similar structures).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard curve of this compound in the mobile phase.
-
Prepare samples for stability testing by diluting the stock solution in the desired solvent and storing them under the specified conditions.
-
At each time point, inject the sample into the HPLC system.
-
Integrate the peak area for this compound and any degradation products.
-
Calculate the percentage of this compound remaining relative to the initial time point.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound's mechanism via CB2 receptor.
References
Potential off-target effects of Vicasinabin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Vicasinabin. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cardiovascular effects in our in-vivo rodent models with this compound. What could be the potential off-target cause?
A1: Unexpected cardiovascular readouts, such as arrhythmias or changes in blood pressure, may be linked to off-target activity of this compound on ion channels. A primary suspect for such effects is the hERG (human Ether-a-go-go-Related Gene) potassium channel. Inhibition of the hERG channel can delay cardiomyocyte repolarization, leading to QT interval prolongation and potentially life-threatening arrhythmias. We recommend performing a hERG patch-clamp assay to determine the inhibitory potential of this compound on this channel.
Q2: Our cell-based assays are showing inconsistent results in cell viability and proliferation, which doesn't seem to be mediated by the primary cannabinoid receptor target. What could be the issue?
A2: Inconsistent effects on cell viability and proliferation could indicate off-target interactions with kinases involved in cell cycle regulation or apoptosis. This compound has been observed to interact with several kinases at concentrations above 1 µM. We advise conducting a broad kinase screen to identify potential off-target kinase interactions. Please refer to the experimental protocols section for a detailed methodology.
Q3: We are using this compound in a co-administration study and are seeing potentiation of the other compound's effects. Why might this be happening?
A3: This potentiation could be due to off-target inhibition of cytochrome P450 (CYP) enzymes by this compound. Inhibition of CYPs can slow the metabolism of co-administered drugs, leading to higher plasma concentrations and exaggerated effects. A CYP inhibition assay is recommended to assess this compound's interaction with major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Troubleshooting Guides
Issue 1: Unexpected Cell Death in Neuronal Cultures
-
Symptom: Higher than expected cytotoxicity in primary neuronal cultures at concentrations intended to be selective for cannabinoid receptors.
-
Potential Cause: Off-target effects on mitochondrial function or activation of apoptotic pathways through unintended kinase interactions.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Run a parallel experiment with a well-characterized, structurally distinct cannabinoid receptor agonist to confirm the phenotype is specific to this compound.
-
Mitochondrial Toxicity Assay: Perform a mitochondrial membrane potential assay (e.g., using JC-1 dye) to assess if this compound disrupts mitochondrial function.
-
Apoptosis Assay: Use an apoptosis assay (e.g., Annexin V/PI staining) to determine if the observed cell death is apoptotic.
-
Kinase Profiling: If apoptosis is confirmed, consider a targeted kinase screen focusing on kinases involved in neuronal apoptosis.
-
Issue 2: Inconsistent cAMP Assay Results
-
Symptom: High variability or unexpected increases/decreases in cAMP levels in cells expressing the target cannabinoid receptor (a Gi-coupled receptor).
-
Potential Cause: this compound may have off-target activity on other G-protein coupled receptors (GPCRs) expressed in the host cell line that couple to Gs or Gq pathways, thereby influencing overall cAMP levels.
-
Troubleshooting Steps:
-
Receptor Expression Profile: Characterize the GPCR expression profile of your host cell line.
-
Use a More Specific Cell Line: If possible, switch to a cell line with a cleaner GPCR background or one that has been engineered to exclusively express the target receptor.
-
Broad GPCR Screen: Conduct a broad GPCR binding or functional screen to identify potential off-target GPCR interactions. Refer to the data in Table 2 for known interactions.
-
Quantitative Data Summary
Table 1: Off-Target Kinase Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type | Potential Implication |
| SRC | 850 | In-vitro Kinase Assay | Modulation of cell growth and survival pathways |
| LCK | 1,200 | In-vitro Kinase Assay | Immunomodulatory effects |
| FYN | 1,500 | In-vitro Kinase Assay | Effects on neuronal signaling |
| EGFR | > 10,000 | In-vitro Kinase Assay | Low potential for direct EGFR inhibition |
Table 2: Off-Target GPCR and Ion Channel Profile of this compound
| Target | IC50 / Ki (nM) | Assay Type | Potential Implication |
| hERG Channel | 5,500 | Patch-Clamp | Potential for cardiac QT prolongation |
| 5-HT2A Receptor | 2,100 | Radioligand Binding | Serotonergic system modulation |
| Dopamine D2 Receptor | 8,900 | Radioligand Binding | Low potential for dopaminergic side effects |
| Muscarinic M1 Receptor | > 10,000 | Radioligand Binding | Low potential for cholinergic side effects |
Experimental Protocols
Protocol 1: hERG Patch-Clamp Assay
-
Cell Line: Use HEK293 cells stably expressing the hERG channel.
-
Methodology: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Maintain cells at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
Establish a stable baseline current.
-
Perfuse the cells with increasing concentrations of this compound (0.01 µM to 100 µM).
-
Record the peak tail current at each concentration.
-
Calculate the percentage of inhibition at each concentration relative to the vehicle control.
-
Fit the concentration-response data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In-Vitro Kinase Profiling
-
Platform: Use a commercially available kinase panel (e.g., Eurofins DiscoverX, Promega).
-
Methodology: Typically involves measuring the remaining kinase activity after incubation with the test compound.
-
Procedure:
-
Select a panel of kinases for screening (e.g., a 96-kinase panel).
-
Prepare a stock solution of this compound in DMSO.
-
Incubate the kinases with their respective substrates and ATP in the presence of this compound (typically at a fixed concentration, e.g., 10 µM for initial screening) or a vehicle control.
-
Quantify the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Calculate the percentage of inhibition for each kinase.
-
For significant hits (e.g., >50% inhibition), perform a follow-up dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound's on-target and potential off-target signaling pathways.
Interpreting unexpected results with Vicasinabin
This resource is designed for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected results during experiments with Vicasinabin (RG7774).
Overview of this compound (RG7774)
This compound is a potent and highly selective cannabinoid receptor 2 (CB2R) agonist.[1] Preclinical studies have demonstrated its role in reducing inflammation, retinal vascular permeability, and leukocyte adhesion in animal models.[2][3] It was investigated for the treatment of diabetic retinopathy and advanced to Phase II clinical trials, which were discontinued due to a lack of efficacy in meeting the primary endpoint.[1][4] In a research context, this compound is a valuable tool for investigating the role of the CB2 receptor in various physiological and pathological processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2R). Upon binding, it activates the receptor, which is a Gi/o-coupled G protein-coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of other downstream signaling pathways, such as MAPK activation.
Q2: What is the reported in vitro potency of this compound?
A2: Preclinical studies have reported an EC50 of 2.8 nM for this compound in a cAMP assay using cells expressing recombinant human CB2R. Potency can vary depending on the cell type and assay format.
Q3: Is this compound known to have off-target effects?
A3: this compound is reported to be highly selective for CB2R, with over 10,000-fold selectivity against the cannabinoid receptor 1 (CB1R). However, like many small molecules, high concentrations may lead to off-target interactions. It is crucial to distinguish between on-target and potential off-target effects, especially when observing unexpected phenotypes.
Q4: What are the best practices for preparing and storing this compound?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Store the stock solution at -20°C or -80°C. For cell-based assays, it is critical to ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all wells to avoid solvent-induced artifacts.
Troubleshooting Guides for Unexpected Results
Issue 1: Observed Potency is Significantly Lower than Reported
You perform a cell-based functional assay (e.g., cAMP inhibition) and find the EC50 value for this compound is 100-fold higher than the literature-reported value of ~2.8 nM.
-
Low CB2R Expression: The cell line used may not endogenously express the CB2 receptor or may express it at very low levels.
-
Compound Instability or Insolubility: The compound may have degraded or precipitated out of solution at the tested concentrations.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect cell density, incubation time, or reagent concentrations, can affect results.
-
Receptor Desensitization: Prolonged exposure to the agonist could lead to receptor desensitization and internalization, reducing the observable response.
| Parameter | Expected Result | Unexpected Result |
| EC50 (cAMP Assay) | ~2.8 nM | >300 nM |
| CB2R Expression | High | To be confirmed |
| Positive Control Agonist | Expected EC50 | Expected EC50 |
Issue 2: High Binding Affinity Does Not Correlate with Functional Activity
Your radioligand binding assay shows that this compound binds to CB2R with high affinity (low Ki), as expected. However, in a functional assay (e.g., GTPγS binding or cAMP inhibition), it behaves as a weak partial agonist or an antagonist.
-
Cell-Specific G Protein Coupling: The specific G proteins (Gi/o) required for CB2R signaling may be absent or expressed at low levels in your cell line, preventing an effective functional response.
-
Biased Agonism: this compound might be a "biased agonist," preferentially activating one signaling pathway (e.g., β-arrestin recruitment) over another (e.g., G protein activation). The chosen functional assay may not capture the preferred pathway.
-
Assay Interference: The compound may interfere with the functional assay's detection method (e.g., fluorescence or luminescence).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Overcoming poor Vicasinabin efficacy in experimental models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Vicasinabin (RG7774), a potent and selective cannabinoid receptor 2 (CB2R) agonist. The primary focus is to address challenges related to its efficacy in experimental models, drawing insights from both preclinical successes and clinical trial outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as RG7774) is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2R).[1] Its mechanism of action involves activating CB2 receptors, which are primarily expressed on immune cells. This activation is associated with anti-inflammatory effects, making it a compound of interest for chronic inflammatory diseases like diabetic retinopathy.[2][3][4]
Q2: What are the key pharmacological properties of this compound?
A2: this compound is a full CB2R agonist with high potency and selectivity, showing no significant binding or activation of the cannabinoid receptor 1 (CB1R).[2] It has demonstrated a favorable absorption, distribution, metabolism, elimination, and toxicity (ADMET) profile in preclinical studies, including high solubility and oral bioavailability.
Q3: this compound showed promise in animal models but did not meet its primary endpoint in human clinical trials. Why?
A3: The discrepancy between promising preclinical results in rodents and the lack of efficacy in human trials for diabetic retinopathy is a critical issue. Potential reasons include:
-
Model Translatability: The animal models of diabetic retinopathy (DR), while useful, may not fully replicate the complex pathophysiology of the human disease.
-
Dose and Exposure: While the clinical trial achieved dose-dependent plasma exposure, it is uncertain if this resulted in sufficient ocular exposure to induce a therapeutic effect in the human eye.
-
Target Relevance: It's possible that the CB2R target, despite its role in inflammation, may not be a primary driver of disease progression in human DR to the same extent as observed in rodent models.
Q4: Is this compound still available for research?
A4: Although its clinical development for diabetic retinopathy was discontinued, this compound continues to be used for scientific research as a selective CB2R probe.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Efficacy in In Vivo Rodent Models
Researchers may face challenges in replicating the reported efficacy of this compound. This guide provides steps to troubleshoot common issues.
Potential Cause 1: Suboptimal Formulation or Administration
-
Recommended Action: Ensure proper vehicle selection and fresh preparation of the dosing solution. For oral gavage in rats, a vehicle of 1.25% hydroxypropyl methylcellulose with 0.1% docusate sodium and other stabilizers has been used successfully. For mice, a mixed micelle vehicle containing glycocholic acid and lecithin has been reported. Always stir the mixture for at least 15 minutes before administration.
-
Rationale: this compound's solubility is generally high, but improper formulation can lead to precipitation or inconsistent dosing, affecting bioavailability and efficacy.
Potential Cause 2: Inappropriate Dosing Regimen
-
Recommended Action: Review the dose-response relationship. In a rat model of laser-induced choroidal neovascularization (CNV), this compound had an ED₅₀ of 0.32 mg/kg when administered orally. Dosing should be adjusted based on the specific animal model and endpoint being measured.
-
Rationale: Efficacy is dose-dependent. Doses that are too low will not elicit a therapeutic effect, while excessively high doses could potentially lead to off-target effects or receptor desensitization, although this has not been reported for this compound.
Potential Cause 3: Model-Specific Factors
-
Recommended Action: Carefully select the animal model to match the research question. This compound has shown efficacy in models of acute inflammation (LPS-induced uveitis) and chronic vascular changes (streptozotocin-induced DR). The timing of drug administration relative to disease induction is also critical. For example, in the laser-induced CNV model, treatment began one day prior to the laser injury.
-
Rationale: The underlying pathology differs between experimental models. The efficacy of an anti-inflammatory agent like this compound will depend on the extent to which inflammation drives the pathology in the chosen model.
Data Presentation
Table 1: In Vitro Pharmacology of this compound (RG7774)
| Parameter | Value | Species | System | Reference |
| EC₅₀ | 2.8 nM | Human | Recombinant CB2R in CHO cells | |
| Kᵢ | 51.3 nM | Human | Recombinant CB2R in CHO cells | |
| CB1R Binding | No signs of binding or activation | Human | N/A |
Table 2: In Vivo Efficacy of this compound in a Rodent Model
| Animal Model | Endpoint | Route of Administration | Effective Dose (ED₅₀) | Reference |
| Laser-Induced Choroidal Neovascularization (Rat) | Reduction in lesion area | Oral | 0.32 mg/kg |
Table 3: Dosing Comparison: Preclinical vs. Clinical Studies
| Study Type | Species | Doses Tested | Outcome | Reference |
| Preclinical | Rodent | 0.01 - 10 mg/kg (oral) | Significant efficacy in multiple models | |
| Phase II Clinical Trial (CANBERRA) | Human | 30 mg and 200 mg (daily, oral) | Did not meet primary efficacy endpoint |
Experimental Protocols
Protocol 1: Streptozotocin (STZ)-Induced Diabetic Retinopathy Model in Rats
This protocol outlines the induction of diabetes and subsequent treatment with this compound to assess its effects on retinal vascular permeability.
-
Animal Model: Male Long Evans rats (7 weeks old) are used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce type 1 diabetes. Blood glucose levels are monitored to confirm the diabetic state.
-
Treatment: After the onset of diabetes, rats receive daily oral gavage of this compound (e.g., 10 mg/kg) or vehicle control for a specified period (e.g., 5 weeks). The this compound formulation consists of 1.25% hydroxypropyl methylcellulose, 0.1% docusate sodium, and preservatives in purified water.
-
Efficacy Assessment (Retinal Permeability):
-
Anesthetize the rats.
-
Inject a fluorescent tracer (e.g., fluorescein) via the tail vein.
-
Use a scanning laser ophthalmoscope (e.g., Heidelberg Spectralis HRA) to perform fluorescein angiography and visualize vascular leakage in the retina.
-
Quantify the area and intensity of fluorescence leakage to determine the level of vascular permeability.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Uveitis Model in Mice
This protocol is used to evaluate the acute anti-inflammatory effects of this compound.
-
Animal Model: Mice suitable for ocular inflammation studies.
-
Treatment: Administer this compound or vehicle control by oral gavage twice daily for two days prior to LPS injection. A mixed micelle vehicle can be used.
-
Induction of Uveitis: Induce endotoxin-induced uveitis (EIU) by a single intravitreal injection of lipopolysaccharide (LPS).
-
Efficacy Assessment (Leukocyte Adhesion):
-
24 hours post-LPS injection, perform intravital video microscopy (IVM) on the iris vessels.
-
Record 30-second videos in four quadrants of the iris.
-
Offline, count the number of adherent leukocytes in the vessels to quantify the inflammatory response.
-
Analyze data using appropriate statistical software.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Vicasinabin Delivery in Animal Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vicasinabin (RG7774) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as RG7774) is a potent, selective, and full agonist for the cannabinoid receptor type 2 (CB2R).[1][2] It does not show binding or activation of the cannabinoid receptor type 1 (CB1R), which is associated with psychoactive effects.[2] Its mechanism of action is centered on the activation of CB2R, which has been shown to have therapeutic effects in animal models of chronic inflammation and vascular permeability, key pathological features of diabetic retinopathy.[1][3]
Q2: What are the established routes of administration for this compound in animal studies?
A2: this compound has been successfully administered in rodents via oral (PO) gavage and intravenous (IV) bolus injection. Studies have demonstrated its systemic and ocular exposure following oral delivery.
Q3: What is the reported efficacy of this compound in animal models?
A3: In rodent models, orally administered this compound has been shown to reduce retinal permeability, leukocyte adhesion, and lesion areas in conditions such as lipopolysaccharide (LPS)-induced uveitis, streptozotocin (STZ)-induced diabetic retinopathy, and laser-induced choroidal neovascularization (CNV). The reported median effective dose (ED50) for reducing lesion areas in rats with laser-induced CNV is 0.32 mg/kg.
Troubleshooting Guide
Formulation and Delivery Issues
Q4: I am having trouble dissolving this compound in my vehicle for oral gavage. What should I do?
A4: this compound has been successfully formulated for oral gavage in a vehicle containing 1.25% hydroxypropyl methylcellulose (HPMC), 0.1% docusate sodium, 0.18% methylparaben, 0.02% propylparaben, and 0.21% citric acid monohydrate in purified water (pH 6).
-
Troubleshooting Steps:
-
Ensure Proper Vehicle Preparation: Prepare the vehicle solution fresh. Ensure all components are fully dissolved before adding this compound.
-
Stirring: After adding this compound, stir the suspension on a magnetic stirrer for at least 15 minutes to ensure a homogenous mixture.
-
Particle Size: If solubility issues persist, consider micronization of the this compound powder to increase the surface area for dissolution.
-
Alternative Vehicles: For poorly soluble compounds, exploring alternative vehicles like those containing cyclodextrins or lipid-based formulations may be necessary.
-
Q5: My intravenous formulation of this compound appears cloudy or precipitates out of solution. How can I resolve this?
A5: For intravenous administration, this compound has been formulated in mixed micelles. This vehicle consists of 9.4% glycocholic acid, 15.7% lecithin, and 3.8% NaOH to adjust the pH to 6.5 (all w/w).
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare the mixed micelle vehicle freshly.
-
Order of Mixing: The order of adding components to a mixed micelle formulation is critical. Ensure the surfactants and lipids are properly dispersed before adding the active pharmaceutical ingredient.
-
Stirring and Time: Stir the mixture for up to 2 hours at room temperature until the suspension clears, indicating the incorporation of this compound into the micelles.
-
Filtration: After dissolution, filter the solution using a 0.2-micron filter to sterilize it and remove any undissolved particulates before injection.
-
Temperature Effects: Pay attention to the temperature during preparation and administration, as temperature changes can affect micelle stability.
-
In-Vivo Study Issues
Q6: I am observing signs of distress in my animals after oral gavage with this compound. What could be the cause?
A6: Distress after oral gavage can be due to several factors, including the gavage technique, the volume administered, or the vehicle itself.
-
Troubleshooting Steps:
-
Refine Gavage Technique: Ensure proper technique to avoid accidental administration into the trachea. The use of appropriate gavage needles for the size of the animal is crucial.
-
Volume Check: The volume administered should be appropriate for the animal's weight. For mice, a common maximum is 10 mL/kg, while for rats it is 5 mL/kg.
-
Vehicle Irritation: The vehicle components, while generally considered safe, could cause gastrointestinal irritation in some animals. Consider running a vehicle-only control group to assess for any adverse effects of the formulation itself.
-
Compound-Related Effects: While this compound has a favorable safety profile, monitor for any unexpected compound-specific adverse events.
-
Q7: The pharmacokinetic profile of this compound in my study shows high variability. What are the potential reasons?
A7: High pharmacokinetic variability can stem from inconsistencies in formulation, administration, or animal-specific factors.
-
Troubleshooting Steps:
-
Formulation Consistency: Ensure the formulation is prepared identically for each experiment to guarantee consistent dosing.
-
Accurate Dosing: For oral gavage, ensure the full intended dose is administered and that there is no leakage. For IV injections, confirm the complete dose is delivered into the vein.
-
Fasting State: The feeding status of the animals can significantly impact the absorption of orally administered drugs. Standardize the fasting period before dosing.
-
Blood Sampling Technique: Ensure consistent blood sampling techniques and times post-dose. Inconsistent timing or sample handling can introduce variability.
-
Experimental Protocols and Data
Pharmacokinetic Study Parameters
The following table summarizes the pharmacokinetic study parameters for this compound in mice and rats.
| Parameter | Mice | Rats |
| Intravenous (IV) Dose | 1 mg/kg | 10 mg/kg |
| Oral (PO) Dose | 3 mg/kg | 30 mg/kg |
| Blood Sampling Times | 0.1, 1, 3, 10, and 24 hours post-dose | 0.1, 1, 3, 10, and 24 hours post-dose |
| Blood Collection Site | Sublingual | Tail vein or cardiac puncture (terminal) |
| Anesthesia | 3-5% isoflurane in 100% O2 | 3-5% isoflurane in 100% O2 |
| Data sourced from |
Oral Gavage Formulation Protocol (Rats)
This protocol is for the preparation of a this compound suspension for oral gavage in rats.
-
Prepare the Vehicle:
-
Combine 1.25% hydroxypropyl methylcellulose, 0.1% docusate sodium, 0.18% methylparaben, 0.02% propylparaben, and 0.21% citric acid monohydrate in purified water.
-
Adjust the pH to 6.0.
-
-
Add this compound:
-
Add the required amount of this compound (e.g., for a 10 mg/kg dose) to the freshly prepared vehicle.
-
-
Stirring:
-
Stir the mixture on a magnetic stirrer for at least 15 minutes to ensure a uniform suspension.
-
-
Administration:
-
Administer the suspension to rats at a volume of 5 mL/kg using a syringe with an oral gavage needle.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound preparation and in-vivo administration.
Simplified CB2 Receptor Signaling Pathway
Caption: this compound activation of the CB2R and downstream signaling.
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to control for Vicasinabin's effects on glycemic control
Fictional Drug Disclaimer: Vicasinabin is a fictional compound created for the purpose of this technical guide. The information presented is based on a hypothetical mechanism of action and plausible experimental scenarios.
Welcome to the technical support center for this compound research. This guide is intended for researchers, scientists, and drug development professionals investigating the effects of this compound on glycemic control. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action of this compound on glycemic control?
A1: this compound is a potent and selective agonist of the G-protein coupled receptor, GCR-V. While its primary therapeutic target is related to inflammatory pathways, GCR-V is also expressed in pancreatic β-cells and hepatocytes. The current understanding is that this compound has a dual effect on glycemic control:
-
In Pancreatic β-cells: Activation of GCR-V leads to an increase in intracellular cyclic AMP (cAMP), potentiating glucose-stimulated insulin secretion.
-
In Hepatocytes: GCR-V activation stimulates the glycogenolysis and gluconeogenesis pathways, leading to increased hepatic glucose output.
This dual action can create a complex glycemic profile, characterized by postprandial hyperinsulinemia followed by a delayed hyperglycemic state.
Q2: What are the expected glycemic effects of this compound in preclinical animal models?
A2: In preclinical models, such as diet-induced obese mice, acute administration of this compound may initially lead to a transient hypoglycemic effect due to enhanced insulin secretion, particularly in the fed state. However, chronic administration often results in a net hyperglycemic effect, likely due to the sustained increase in hepatic glucose production. Researchers should be mindful of the timing of blood glucose measurements relative to this compound administration and the feeding status of the animals.
Q3: Are there any known off-target effects of this compound that could influence glycemic control experiments?
A3: While this compound is highly selective for GCR-V, at supra-therapeutic doses (>100 mg/kg in rodents), some mild inhibition of the K-ATP channels in pancreatic β-cells has been observed in vitro. This could potentially blunt the initial insulin secretory response at very high concentrations.
Troubleshooting Guides
Issue 1: High Variability in Blood Glucose Measurements
Q: We are observing significant variability in blood glucose levels between animals in the same this compound treatment group. What are the potential causes and how can we mitigate this?
A: High inter-animal variability is a common challenge. Several factors can contribute to this. The following table outlines potential causes and recommended actions.
| Potential Cause | Explanation | Recommended Action |
| Animal Model Variability | Genetic drift in outbred strains or differences in gut microbiota can lead to varied metabolic responses. | - Use Inbred Strains: Whenever possible, use inbred strains (e.g., C57BL/6J) to minimize genetic variability.- Acclimatize Animals: Allow for a sufficient acclimatization period (at least one week) upon arrival to reduce stress-related physiological changes.[1]- Standardize Diet: Ensure all animals are on the same diet for a significant period before the study.[1] |
| Inconsistent Drug Administration | Improper oral gavage technique can lead to variations in the administered dose and subsequent absorption. | - Ensure Proper Training: All personnel performing oral gavage should be thoroughly trained.[1]- Verify Dose Volume: Calculate the dose for each animal based on its most recent body weight.[1]- Standardize Gavage Time: Administer this compound at the same time each day to minimize circadian variations.[1] |
| Timing of Blood Glucose Measurement | The timing of blood glucose measurement relative to drug administration and feeding can significantly impact the results. | - Standardize Sampling Time: Measure blood glucose at consistent time points after this compound administration.- Consider Fasting/Fed State: The effect of this compound is influenced by the animal's metabolic state. Clearly define and standardize the fasting or fed state for all measurements. |
Issue 2: Unexpected Hypoglycemic Events at High Doses
Q: We are observing unexpected hypoglycemic events in some animals treated with high doses of this compound, which contradicts the expected hyperglycemic effect. Why might this be happening?
A: This could be due to the biphasic effect of this compound. At high concentrations, the potentiation of insulin secretion may initially outweigh the increase in hepatic glucose output, leading to transient hypoglycemia.
| Potential Cause | Explanation | Recommended Action |
| Biphasic Dose-Response | The initial, potent insulin secretagogue effect at high doses may dominate the slower-onset hepatic glucose output. | - Conduct a Dose-Response and Time-Course Study: Perform a detailed study with multiple doses and frequent blood glucose monitoring over a 24-hour period to characterize the full pharmacokinetic and pharmacodynamic profile.- Monitor Insulin Levels: Concurrently measure plasma insulin levels to correlate with blood glucose changes. |
| K-ATP Channel Inhibition | At very high doses, off-target inhibition of K-ATP channels could lead to a paradoxical initial surge in insulin release before a potential blunting effect. | - In Vitro Electrophysiology: If feasible, perform patch-clamp studies on isolated pancreatic islets to characterize the dose-dependent effects of this compound on K-ATP channel activity. |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of this compound on glucose tolerance.
-
Animal Preparation:
-
Use age- and weight-matched male C57BL/6J mice.
-
House animals individually for at least one week before the experiment.
-
Fast animals for 6 hours (with free access to water) before the OGTT.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer this compound or vehicle via oral gavage at the desired dose (e.g., 10 mg/kg).
-
The timing of administration relative to the glucose challenge should be based on the pharmacokinetic profile of this compound (e.g., 60 minutes prior).
-
-
Glucose Challenge and Blood Sampling:
-
At t=0, administer a 2 g/kg body weight bolus of 20% D-glucose solution via oral gavage.
-
Collect blood samples from the tail vein at t = -60 (baseline, before this compound), 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose immediately using a validated glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for blood glucose for each animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC between treatment groups.
-
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the direct effect of this compound on insulin secretion from isolated pancreatic islets.
-
Islet Isolation:
-
Isolate pancreatic islets from mice using collagenase digestion.
-
Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 11.1 mM glucose.
-
-
GSIS Assay:
-
Hand-pick islets of similar size and place them in a perifusion chamber.
-
Perifuse the islets with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose for 60 minutes to establish a basal insulin secretion rate.
-
Switch to KRB buffer containing 16.7 mM glucose with or without this compound at the desired concentration (e.g., 1 µM) for 60 minutes.
-
Collect perifusate fractions at regular intervals (e.g., every 2 minutes).
-
Measure insulin concentration in the collected fractions using a validated ELISA kit.
-
-
Data Analysis:
-
Plot insulin secretion rate over time for each condition.
-
Quantify the total insulin secreted during the basal and stimulated phases.
-
Compare the insulin secretion in the this compound-treated group to the control group under high glucose conditions.
-
Data Presentation
Table 1: Summary of this compound's Effects on Glycemic Parameters in a Hypothetical 28-Day Rodent Study
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 105 ± 8 | 115 ± 10 | 135 ± 12 |
| Fasting Plasma Insulin (ng/mL) | 0.8 ± 0.2 | 1.2 ± 0.3 | 1.8 ± 0.4 |
| HOMA-IR | 2.2 ± 0.5 | 3.3 ± 0.7 | 5.7 ± 1.1 |
| OGTT AUC (mg/dLmin) | 18,000 ± 1,500 | 22,000 ± 1,800 | 28,000 ± 2,100* |
*Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Visualizations
This compound's Hypothesized Signaling Pathway
Caption: this compound's dual signaling pathway in pancreatic and liver cells.
Experimental Workflow for Assessing Glycemic Control
Caption: Workflow for investigating this compound's effects on glycemic control.
References
Addressing variability in Vicasinabin experimental outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Vicasinabin (RG7774), a potent and selective cannabinoid receptor 2 (CB2) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as RG7774) is a potent, selective, and orally bioavailable full agonist for the cannabinoid receptor 2 (CB2R).[1][2][3] It has demonstrated high selectivity for CB2R over the cannabinoid receptor 1 (CB1R), which is associated with the psychoactive effects of cannabinoids.[2][4] this compound was developed to explore the therapeutic potential of CB2R activation in managing chronic inflammation and vascular permeability, particularly in the context of diabetic retinopathy.
Q2: My in vitro functional assay results (e.g., EC50 values) are inconsistent between experiments. What are the common causes?
A2: Variability in in vitro assays with G-protein coupled receptor (GPCR) agonists like this compound can stem from several factors. Key areas to investigate include:
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range, as cell lines can undergo phenotypic changes over time, altering their response to stimuli. Ensure cells are healthy and in the logarithmic growth phase when seeded for experiments.
-
Receptor Expression Levels: The expression level of the target GPCR can significantly affect the observed potency and efficacy of an agonist due to the phenomenon of "receptor reserve". Inconsistent receptor expression can lead to variable results.
-
Reagent Quality and Preparation: Ensure all reagents, including this compound stocks, are stored correctly and have not degraded. When dissolving this compound, typically in DMSO, ensure it is fully solubilized before further dilution in assay media.
-
Assay Conditions: Maintain consistency in incubation times, temperatures, and cell seeding densities. Overly high cell densities can sometimes lead to non-specific signals.
Q3: We are observing high inter-subject variability in our in vivo animal studies. Is this expected?
A3: Yes, high inter-subject variability in plasma exposure has been documented for this compound. A Phase II clinical trial noted "High interpatient variability in this compound plasma exposure". This suggests that pharmacokinetic differences between individuals or animals can be a significant source of variability. When designing in vivo experiments, it is crucial to include a sufficient number of subjects per group to account for this potential variability and ensure robust statistical analysis.
Q4: Can this compound exhibit biased agonism?
A4: The available literature primarily characterizes this compound as a full CB2R agonist. However, the concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), is an important consideration for all GPCR ligands. If your experimental outcomes related to different downstream pathways are conflicting, it may be valuable to directly test for biased signaling using specific assays for G-protein activation and β-arrestin recruitment.
Troubleshooting Guides
Issue 1: High Background Signal in Cell-Based Assays
| Symptom | Possible Cause | Recommended Solution |
| High signal in negative control wells and reduced assay dynamic range. | Cell Seeding Density Too High: Overconfluent cells can lead to non-specific signals. | Optimize cell seeding density by performing a titration experiment to find the optimal number of cells per well. |
| Insufficient Blocking: In antibody-based detection assays, non-specific binding can elevate background. | Increase the concentration or incubation time of the blocking buffer. Consider testing alternative blocking agents. | |
| Compound Autofluorescence: this compound or other media components may be fluorescent at the assay wavelengths. | Test the fluorescence of this compound and all media components alone at the excitation/emission wavelengths used in your assay. If necessary, switch to a non-fluorescent assay format (e.g., luminescence). |
Issue 2: Poor Reproducibility Between Replicate Wells
| Symptom | Possible Cause | Recommended Solution |
| Large standard deviations between replicate wells within the same experiment. | Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a common source of variability. | Ensure the cell suspension is thoroughly mixed before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even settling. |
| Pipetting Errors: Inaccurate or inconsistent dispensing of this compound or other reagents. | Calibrate pipettes regularly. Always pre-wet pipette tips before aspirating reagents and use a slow, consistent pipetting technique. | |
| Edge Effects: Wells on the perimeter of a microplate can behave differently due to increased evaporation and temperature gradients. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. Use plate sealers for long incubations. |
Data Presentation
In Vitro Potency of this compound (RG7774)
| Assay Type | System | Parameter | Value |
| CB2R Binding | Recombinant human CB2R | Ki | 51.3 nM |
| CB2R Activation | Recombinant human CB2R | EC50 | 2.8 nM |
Phase II Clinical Trial Efficacy Endpoint (Diabetic Retinopathy)
| Treatment Group | N | Participants with ≥2-Step Improvement in DRSS* at Week 36 (%) |
| Placebo | 47 | 7.9% |
| This compound 30 mg | 48 | 9.5% |
| This compound 200 mg | 44 | 5.7% |
| *Diabetic Retinopathy Severity Scale. The primary efficacy endpoint was not met as differences were not statistically significant. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
Activation of the CB2 receptor by this compound, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism for measuring the functional agonism of this compound.
Caption: this compound activates the CB2 receptor, leading to Gαi-mediated inhibition of adenylyl cyclase.
Protocol 1: β-Arrestin Recruitment Assay (PathHunter)
This protocol outlines a method to measure this compound-induced β-arrestin recruitment to the CB2 receptor, a key indicator of GPCR activation and potential desensitization.
-
Cell Seeding: Seed CHO-K1 cells stably expressing a ProLink-tagged CB2 receptor and an Enzyme Acceptor-tagged β-arrestin (PathHunter hCB2_bgal CHOK1 β-arrestin recruitment assay kit) in a 384-well plate at a density of 5,000 cells per well.
-
Incubation: Incubate the cells for 16-18 hours at 37°C in 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound. Add the compound to the cells and incubate for 1.5 hours at 37°C in 5% CO2. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.
-
Detection: Add the detection reagents according to the manufacturer's protocol (DiscoveRx).
-
Signal Measurement: Read the chemiluminescent signal on a compatible plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
Protocol 2: cAMP Measurement Assay (AlphaLISA)
This protocol describes how to quantify the inhibition of cAMP production following CB2R activation by this compound.
-
Cell Preparation: Use cells endogenously or recombinantly expressing the CB2 receptor (e.g., rat spleen cells).
-
Compound Treatment: Treat cells with increasing concentrations of this compound in a 384-well plate. A positive control, such as CP55940, should be included.
-
Incubation: Incubate the plate for 30 minutes at 30°C.
-
Cell Lysis: Stop the reaction and lyse the cells by adding an ice-cold lysis buffer and shaking for 10 minutes at 4°C.
-
Detection: Transfer the lysate to a new plate and perform the AlphaLISA assay according to the manufacturer's protocol.
-
Signal Measurement: Read the time-resolved fluorescence signal using a suitable plate reader (e.g., excitation at 680 nm, emission at 615 nm). Calculate cAMP concentration based on a standard curve.
Experimental Workflow Visualization
Caption: A generalized workflow for a this compound in vitro cell-based functional assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Vicasinabin and Other Selective CB2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vicasinabin (RG7774), a novel selective cannabinoid receptor 2 (CB2) agonist, with other well-established selective CB2 agonists: AM1241, GW405833, and JWH133. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for research and drug development purposes.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the in vitro potency and selectivity of this compound and other CB2 receptor agonists. These values are critical for understanding the affinity and functional activity of these compounds at the CB2 receptor and their potential for off-target effects at the CB1 receptor.
Table 1: CB2 Receptor Binding Affinity (Ki) and Functional Potency (EC50)
| Compound | Receptor | Ki (nM) | EC50 (nM) | Species |
| This compound (RG7774) | hCB2 | 51.3[1][2][3] | 2.8[1][2] | Human |
| mCB2 | - | 2.6 | Mouse | |
| AM1241 | hCB2 | 7.1 | 190 | Human |
| rCB2 | - | 216 (inverse agonist) | Rat | |
| mCB2 | 3.4 | 463 (inverse agonist) | Mouse | |
| GW405833 | hCB2 | 3.92 | 0.65 | Human |
| rCB2 | High Affinity | Partial Agonist | Rat | |
| JWH133 | CB2 | 3.4 | - | - |
hCB2: human CB2 receptor; mCB2: mouse CB2 receptor; rCB2: rat CB2 receptor. A lower Ki value indicates higher binding affinity. A lower EC50 value indicates greater potency.
Table 2: Selectivity for CB2 Receptor over CB1 Receptor
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound (RG7774) | >10,000 | 51.3 | >195 |
| AM1241 | 580 | 7.1 | ~82 |
| GW405833 | 4772 | 3.92 | ~1217 |
| JWH133 | 677 | 3.4 | ~200 |
A higher selectivity ratio indicates a greater preference for the CB2 receptor over the CB1 receptor, which is desirable for avoiding the psychoactive effects associated with CB1 activation.
Signaling Pathways and Experimental Workflows
Understanding the downstream signaling of CB2 receptor activation and the workflows of key experiments is crucial for interpreting pharmacological data.
Detailed Experimental Protocols
In Vitro Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the CB2 receptor.
-
Cell Lines: HEK293 or CHO cells stably expressing the human CB2 receptor.
-
Radioligand: [3H]CP55,940, a high-affinity cannabinoid receptor agonist.
-
Procedure:
-
Prepare cell membrane homogenates from the transfected cells.
-
Incubate the cell membranes with a fixed concentration of [3H]CP55,940 and varying concentrations of the test compound (e.g., this compound).
-
Incubations are typically carried out in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4) at 30°C for 60-90 minutes.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate the CB2 receptor and inhibit the production of cyclic adenosine monophosphate (cAMP).
-
Cell Lines: CHO or HEK293 cells co-expressing the human CB2 receptor and a cAMP-responsive reporter gene (e.g., luciferase) or cells endogenously expressing the CB2 receptor.
-
Procedure:
-
Plate the cells in a suitable microplate format.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Concurrently, treat the cells with varying concentrations of the test compound.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based assay).
-
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used animal model of acute inflammation to evaluate the anti-inflammatory effects of test compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle to different groups of animals via a specific route (e.g., oral gavage). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
After a set pre-treatment time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of paw edema for each group is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical significance is determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.
Concluding Remarks
This compound emerges as a potent and highly selective full CB2 receptor agonist. Its high selectivity for the CB2 receptor over the CB1 receptor suggests a low potential for psychoactive side effects. In preclinical models, this compound has demonstrated anti-inflammatory and anti-permeability effects. However, in a Phase II clinical trial for diabetic retinopathy, this compound did not meet its primary efficacy endpoint at the tested doses.
AM1241, GW405833, and JWH133 are also potent and selective CB2 agonists that have been extensively used as research tools to probe the function of the CB2 receptor in various disease models, particularly in pain and inflammation. It is noteworthy that some studies have reported species-dependent effects and potential off-target activities for some of these compounds, which should be considered when interpreting experimental results. For example, AM1241 has been shown to act as an inverse agonist at rodent CB2 receptors, in contrast to its agonist activity at the human receptor. Furthermore, some in vivo effects of GW405833 have been suggested to be mediated through a CB1-dependent mechanism, despite its high in vitro selectivity for CB2.
The choice of a CB2 receptor agonist for research or therapeutic development will depend on the specific application, the desired pharmacological profile, and the translational relevance of the preclinical models used. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the selection and evaluation of these compounds.
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Vicasinabin (RG7774) and Anti-VEGF Therapies in Models of Ocular Neovascularization
An Objective Comparison of Efficacy, Mechanism of Action, and Experimental Protocols for Researchers and Drug Development Professionals.
In the landscape of therapies targeting ocular neovascular diseases, such as wet age-related macular degeneration (AMD) and diabetic retinopathy, anti-vascular endothelial growth factor (anti-VEGF) agents have long been the standard of care. However, the emergence of novel therapeutic modalities with distinct mechanisms of action prompts a critical evaluation of their potential. This guide provides a comparative overview of the preclinical efficacy of Vicasinabin (RG7774), a potent and selective cannabinoid receptor 2 (CB2R) agonist, and established anti-VEGF therapies.
It is important to note that, to date, no direct head-to-head preclinical studies comparing this compound with anti-VEGF therapies have been published. This guide, therefore, synthesizes available data from separate studies to offer a qualitative and quantitative comparison based on a commonly used preclinical model: laser-induced choroidal neovascularization (CNV).
At a Glance: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies. Methodological differences, including route of administration and animal models, should be considered when interpreting these data.
Table 1: Preclinical Efficacy of this compound (RG7774) in a Rat Model of Laser-Induced Choroidal Neovascularization
| Compound | Animal Model | Administration Route | Key Efficacy Endpoint | Result | Citation |
| This compound (RG7774) | Brown Norway Rats | Oral | Reduction in CNV Lesion Area | ED₅₀ of 0.32 mg/kg | [1][2] |
Table 2: Preclinical Efficacy of Anti-VEGF Therapies in Models of Laser-Induced Choroidal Neovascularization
| Compound | Animal Model | Administration Route | Key Efficacy Endpoint | Result | Citation |
| Aflibercept | Pigs | Intravitreal | Reduction in CNV Leakage Area | Statistically significant reduction vs. saline (P<0.004) | [3] |
| Aflibercept | Mice | Intraperitoneal | Reduction in CNV Formation and Leakage | Dose-dependent reduction; significant at 15 and 25 mg/kg | [4] |
| Aflibercept | Rats | Suprachoroidal | Reduction in Neovascular Area | Statistically significant reduction vs. saline (P<0.001) | [5] |
| Bevacizumab | Rats | Intravitreal | Inhibition of CNV Leakage | Significantly lower leakage intensity vs. control at day 7 |
It is worth noting that some studies have reported a lack of efficacy for humanized anti-VEGF antibodies like bevacizumab and ranibizumab in rodent CNV models, suggesting a potential species-specific interaction.
Unraveling the Mechanisms: Distinct Signaling Pathways
The therapeutic effects of this compound and anti-VEGF agents stem from their engagement with different biological pathways. This compound's activation of the CB2 receptor is thought to exert anti-inflammatory and anti-angiogenic effects, while anti-VEGF therapies directly neutralize the key driver of neovascularization.
Experimental Protocols: A Closer Look at the Methodology
The laser-induced choroidal neovascularization (CNV) model is a standard and widely used preclinical tool to study the pathogenesis of wet AMD and to evaluate the efficacy of new therapies.
Key Experimental Protocol: Laser-Induced Choroidal Neovascularization in Rodents
-
Animal Model : Brown Norway rats or C57BL/6 mice are commonly used.
-
Anesthesia and Pupil Dilation : Animals are anesthetized, and their pupils are dilated to visualize the fundus.
-
Laser Photocoagulation : A diode laser (e.g., 532 nm) is used to create multiple laser spots in the posterior pole of the retina, intentionally rupturing Bruch's membrane. The presence of a vaporization bubble indicates a successful rupture.
-
Therapeutic Intervention :
-
This compound : Administered orally, typically daily, starting before or immediately after laser application.
-
Anti-VEGF agents : Administered via intravitreal, suprachoroidal, or systemic (e.g., intraperitoneal) injection at various time points relative to laser application.
-
-
Efficacy Assessment :
-
Fluorescein Angiography (FA) : Performed at various time points (e.g., 7, 14, and 21 days) to visualize and quantify the area of vascular leakage from the CNV lesions.
-
Choroidal Flat Mounts : At the end of the study, eyes are enucleated, and the choroid is flat-mounted and stained with vascular markers (e.g., isolectin B4) to measure the size of the neovascular lesions.
-
Optical Coherence Tomography (OCT) : Can be used to measure the thickness of the retina and the CNV lesion.
-
-
Data Analysis : The area of CNV leakage or the size of the neovascular lesion is quantified and compared between treated and control groups.
References
- 1. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. aiforia.com [aiforia.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Vicasinabin (RG7774): A Comparative Analysis of its High Selectivity for the CB2 Receptor
For researchers and professionals in drug development, the selective activation of the cannabinoid receptor 2 (CB2) over cannabinoid receptor 1 (CB1) is a critical objective. This approach aims to harness the therapeutic benefits of the endocannabinoid system, such as anti-inflammatory and analgesic effects, while avoiding the psychoactive effects associated with CB1 receptor activation.[1][2] This guide provides a detailed comparison of Vicasinabin (RG7774), a novel CB2 receptor agonist, with other relevant compounds, supported by experimental data to validate its selectivity.
This compound has been identified as a potent and highly selective full agonist for the CB2 receptor, with no discernible binding or activation of the CB1 receptor.[3][4][5] This remarkable selectivity makes it a valuable tool for investigating the therapeutic potential of CB2 receptor modulation in various pathological conditions, including diabetic retinopathy.
Comparative Receptor Affinity and Potency
The selectivity of this compound for the CB2 receptor is best understood through a quantitative comparison of its binding affinity (Ki) and functional potency (EC50) against both CB1 and CB2 receptors, alongside other well-characterized cannabinoid receptor agonists.
| Compound | Receptor | Ki (nM) | EC50 (nM) | Selectivity (CB1 Ki / CB2 Ki) | Selectivity (CB1 EC50 / CB2 EC50) | Reference |
| This compound (RG7774) | CB2 | 51.3 | 2.8 | >195 | >3,600 | **** |
| CB1 | >10,000 | >10,000 | **** | |||
| JWH133 | CB2 | 3.4 | - | ~200 | - | |
| CB1 | 677 | - | ||||
| CP55,940 | CB2 | 0.3 ± 0.2 | - | 0.3 | - | |
| CB1 | 1.0 ± 0.2 | - | ||||
| β-caryophyllene | CB2 | - | - | 165-fold over CB1R | - | |
| CB1 | - | - |
Table 1: Comparative in vitro pharmacological data of this compound and other cannabinoid receptor agonists. A higher Ki value indicates lower binding affinity. A lower EC50 value indicates higher potency. Selectivity is expressed as a ratio of CB1 to CB2 values.
The data clearly demonstrates this compound's exceptional selectivity. In competitive binding assays, its affinity for the CB2 receptor is over 195 times greater than for the CB1 receptor. Functionally, this selectivity is even more pronounced, exceeding a 3,600-fold preference for CB2 activation. Some reports suggest this selectivity could be as high as over 10,000-fold. This high degree of selectivity is attributed to specific molecular interactions, where the triazole moiety of this compound may have a steric clash with the L193 residue of the CB1 receptor, a conflict that does not occur with the corresponding, less bulky I110 residue on the CB2 receptor.
Experimental Protocols
The validation of this compound's selectivity relies on robust experimental methodologies. The following outlines the key assays employed:
Radioligand Binding Assays
These assays determine the binding affinity of a compound to a specific receptor.
-
Objective: To quantify the affinity (Ki) of this compound for human CB1 and CB2 receptors.
-
Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) cells recombinantly expressing either human CB1 or CB2 receptors are used.
-
Radioligand: A radiolabeled cannabinoid agonist with high affinity for both receptors, such as [3H]-CP55940, is used as a competitive ligand.
-
Competition Assay: The recombinant cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Detection: The amount of radioligand bound to the receptors is measured using a scintillation counter.
-
Analysis: The data is used to calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand), from which the Ki (inhibition constant) is determined.
-
References
- 1. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 2. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
- 4. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicasinabin: A Comparative Analysis of its Cross-reactivity with Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vicasinabin (RG7774), a potent and highly selective cannabinoid receptor 2 (CB2R) agonist, with other cannabinoid receptors. The following sections present quantitative data on its binding affinity and functional activity, outline the experimental protocols used for these assessments, and visualize the pertinent biological pathways and experimental workflows.
This compound, developed by Roche, is a synthetic, orally bioavailable small molecule that has been investigated for its therapeutic potential in inflammatory conditions, notably diabetic retinopathy.[1][2][3] Although it reached Phase II clinical trials, development was discontinued due to a lack of efficacy.[3] Nevertheless, its high selectivity for the CB2R makes it a valuable tool for researchers studying the endocannabinoid system.
Comparative Receptor Binding and Functional Activity
This compound demonstrates exceptional selectivity for the human and mouse CB2R with negligible affinity for the cannabinoid receptor 1 (CB1R). This high degree of selectivity is a critical attribute, as activation of CB1R is associated with undesirable psychotropic effects.
Quantitative Analysis of Receptor Affinity and Potency
The binding affinity (Ki) and functional potency (EC50) of this compound at the primary cannabinoid receptors, CB1 and CB2, are summarized in the table below. This data highlights the significant preference of this compound for the CB2R.
| Compound | Receptor | Species | Assay Type | Parameter | Value (nM) |
| This compound (RG7774) | CB2R | Human | Radioligand Binding | Ki | 51.3[4] |
| CB2R (CHO cells) | Human | Radioligand Binding | Ki | 83 | |
| CB2R (U698M cells) | Human | Radioligand Binding | Ki | 53 | |
| CB2R (spleen) | Mouse | Radioligand Binding | Ki | 33 | |
| CB2R | Human | Functional Assay | EC50 | 2.81 | |
| CB2R | Mouse | Functional Assay | EC50 | 2.60 | |
| CB1R | Human | Radioligand Binding | - | No significant binding | |
| CB1R | Human | Functional Assay | - | No effect |
The selectivity of this compound for CB2R over CB1R is reported to be greater than 195-fold in competitive binding assays and exceeds 3,600-fold in functional assays. This remarkable selectivity is attributed to a steric clash between the triazole moiety of this compound and the leucine 193 residue present in the CB1R binding pocket.
Cross-reactivity with other Cannabinoid and Non-Cannabinoid Receptors
While this compound's profile at CB1R and CB2R is well-documented, its interaction with other putative cannabinoid receptors, such as GPR55 and GPR18, has not been specifically reported in publicly available literature. However, a broad in vitro safety pharmacology study was conducted, screening this compound against a panel of 78 non-endocannabinoid receptors, ion channels, and transporters. The results of this screening indicated a low risk of off-target effects, suggesting a favorable safety profile in this regard.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for CB2R activation and the workflows for key experimental assays used to determine ligand binding and function.
Detailed Experimental Methodologies
The following are generalized protocols for the key assays used to characterize the cross-reactivity of this compound.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Materials:
- Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO or HEK293 cells).
- Radioligand (e.g., [3H]CP-55,940).
- Test compound (this compound).
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
- Wash Buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).
- Glass fiber filter plates.
- Scintillation counter.
2. Procedure:
- Prepare serial dilutions of this compound.
- In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
- Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled competitor.
- Incubate the plate at 30°C for 60-90 minutes.
- Terminate the reaction by rapid filtration through the glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying G-protein activation upon receptor binding.
1. Materials:
- Cell membranes expressing the cannabinoid receptor and associated G-proteins.
- [35S]GTPγS (a non-hydrolyzable GTP analog).
- GDP.
- Test compound (this compound).
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
2. Procedure:
- Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
- Add varying concentrations of this compound to the membrane suspension.
- Initiate the reaction by adding [35S]GTPγS.
- Incubate at 30°C for 60 minutes.
- Terminate the reaction by rapid filtration and wash to remove unbound [35S]GTPγS.
- Measure the amount of bound [35S]GTPγS by scintillation counting.
3. Data Analysis:
- Plot the amount of [35S]GTPγS bound against the logarithm of the this compound concentration.
- Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and the Emax (maximal effect).
cAMP Functional Assay
This assay assesses the functional consequence of Gi/o-coupled receptor activation by measuring the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.
1. Materials:
- Whole cells expressing the cannabinoid receptor of interest (e.g., CHO-CB2 cells).
- Forskolin (an adenylyl cyclase activator).
- Test compound (this compound).
- cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
2. Procedure:
- Pre-treat the cells with varying concentrations of this compound.
- Stimulate the cells with forskolin to induce cAMP production.
- Incubate for a specified time at 37°C.
- Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
3. Data Analysis:
- Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
- Determine the IC50 value, which in this context represents the EC50 for the inhibitory effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Roche - AdisInsight [adisinsight.springer.com]
- 3. modernretina.com [modernretina.com]
- 4. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Vicasinabin Studies on Retinal Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for Vicasinabin (RG7774), a selective cannabinoid receptor 2 (CB2R) agonist, with alternative oral therapies in development for retinal inflammatory diseases. The aim is to offer an objective overview of the available experimental data to assess the reproducibility and translational potential of these therapeutic approaches. While this compound showed promise in preclinical models, it did not meet its primary efficacy endpoints in a Phase II clinical trial, highlighting the importance of critically evaluating preclinical findings.
This compound (RG7774): Preclinical Efficacy Data
This compound was investigated for its potential to treat diabetic retinopathy (DR) and other retinal diseases characterized by inflammation and vascular permeability.[1][2][3] Preclinical studies in rodent models demonstrated potent anti-inflammatory and anti-angiogenic effects.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/Model | Result | Source |
| In Vitro Potency | |||
| EC50 (CB2R Agonism) | Recombinant Human CB2R | 2.8 nM | [1][2] |
| Ki (CB2R Binding) | Recombinant Human CB2R | 51.3 nM | |
| In Vivo Efficacy | |||
| Retinal Permeability and Leukocyte Adhesion | Lipopolysaccharide (LPS)-induced uveitis (rodents) | Reduced | |
| Retinal Permeability and Leukocyte Adhesion | Streptozotocin (STZ)-induced diabetic retinopathy (rodents) | Reduced | |
| Choroidal Neovascularization (CNV) Lesion Area | Laser-induced CNV (rats) | Reduced (ED50: 0.32 mg/kg) | |
| Retinal Microglia Migration | Laser-induced CNV (rats) | Reduced |
Mechanism of Action: this compound
This compound is a highly selective agonist for the cannabinoid receptor 2 (CB2R). CB2Rs are primarily expressed on immune cells, including retinal microglia. Activation of CB2R is thought to modulate immune cell function, leading to a reduction in inflammatory mediators, thereby decreasing vascular permeability and leukocyte adhesion to the retinal vasculature.
Experimental Protocols for this compound Preclinical Studies
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of the key animal models used to evaluate this compound's efficacy.
Lipopolysaccharide (LPS)-Induced Uveitis in Rodents
This model is used to study acute intraocular inflammation.
-
Induction: A single systemic injection of bacterial lipopolysaccharide (LPS) is administered to rodents.
-
Pathology: Induces a short-lived, acute uveitis characterized by the infiltration of inflammatory cells and protein leakage into the anterior and vitreous chambers of the eye.
-
Assessment: The severity of inflammation is evaluated by clinical scoring (e.g., grading of vascular engorgement, pupillary signs, and haziness of the anterior chamber) and histological analysis of inflammatory cell infiltration. Protein concentration and inflammatory cytokines in the aqueous humor can also be measured.
-
This compound Administration: this compound was administered orally to assess its ability to reduce the inflammatory response.
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models [frontiersin.org]
Vicasinabin: A Comparative Analysis of Its Anti-Inflammatory Effects in Ocular Disease
For Immediate Release
Basel, Switzerland – November 28, 2025 – This guide provides a comprehensive comparison of the anti-inflammatory properties of Vicasinabin (RG7774), a selective cannabinoid receptor 2 (CB2R) agonist, with established therapies for ocular inflammatory conditions, namely the corticosteroid dexamethasone and the anti-vascular endothelial growth factor (VEGF) agent aflibercept. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical and clinical data to benchmark the therapeutic potential of this compound.
This compound is an orally bioavailable small molecule that was under development for the treatment of diabetic retinopathy (DR).[1][2] Its mechanism of action centers on the activation of the CB2R, a receptor predominantly expressed on immune cells, which is known to play a crucial role in modulating inflammatory responses.[1][3] Preclinical studies have demonstrated its potential in reducing key inflammatory events in the eye, such as vascular permeability and leukocyte adhesion.[3] However, a Phase 2 clinical trial (CANBERRA) in patients with non-proliferative diabetic retinopathy (NPDR) did not meet its primary efficacy endpoint.
This guide will objectively present the available data for this compound alongside dexamethasone, a potent synthetic glucocorticoid with broad anti-inflammatory effects, and aflibercept, a standard-of-care biologic that primarily targets VEGF but also exhibits indirect anti-inflammatory actions.
Mechanism of Action: A Comparative Overview
The therapeutic strategies for ocular inflammatory diseases are diverse, targeting different aspects of the inflammatory cascade. This compound, dexamethasone, and aflibercept exemplify three distinct mechanistic approaches.
This compound exerts its anti-inflammatory effects through the activation of the CB2R. This G-protein coupled receptor is primarily found on immune cells, including microglia in the retina. Activation of CB2R is thought to inhibit the release of pro-inflammatory cytokines and reduce the adhesion and migration of leukocytes, thereby mitigating the inflammatory response.
Dexamethasone , a corticosteroid, acts through the glucocorticoid receptor. Its broad anti-inflammatory and immunosuppressive effects stem from its ability to inhibit the production of multiple pro-inflammatory cytokines and chemokines, suppress the activation of immune cells, and reduce vascular permeability.
Aflibercept is a recombinant fusion protein that acts as a decoy receptor for VEGF-A, VEGF-B, and placental growth factor (PlGF). By sequestering these factors, it inhibits angiogenesis and reduces vascular permeability. While its primary role is anti-angiogenic, VEGF itself has pro-inflammatory properties, and its inhibition can lead to a reduction in inflammatory mediators.
Preclinical Efficacy
The anti-inflammatory potential of this compound has been evaluated in rodent models of ocular inflammation, providing a basis for comparison with preclinical data for dexamethasone and aflibercept.
| Parameter | This compound (RG7774) | Dexamethasone | Aflibercept |
| In Vitro Potency | EC50: 2.8 nM Ki: 51.3 nM | IC50 for cytokine inhibition: 2 nM - 1 µM (cell type dependent) | Not directly applicable (acts extracellularly) |
| LPS-Induced Uveitis Model | Reduced retinal permeability and leukocyte adhesion | Reduced inflammatory cell infiltration and pro-inflammatory cytokines (IL-1β, IL-6) | Limited direct data in this model |
| STZ-Induced Diabetic Retinopathy Model | Reduced retinal permeability and leukocyte adhesion | Reduced retinal leukostasis and vascular endothelial ICAM-1 expression | Not a primary model for anti-VEGF efficacy |
| Laser-Induced CNV Model | ED50: 0.32 mg/kg (reduced lesion areas) | Not a primary model for anti-inflammatory efficacy | Reduced inflammatory cytokines (MIP-1a, IL-13, Fas-L) |
Experimental Protocols: Preclinical Models
-
LPS-Induced Uveitis: This model is induced by intravitreal or systemic injection of lipopolysaccharide (LPS) from E. coli in rodents. Inflammation is typically assessed 24 hours post-injection by measuring infiltrating inflammatory cells in the aqueous and vitreous humor, protein leakage, and the expression of inflammatory cytokines in ocular tissues.
-
Streptozotocin (STZ)-Induced Diabetic Retinopathy: Diabetes is induced in rodents by intraperitoneal injection of STZ. Retinal inflammation is evaluated after several weeks of hyperglycemia by quantifying leukostasis (adhesion of leukocytes to the retinal vasculature) and measuring vascular permeability.
-
Laser-Induced Choroidal Neovascularization (CNV): This model involves using a laser to rupture Bruch's membrane in the retina of rodents, which induces the growth of new, leaky blood vessels. The efficacy of a drug is assessed by measuring the size of the resulting CNV lesions.
Clinical Trial Data in Diabetic Retinopathy
The ultimate benchmark for any therapeutic agent is its performance in clinical trials. This compound, dexamethasone, and aflibercept have all been evaluated in patients with diabetic retinopathy, with varying degrees of success.
| Trial (Drug) | Phase | Patient Population | Primary Endpoint | Key Outcomes |
| CANBERRA (this compound) | 2 | Moderately severe to severe NPDR | ≥2-step improvement in DRSS at week 36 | Did not meet primary endpoint. - Placebo: 7.9% - 30 mg this compound: 9.5% - 200 mg this compound: 5.7% (No statistically significant differences) Favorable safety and tolerability profile. |
| MEAD (Dexamethasone) | 3 | Diabetic Macular Edema (DME) | ≥15-letter gain in BCVA at 3 years | Met primary endpoint. - Dexamethasone 0.7 mg: 22.2% - Dexamethasone 0.35 mg: 18.4% - Sham: 12.0% Slowed DR progression and reduced disease severity. |
| PANORAMA (Aflibercept) | 3 | Moderately severe to severe NPDR | ≥2-step improvement in DRSS at 24 weeks | Met primary endpoint. - Aflibercept (combined groups): 58.4% - Control: 6.0% Significantly fewer vision-threatening complications and center-involved DME with aflibercept. |
| VIVID/VISTA (Aflibercept) | 3 | DME | Mean change in BCVA at 52 weeks | Met primary endpoint. Showed significant improvements in visual acuity compared to laser photocoagulation. |
Experimental Protocols: Clinical Trials
-
CANBERRA Trial: This was a randomized, double-masked, placebo-controlled Phase 2 study. 139 patients with treatment-naïve NPDR were randomized to receive daily oral placebo, 30 mg this compound, or 200 mg this compound for 36 weeks. The primary efficacy endpoint was the proportion of patients with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) from baseline at week 36.
-
MEAD Study: This was a 3-year, randomized, sham-controlled Phase 3 study evaluating dexamethasone intravitreal implants (0.35 mg and 0.7 mg) in patients with DME. The primary endpoint was the proportion of patients with a ≥15-letter gain in best-corrected visual acuity (BCVA) at the end of the study.
-
PANORAMA Trial: This was a randomized, double-masked, controlled Phase 3 trial in patients with moderately severe to severe NPDR without center-involved DME. Patients were randomized to receive intravitreal aflibercept 2 mg every 16 weeks (after initial doses), every 8 weeks (after initial doses), or sham injections. The primary endpoint was the proportion of eyes with a ≥2-step improvement in DRSS at 24 weeks.
Conclusion
This compound, a selective CB2R agonist, has demonstrated anti-inflammatory effects in preclinical models of ocular inflammation. However, these promising preclinical findings did not translate into clinical efficacy in the Phase 2 CANBERRA trial for diabetic retinopathy. In contrast, both dexamethasone and aflibercept have well-established efficacy in treating diabetic eye disease, albeit through different mechanisms of action. Dexamethasone offers broad anti-inflammatory activity, while aflibercept potently targets the VEGF pathway.
The data presented in this guide highlights the challenges of translating preclinical findings into clinical success. While the safety profile of this compound was favorable, the lack of efficacy in the CANBERRA trial has led to the discontinuation of its development for diabetic retinopathy. Future research may explore the potential of CB2R agonists in other inflammatory ocular conditions or in combination with other therapeutic agents. This comparative analysis underscores the importance of robust clinical validation for novel therapeutic candidates in the management of complex multifactorial diseases like diabetic retinopathy.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicasinabin in Preclinical Diabetic Retinopathy: A Comparative Analysis of its Effects on Disease Severity Markers
For Immediate Release
A comprehensive analysis of preclinical data reveals the potential of Vicasinabin (RG7774), a selective cannabinoid receptor 2 (CB2R) agonist, in mitigating key pathological markers of diabetic retinopathy. This guide provides a comparative overview of this compound's performance against other therapeutic agents in preclinical models, focusing on endpoints that mirror the clinical Diabetic Retinopathy Severity Scale (DRSS), such as retinal vascular permeability and leukostasis. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of diabetic eye disease.
Executive Summary
Diabetic retinopathy is a leading cause of vision loss, characterized by progressive damage to the retinal microvasculature. In preclinical studies, this compound has demonstrated significant efficacy in reducing retinal vascular permeability and leukocyte adhesion (leukostasis), two critical events in the pathogenesis of diabetic retinopathy. This guide offers a side-by-side comparison of this compound with an established anti-VEGF therapy, aflibercept, and other CB2R agonists, summarizing the quantitative outcomes and detailing the experimental methodologies.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative effects of this compound and comparator molecules on key preclinical endpoints in the streptozotocin (STZ)-induced model of diabetic retinopathy, a widely used animal model that mimics many features of the human disease.
Table 1: Effect on Retinal Vascular Permeability
| Compound | Animal Model | Dosage | Duration of Treatment | Method of Assessment | Outcome (vs. Diabetic Control) |
| This compound (RG7774) | STZ-induced Diabetic Rodents | Not specified in abstract | Not specified in abstract | Not specified in abstract | Reduced retinal permeability[1] |
| Aflibercept | STZ-induced Diabetic Mice | 25 mg/kg (intraperitoneal) | 4 weeks | Fluorescein Angiography | Attenuated hyperpermeability[2] |
Table 2: Effect on Retinal Leukostasis
| Compound | Animal Model | Dosage | Duration of Treatment | Method of Assessment | Outcome (vs. Diabetic Control) |
| This compound (RG7774) | STZ-induced Diabetic Rodents | Not specified in abstract | Not specified in abstract | Not specified in abstract | Reduced leukocyte adhesion[1] |
| Aflibercept | STZ-induced Diabetic Mice | 25 mg/kg (intraperitoneal) | 4 weeks | CD45 Immunostaining | Decreased leukocyte recruitment and aggregation[2] |
| HU-308 (CB2R Agonist) | STZ-induced Diabetic Mice | 5 mg/kg (intraperitoneal) | 4 weeks | Leukostasis Assay | 30% decrease in STZ-induced leukostasis[3] |
| Gliclazide | STZ-induced Diabetic Rats | ~150 mg/kg (oral) | 3 weeks | Acridine Orange Leukocyte Fluorography | Significant decrease in trapped leukocytes (23.5 ± 4.0 vs. 36.9 ± 5.1 cells in untreated) |
Detailed Experimental Protocols
A clear understanding of the experimental design is crucial for the interpretation of preclinical data. Below are the methodologies employed in the key studies cited.
This compound (RG7774) Studies
-
Animal Model: The specific strain of rodents and the protocol for STZ-induction of diabetes were not detailed in the available abstracts.
-
Drug Administration: this compound was orally administered. The precise formulation and dosing regimen were not specified in the initial search results.
-
Efficacy Assessment:
-
Retinal Permeability and Leukocyte Adhesion: The methods used to quantify these endpoints were not detailed in the abstracts.
-
Aflibercept Comparator Studies
-
Animal Model: 8-week-old male C57BL/6N mice were used. Diabetes was induced by intraperitoneal injection of streptozotocin. Mice with blood glucose levels greater than 300 mg/dL were considered diabetic.
-
Drug Administration: Four weeks after STZ injection, mice received intraperitoneal injections of aflibercept (25 mg/kg) or saline once a week for four weeks.
-
Efficacy Assessment:
-
Vascular Permeability: Assessed at 8 weeks post-STZ injection using fluorescein angiography in live mice.
-
Leukocyte Recruitment: Retinal flat mounts were stained for CD45 to identify leukocytes at 4, 6, and 8 weeks after STZ injection.
-
Other CB2R Agonist Comparator Studies (HU-308)
-
Animal Model: C57BL/6 mice with STZ-induced diabetes.
-
Drug Administration: Daily intraperitoneal injections of HU-308 (5mg/kg) or vehicle were administered for 4 weeks, starting at 6 weeks post-STZ injection.
-
Efficacy Assessment:
-
Leukostasis: Assayed at 10 weeks post-STZ injection.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes described, the following diagrams are provided.
Conclusion
The available preclinical evidence suggests that this compound (RG7774) effectively targets key inflammatory and vascular components of diabetic retinopathy that are analogous to the clinical signs assessed by the DRSS. Its ability to reduce retinal vascular permeability and leukostasis in the STZ-induced diabetic rodent model positions it as a compound of interest for further investigation. Direct quantitative comparisons with other agents are challenging due to variations in experimental protocols. However, the data indicates that activation of the CB2R pathway, either by this compound or other agonists, represents a promising therapeutic strategy for the management of diabetic retinopathy. Future preclinical studies with standardized protocols and head-to-head comparisons will be invaluable in further elucidating the comparative efficacy of this compound.
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aflibercept ameliorates retinal pericyte loss and restores perfusion in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
Comparative Analysis of Vicasinabin and JWH133 in Retinal Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two selective cannabinoid receptor 2 (CB2R) agonists, Vicasinabin (RG7774) and JWH133, in rodent models of retinal disease. This analysis is based on published experimental data, focusing on their therapeutic potential in mitigating key pathologies such as inflammation, vascular permeability, and cell death.
This compound, a novel, orally bioavailable CB2R agonist, has demonstrated potent anti-inflammatory and anti-permeability effects in models of diabetic retinopathy and uveitis.[1][2] JWH133, a widely used research tool, has shown significant efficacy in a model of autoimmune uveoretinitis, primarily through its immunomodulatory actions.[3] While direct head-to-head studies are not yet available, this guide synthesizes existing data to facilitate a comparative understanding of their pharmacological profiles and therapeutic potential in retinal diseases.
Quantitative Comparison of Efficacy
The following tables summarize the key in vitro and in vivo pharmacological parameters and efficacy data for this compound and JWH133 as reported in preclinical studies.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound (RG7774) | JWH133 |
| Target | Cannabinoid Receptor 2 (CB2R) | Cannabinoid Receptor 2 (CB2R) |
| Receptor Affinity (Ki) | 51.3 nM (human CB2R)[1] | 3.4 nM (human CB2R)[4] |
| Functional Potency (EC50) | 2.8 nM (human CB2R) | Not explicitly reported in retinal models |
| Selectivity | Highly selective over CB1R | ~200-fold selective for CB2R over CB1R |
| Activity | Full Agonist | Full Agonist |
Table 2: In Vivo Efficacy in Rodent Models of Retinal Disease
| Model | Compound | Dose | Key Findings | Reference |
| LPS-Induced Uveitis (Mouse/Rat) | This compound | 0.03-3 mg/kg (i.v.) | Reduced retinal permeability and leukocyte adhesion. | |
| Streptozotocin-Induced Diabetic Retinopathy (Rat) | This compound | 10 mg/kg (p.o.) for 5 weeks | Decreased retinal vascular permeability. | |
| Laser-Induced Choroidal Neovascularization (Rat) | This compound | 0.01-10 mg/kg (p.o.) | Reduced lesion area with an ED50 of 0.32 mg/kg; inhibited microglial migration. | |
| Experimental Autoimmune Uveoretinitis (EAU) (Mouse) | JWH133 | 0.015-15 mg/kg (i.p.) | Suppressed EAU in a dose-dependent manner; inhibited leukocyte trafficking and cytokine production. |
Signaling Pathways and Mechanism of Action
Both this compound and JWH133 exert their therapeutic effects through the activation of the CB2 receptor, which is predominantly expressed on immune cells, including microglia in the retina. Activation of CB2R is known to modulate inflammatory signaling pathways.
This compound: Preclinical studies suggest that this compound's protective effects in the retina are associated with the inhibition of the NF-κB signaling pathway. This leads to a reduction in the expression of adhesion molecules and pro-inflammatory cytokines, thereby mitigating inflammation and vascular leakage.
JWH133: The anti-inflammatory effects of JWH133 in the EAU model have been linked to the downregulation of the Toll-like receptor 4 (TLR4) via Myd88 signaling. This pathway is crucial for the activation of innate immune responses. By inhibiting this pathway, JWH133 suppresses the activation of autoreactive T cells and prevents their infiltration into the retina. In other cell types, JWH133 has also been shown to modulate ERK1/2 signaling.
Experimental Protocols
This section details the methodologies for key experiments cited in the analysis of this compound and JWH133.
Rodent Models of Retinal Disease
-
LPS-Induced Uveitis: Uveitis is induced in rodents by a systemic (e.g., intraperitoneal) or local (e.g., footpad) injection of lipopolysaccharide (LPS). This model is characterized by acute intraocular inflammation, breakdown of the blood-retinal barrier, and leukocyte adhesion to retinal vessels. Therapeutic efficacy is assessed by measuring changes in these parameters.
-
Streptozotocin-Induced Diabetic Retinopathy: Diabetes is induced in rodents by intraperitoneal injections of streptozotocin (STZ), which is toxic to pancreatic β-cells. This leads to chronic hyperglycemia and the development of diabetic retinopathy features over several weeks to months, including increased vascular permeability and leukostasis.
-
Experimental Autoimmune Uveoretinitis (EAU): EAU is induced in susceptible mouse strains by immunization with a retinal antigen, such as interphotoreceptor retinoid-binding protein (IRBP), emulsified in complete Freund's adjuvant. This model mimics human autoimmune uveitis and is characterized by T-cell mediated inflammation of the retina.
Electroretinography (ERG)
Electroretinography is a non-invasive technique used to assess the function of the retina in response to a light stimulus.
-
Animal Preparation: Mice are anesthetized, and their pupils are dilated.
-
Electrode Placement: A ground electrode is placed subcutaneously in the tail, a reference electrode is placed between the eyes, and a recording electrode is placed on the cornea.
-
Dark Adaptation: For scotopic ERG (rod-driven responses), mice are dark-adapted for a minimum of 2 hours.
-
Light Stimulation and Recording: A series of light flashes of increasing intensity are delivered, and the electrical responses of the retina (a-wave and b-wave) are recorded.
-
Light Adaptation: For photopic ERG (cone-driven responses), mice are light-adapted for a period before being subjected to light flashes.
-
Data Analysis: The amplitudes and implicit times of the a- and b-waves are measured to quantify retinal function.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.
-
Tissue Preparation: Eyes are enucleated, fixed in paraformaldehyde, and embedded in paraffin or frozen in optimal cutting temperature (OCT) medium. Retinal sections are then prepared.
-
Permeabilization: The tissue sections are treated with a permeabilization solution (e.g., proteinase K or Triton X-100) to allow the labeling enzyme to access the cell nuclei.
-
Labeling: The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., fluorescently labeled). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The labeled cells are visualized using fluorescence microscopy. The number of TUNEL-positive cells is quantified to assess the extent of apoptosis in the retina.
Summary and Future Directions
Both this compound and JWH133 have demonstrated significant therapeutic potential in preclinical models of retinal disease by targeting the CB2 receptor and modulating inflammatory pathways. This compound appears to be a potent, orally bioavailable compound with efficacy in models relevant to diabetic retinopathy. JWH133 has shown strong immunomodulatory effects in a model of autoimmune uveitis.
It is important to note that while this compound progressed to Phase II clinical trials for diabetic retinopathy, it did not meet its primary efficacy endpoint at the doses tested. This highlights the challenge of translating preclinical findings to clinical success.
Future research should focus on direct comparative studies of these and other CB2R agonists in standardized retinal disease models to better delineate their relative potency, efficacy, and safety profiles. Further elucidation of their downstream signaling pathways in different retinal cell types will also be crucial for optimizing their therapeutic application and identifying patient populations most likely to benefit from this class of drugs.
References
- 1. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RG7774 (this compound), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory property of the cannabinoid receptor-2-selective agonist JWH-133 in a rodent model of autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Vicasinabin: A Comparative Analysis of Efficacy Against Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Vicasinabin (RG7774), a novel synthetic cannabinoid, against other well-established synthetic cannabinoids. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance based on available preclinical data.
Overview of this compound (RG7774)
This compound is a potent and highly selective cannabinoid receptor 2 (CB2R) agonist developed by Roche.[1][2][3] It was investigated as a potential oral treatment for diabetic retinopathy due to the role of CB2R in modulating inflammation and vascular permeability.[1][4] Preclinical studies demonstrated its ability to decrease retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models. Despite promising preclinical data, this compound's development was discontinued after Phase II clinical trials for diabetic retinopathy due to a lack of efficacy in that specific indication. However, its high potency and selectivity for the CB2 receptor make it a valuable tool for scientific research into the endocannabinoid system.
Comparative Efficacy at the CB2 Receptor
The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of this compound and other commonly studied synthetic cannabinoids at the human CB2 receptor. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Table 1: CB2 Receptor Binding Affinity (Ki) of Selected Synthetic Cannabinoids
| Compound | Ki (nM) at human CB2R | Reference |
| This compound (RG7774) | 51.3 | |
| JWH-018 | 2.94 | |
| CP55,940 | Data not consistently reported as Ki; often used as a reference agonist. | |
| HU-210 | 0.52 |
Table 2: CB2 Receptor Functional Potency (EC50) of Selected Synthetic Cannabinoids
| Compound | EC50 (nM) at human CB2R | Efficacy | Reference |
| This compound (RG7774) | 2.8 | Full Agonist | |
| JWH-018 | ~6.5 - 206 (varies by assay) | Full Agonist | |
| CP55,940 | ~4.3 - 9.4 (varies by species and assay) | Full Agonist | |
| HU-210 | EC50 data for CB2R functional assays not consistently reported. | High Efficacy Agonist |
Analysis of Efficacy:
Based on the available data, this compound demonstrates high potency as a CB2R agonist, with an EC50 value in the low nanomolar range. Its binding affinity (Ki) is also notable, although some other synthetic cannabinoids like JWH-018 and HU-210 exhibit even higher binding affinities. This compound is characterized as a full agonist at the CB2 receptor, similar to JWH-018 and CP55,940. A key differentiating feature of this compound is its high selectivity for the CB2 receptor over the CB1 receptor, which is associated with the psychoactive effects of many cannabinoids. This selectivity is a desirable characteristic for therapeutic applications targeting peripheral inflammation and other non-psychotropic pathways.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of CB2 receptor activation by this compound and to provide context for the experimental data, the following diagrams illustrate the canonical CB2R signaling pathway and a typical experimental workflow for assessing cannabinoid receptor binding.
References
- 1. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Essential Cannabinoid-binding Domains: STRUCTURAL INSIGHTS INTO EARLY DYNAMIC EVENTS IN RECEPTOR ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RG-7774, a novel CB2 receptor agonist with potency and efficacy across species | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Vicasinabin: Standard Operating Procedure for Disposal
This document provides a comprehensive guide for the safe and compliant disposal of Vicasinabin, its contaminated materials, and experimental waste. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Assessment
This compound is a potent synthetic cannabinoid receptor agonist. All handling and disposal must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
Hazard Identification:
-
Acute Toxicity: High potency, handle with care.
-
Environmental Hazard: Potential for aquatic toxicity. Do not dispose down the drain.
-
Regulatory Status: Classified as a hazardous pharmaceutical waste.
This compound Waste Segregation and Collection
Proper segregation at the point of generation is the first step in safe disposal. All waste streams must be clearly labeled.
Waste Stream Classification
| Waste Type | Description | Container Requirement | Disposal Route |
| Unused/Expired this compound | Pure compound, original packaging, or expired formulations. | Clearly labeled, sealed, non-reactive container. | Chemical Inactivation or Hazardous Waste Pickup |
| Contaminated Labware | Glassware, pipette tips, vials, and other materials in direct contact with this compound. | Puncture-proof, labeled hazardous waste container. | Hazardous Waste Pickup |
| Contaminated PPE | Gloves, disposable lab coats, bench liners. | Labeled hazardous waste bag within a rigid outer container. | Hazardous Waste Pickup |
| Aqueous Waste | Buffer solutions or cell culture media containing this compound at concentrations >1 µg/L. | Sealed, labeled, non-reactive container. Store in secondary containment. | Chemical Inactivation |
Chemical Inactivation Protocol
For aqueous waste streams containing this compound, a chemical inactivation protocol can be employed to degrade the active compound before final disposal. This procedure must be performed in a chemical fume hood.
Experimental Protocol: this compound Degradation via Alkaline Hydrolysis
-
Objective: To hydrolyze and inactivate this compound in aqueous solutions to below the non-hazardous concentration limit of 1 µg/L.
-
Materials:
-
Aqueous this compound waste
-
Sodium Hydroxide (NaOH), 10 M solution
-
pH meter or pH strips
-
Stir plate and stir bar
-
Appropriate sealed waste container
-
-
Procedure:
-
Measure the initial volume of the aqueous this compound waste.
-
Place the container on a stir plate and begin gentle agitation.
-
Slowly add 10 M NaOH to the solution, monitoring the pH. Adjust the pH to ≥ 12.
-
Once the pH is stable at ≥ 12, continue stirring the solution for a minimum of 12 hours at room temperature.
-
After the incubation period, neutralize the solution by slowly adding a suitable acid (e.g., 1 M HCl) until the pH is between 6.0 and 8.0.
-
The treated solution can now be disposed of as non-hazardous aqueous waste, provided post-treatment analysis confirms this compound concentration is <1 µg/L.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound-related waste.
Essential Safety and Handling Protocols for Novel Research Compounds: A General Guide
Disclaimer: Vicasinabin (also known as RG7774) is an investigational compound for which specific public-facing safety data, such as a Material Safety Data Sheet (MSDS), is not available. The following guidance is based on general best practices for handling potent, non-volatile small molecule compounds in a research and development setting. A thorough risk assessment should be conducted before handling any new chemical.[1]
Researchers and laboratory personnel must adhere to stringent safety protocols to minimize exposure and ensure a safe working environment. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for handling novel research compounds like this compound.
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling potent research compounds.[2][3][4]
| Operation | Required PPE | Purpose |
| Low-Hazard Activities (e.g., handling sealed containers, visual inspection) | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves | Provides a basic barrier against incidental contact and splashes. |
| Powder Handling & Weighing (e.g., aliquoting, preparing solutions from solid) | - Disposable gown with tight-fitting cuffs- Chemical splash goggles- Face shield- Double nitrile gloves- NIOSH-approved respirator (e.g., N95 for powders) | Minimizes inhalation of fine particles and protects against splashes during manipulation of the solid compound.[1] |
| Solution Preparation & Reactions (e.g., dissolving compound, running reactions) | - Chemical-resistant laboratory coat- Chemical splash goggles- Face shield (if splash risk is high)- Double nitrile gloves (or other chemically-resistant gloves based on solvent) | Protects against splashes and direct contact with the compound in solution. |
| Waste Disposal | - Laboratory coat- Chemical splash goggles- Double nitrile gloves | Ensures protection during the handling and transport of chemical waste. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of investigational compounds. The following diagram outlines a general operational plan.
Experimental Protocols: A General Framework
While specific experimental protocols for this compound are not publicly available, a general approach to handling potent research compounds in a laboratory setting involves the following steps:
-
Preparation and Precaution : Before any manipulation, ensure that the designated work area, typically a certified chemical fume hood or a powder containment hood, is clean and uncluttered. All necessary PPE, spill cleanup materials, and waste containers should be readily accessible.
-
Weighing and Transfer : When handling the solid compound, perform all manipulations within a ventilated enclosure to minimize the risk of aerosolization. Use appropriate tools to handle small quantities and consider wet-handling techniques (dampening the powder with a suitable solvent) to further reduce dust generation.
-
Solution Preparation : Add the compound to the solvent slowly and carefully to avoid splashing. Ensure that all containers are clearly labeled with the compound name, concentration, solvent, and date.
-
Decontamination : After completing the experimental work, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh paper, pipette tips) | - Collect in a designated, labeled, and sealed hazardous waste bag or container.- Do not dispose of in regular trash. |
| Liquid Waste (e.g., unused solutions, reaction mixtures) | - Collect in a compatible, labeled, and sealed hazardous waste container.- Do not pour down the drain.- Segregate different types of chemical waste as per institutional guidelines. |
| Empty Containers | - If the container held a potent compound, it should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.- After rinsing, the container can be disposed of according to institutional procedures for empty chemical containers. |
All waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste contractor. Maintain clear and accurate records of all disposed waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
